Product packaging for Ergovalinine(Cat. No.:CAS No. 3263-56-7)

Ergovalinine

カタログ番号: B15184027
CAS番号: 3263-56-7
分子量: 533.6 g/mol
InChIキー: BGHDUTQZGWOQIA-KPUJGURZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ergovalinine is a natural product found in Epichloe typhina, Festuca rubra, and Cenchrus echinatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N5O5 B15184027 Ergovalinine CAS No. 3263-56-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

3263-56-7

分子式

C29H35N5O5

分子量

533.6 g/mol

IUPAC名

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1

InChIキー

BGHDUTQZGWOQIA-KPUJGURZSA-N

異性体SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

正規SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Ergovalinine Biosynthesis Pathway in Epichloë coenophiala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epichloë coenophiala is a symbiotic endophytic fungus that colonizes tall fescue (Lolium arundinaceum), a common cool-season grass. This symbiotic relationship is mutualistic, with the fungus providing the host plant with protection against herbivores and various environmental stresses. This protection is mediated by the production of several classes of bioactive alkaloids, most notably the ergot alkaloids, of which ergovaline is the principal and most toxic to grazing livestock.[1][2] The production of ergovaline is a significant concern in agriculture due to "fescue toxicosis," a condition that causes substantial economic losses in the livestock industry.[1] Understanding the biosynthesis of ergovaline is therefore of critical importance for developing strategies to mitigate its production in forage grasses and for exploring the potential of its biosynthetic enzymes in biotechnological applications.

This technical guide provides a comprehensive overview of the ergovalinine biosynthesis pathway in Epichloë coenophiala, detailing the genetic and enzymatic machinery, pathway intermediates, and relevant experimental methodologies.

The Ergovaline Biosynthesis Pathway: A Genetic and Enzymatic Overview

The biosynthesis of ergovaline in Epichloë coenophiala is a complex process orchestrated by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster.[3][4] This fungus, being a triploid hybrid, possesses two homeologous copies of the EAS gene cluster, designated EAS1 and EAS2.[4] The pathway can be broadly divided into three key stages: the formation of the ergoline ring scaffold, the synthesis of lysergic acid, and the assembly of the tripeptide side chain.

Key Genes and Enzymes in the Ergovaline Biosynthesis Pathway

The EAS gene cluster in Epichloë coenophiala contains a suite of genes encoding the enzymes responsible for the stepwise synthesis of ergovaline. The core set of genes and their corresponding enzymes are summarized below:

GeneEnzymeFunction in Ergovaline Biosynthesis
dmaWDimethylallyl-tryptophan synthaseCatalyzes the first committed step: the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyl-tryptophan (DMAT).[5]
easFN-methyltransferaseN-methylation of DMAT.
easECatalaseInvolved in the formation of the C-ring of the ergoline scaffold.
easCChanoclavine-I synthaseCatalyzes the conversion of N-methyl-DMAT to chanoclavine-I.
easDChanoclavine-I dehydrogenaseOxidation of chanoclavine-I to chanoclavine-I aldehyde.
easAAgroclavine synthaseConversion of chanoclavine-I aldehyde to agroclavine.
cloACytochrome P450 monooxygenaseCatalyzes the multi-step oxidation of agroclavine to lysergic acid.
lpsBLysergyl peptide synthetase 2 (LPS2)A non-ribosomal peptide synthetase (NRPS) that activates lysergic acid.
lpsALysergyl peptide synthetase 1 (LPS1)A large, multi-module NRPS that sequentially adds and modifies the amino acids L-alanine, L-valine, and L-proline to the activated lysergic acid, ultimately forming the ergopeptine ring structure of ergovaline.[5]
Pathway Intermediates

The biosynthesis of ergovaline proceeds through a series of stable intermediates. The major intermediates in the pathway are:

  • Dimethylallyl-tryptophan (DMAT): The product of the first committed step.

  • Chanoclavine-I: The first tricyclic ergoline intermediate.

  • Agroclavine: A tetracyclic ergoline intermediate.

  • Lysergic acid: The ergoline scaffold to which the tripeptide side chain is attached.

Quantitative Data on the Ergovaline Biosynthesis Pathway

Quantitative data on the ergovaline biosynthesis pathway is crucial for understanding its regulation and for developing targeted strategies for its manipulation. Below are tables summarizing available quantitative data.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Dimethylallyl-tryptophan Synthase from Claviceps purpurea [6]

SubstrateKM (µM)Vmax (nmol min-1 mg-1)Condition
DMAPP14215Metal-free EDTA buffer
L-tryptophan40215Metal-free EDTA buffer
DMAPP8.05044 mM CaCl2
L-tryptophan175044 mM CaCl2
DMAPP8.04554 mM MgCl2
L-tryptophan124554 mM MgCl2
Gene Expression Levels

The expression of the EAS genes is tightly regulated, with significantly higher expression observed when the fungus is in symbiosis with its host plant (in planta) compared to when it is grown in axenic culture.

Table 2: Qualitative Gene Expression of EAS Cluster Genes in Epichloë festucae (a close relative of E. coenophiala) [3][7]

GeneExpression in Axenic CultureExpression in planta
dmaWVery low/undetectableHigh
easAVery low/undetectableHigh
lpsAVery low/undetectableHigh
lpsBVery low/undetectableHigh

Note: This table represents a qualitative summary based on RT-PCR data. Specific fold-change values from qPCR are not consistently available across all studies.

Ergovaline Concentrations in Tall Fescue

The concentration of ergovaline in Epichloë coenophiala-infected tall fescue varies depending on the plant tissue, environmental conditions, and the specific endophyte strain.

Table 3: Ergovaline Concentrations in Different Tissues of Tall Fescue

Plant TissueErgovaline Concentration (ppb)Reference
Leaf SheathsGenerally higher than leaf blades[8]
Leaf BladesLower than leaf sheaths[8]
StemsHigh, especially during reproductive growth[9]
Seed HeadsHighest concentrations[9]
0-3 inches from soil191 - 1717[9]
>3 inches from soil34 - 807[9]

Table 4: Ergovaline Concentrations in Different Genotypes of Epichloë-infected Tall Fescue in Iran [10]

GenotypeMean Ergovaline Concentration (µg/g dry matter)
FaEa0.24
FaKa3.48

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Epichloë coenophiala.

Fungal Isolation and Culture

Objective: To isolate E. coenophiala from infected tall fescue tissue and establish a pure culture.

Materials:

  • Tall fescue plant material (leaf sheaths or pith from inflorescence stem)

  • 70% ethanol

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile scalpels and forceps

Procedure:

  • Surface sterilize the tall fescue tissue by immersing it in 70% ethanol for 1 minute, followed by three rinses in sterile distilled water.[11]

  • Aseptically dissect the tissue to expose the inner pith or leaf sheath material.

  • Place small pieces of the inner tissue onto PDA plates.

  • Seal the plates and incubate at 21-25°C in the dark for 2-4 weeks, or until fungal mycelium emerges from the plant tissue.[12]

  • Once fungal growth is established, transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

  • For liquid cultures, inoculate PDB with agar plugs from a pure culture and incubate at 21-25°C with shaking.[12]

Ergovaline Extraction from Tall Fescue

Objective: To extract ergovaline from tall fescue plant material for quantification.

Materials:

  • Lyophilized and ground tall fescue tissue

  • Extraction solvent (e.g., 80% methanol, or a mixture of ammonium carbonate and acetonitrile)

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) columns (optional, for cleanup)

  • Nitrogen evaporator

Procedure (QuEChERS-based method): [10]

  • Weigh 0.5 g of ground plant material into a centrifuge tube.

  • Add 5 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v) extraction solvent.

  • Vortex for 30 seconds and then mix on a rotary mixer for 30 minutes.

  • Add 0.4 g of MgSO₄ and 0.1 g of NaCl, cap, and vortex immediately for 10 seconds, repeating four times over a 10-minute period.

  • Centrifuge at 913 x g for 10 minutes.

  • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a new tube and evaporate to dryness at 50°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 0.5 mL of methanol, vortex, and sonicate for 20 seconds.

  • Transfer the reconstituted sample to a centrifugal filter tube and centrifuge at 8161 x g for 5 minutes.

  • The filtrate is now ready for HPLC analysis.

HPLC-MS/MS Quantification of Ergovaline

Objective: To quantify the concentration of ergovaline in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • HPLC system with a C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1 M aqueous ammonium acetate.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for ergovaline and its epimer, this compound. For ergovaline, a common transition is m/z 534.3 -> 268.2.

    • Quantification: Generate a standard curve using certified ergovaline standards of known concentrations. Calculate the concentration of ergovaline in the samples by comparing their peak areas to the standard curve.

Gene Knockout via CRISPR/Cas9

Objective: To create a targeted deletion of a gene in the EAS cluster to study its function.

Materials:

  • E. coenophiala protoplasts

  • Cas9 nuclease

  • Single guide RNAs (sgRNAs) designed to target the gene of interest

  • A plasmid for transient selection (e.g., containing a hygromycin resistance gene)

  • Polyethylene glycol (PEG) solution

Procedure (based on a published method for Epichloë species):

  • Protoplast Preparation: Prepare protoplasts from young mycelia of E. coenophiala by enzymatic digestion of the fungal cell wall.

  • Transformation:

    • Assemble ribonucleoprotein (RNP) complexes by incubating the Cas9 nuclease with the designed sgRNAs.

    • Co-transform the E. coenophiala protoplasts with the RNP complexes and the transient selection plasmid using a PEG-mediated transformation method.

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).

    • Screen the resulting colonies by PCR using primers flanking the target gene to identify transformants with the desired deletion.

  • Verification: Confirm the gene deletion by Southern blot analysis.

Southern Blot Analysis

Objective: To confirm the targeted deletion or rearrangement of genes within the EAS cluster.

Materials:

  • Genomic DNA from wild-type and mutant E. coenophiala

  • Restriction enzymes

  • Agarose gel electrophoresis equipment

  • Nylon membrane

  • DNA probe specific to the gene of interest (labeled with a detectable marker, e.g., DIG or 32P)

  • Hybridization buffer and wash solutions

Procedure:

  • DNA Digestion and Electrophoresis: Digest the genomic DNA with one or more restriction enzymes that will produce different sized fragments for the wild-type and mutant alleles. Separate the DNA fragments by agarose gel electrophoresis.

  • Blotting: Transfer the separated DNA fragments from the agarose gel to a nylon membrane.

  • Hybridization: Incubate the membrane with a labeled DNA probe that is homologous to the gene of interest. The probe will bind to the complementary DNA fragments on the membrane.

  • Washing: Wash the membrane to remove any unbound probe.

  • Detection: Detect the labeled probe to visualize the DNA fragments of interest. The size of the detected fragments will indicate whether the gene is present (wild-type) or has been deleted (mutant).

Visualizations

Ergovaline Biosynthesis Pathway

Ergovaline_Biosynthesis L_Tryptophan L-Tryptophan DMAT Dimethylallyl- tryptophan (DMAT) L_Tryptophan->DMAT dmaW DMAPP DMAPP DMAPP->DMAT L_Alanine L-Alanine Ergovaline Ergovaline L_Alanine->Ergovaline L_Valine L-Valine L_Valine->Ergovaline L_Proline L-Proline L_Proline->Ergovaline N_Me_DMAT N-methyl-DMAT DMAT->N_Me_DMAT easF Chanoclavine_I Chanoclavine-I N_Me_DMAT->Chanoclavine_I easE, easC Chanoclavine_I_aldehyde Chanoclavine-I- aldehyde Chanoclavine_I->Chanoclavine_I_aldehyde easD Agroclavine Agroclavine Chanoclavine_I_aldehyde->Agroclavine easA Lysergic_acid Lysergic acid Agroclavine->Lysergic_acid cloA Lysergic_acid->Ergovaline lpsB, lpsA

Caption: The core biosynthetic pathway of ergovaline in Epichloë coenophiala.

Experimental Workflow for Gene Knockout and Analysis

Gene_Knockout_Workflow cluster_prep Preparation cluster_transformation Transformation cluster_analysis Analysis Protoplast_Isolation Isolate E. coenophiala protoplasts Transformation PEG-mediated co-transformation of protoplasts with RNPs and selection plasmid Protoplast_Isolation->Transformation RNP_Assembly Assemble Cas9-sgRNA ribonucleoproteins (RNPs) RNP_Assembly->Transformation Selection Select for transformants on medium with antibiotic Transformation->Selection PCR_Screening Screen colonies by PCR for gene deletion Selection->PCR_Screening Southern_Blot Confirm deletion by Southern blot analysis PCR_Screening->Southern_Blot HPLC_Analysis Analyze for loss of ergovaline production by HPLC Southern_Blot->HPLC_Analysis

Caption: A typical experimental workflow for CRISPR/Cas9-mediated gene knockout in Epichloë coenophiala.

Conclusion

The biosynthesis of ergovaline in Epichloë coenophiala is a complex, multi-step process governed by the EAS gene cluster. This guide has provided a detailed overview of the pathway, including the key genes, enzymes, and intermediates involved. The provided quantitative data, though not exhaustive, offers a basis for understanding the regulation and output of this pathway. The detailed experimental protocols serve as a starting point for researchers aiming to investigate this pathway further. Continued research into the this compound biosynthesis pathway will be crucial for developing strategies to mitigate fescue toxicosis and for harnessing the biotechnological potential of the enzymes involved.

References

An In-depth Technical Guide to the Stereochemistry and Biological Significance of Ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Ergot alkaloids, secondary metabolites produced by fungi of the Epichloë and Claviceps genera, are significant contaminants in agriculture and have diverse pharmacological activities. Ergovaline, a potent vasoconstrictor, is a primary cause of toxicities in livestock grazing endophyte-infected tall fescue. Its biological activity is intrinsically linked to its stereochemistry, particularly its relationship with its C-8 epimer, ergovalinine. Historically considered biologically inactive, recent evidence suggests this compound may possess its own bioactivity and can interconvert with the more potent ergovaline. This guide provides a detailed examination of the stereochemical relationship between ergovaline and this compound, their mechanisms of action, quantitative biological data, and the analytical protocols required for their accurate assessment.

The Stereochemical Relationship: Ergovaline and this compound

Ergot alkaloids are characterized by a tetracyclic ergoline ring system derived from d-lysergic acid.[1] The peptide alkaloids, such as ergovaline, feature a tripeptide side chain attached to this core structure.[1][2] The critical feature distinguishing ergovaline from this compound is the stereochemistry at the C-8 position of the ergoline ring.

  • Ergovaline is the C-8-R-isomer (R-epimer).

  • This compound is the C-8-S-isomer (S-epimer).

These two molecules are diastereomers, specifically epimers, which can interconvert in solution—a process known as epimerization.[1][3] This conversion is influenced by factors such as solvent polarity, pH, and temperature, making it a critical consideration during sample extraction, storage, and analysis, as the ratio of the two epimers can change, potentially altering the perceived toxicity or bioactivity of a sample.[4] While ergovaline is generally considered the more biologically active form, the presence and potential conversion of this compound necessitate its inclusion in analytical assessments.[1][3]

G cluster_stereochem Ergovaline/Ergovalinine Epimerization Ergovaline Ergovaline (C-8-R Isomer) Biologically Potent This compound This compound (C-8-S Isomer) Lower Bioactivity Ergovaline->this compound Epimerization (Solvent, pH, Temp)

Caption: Logical relationship between ergovaline and its C-8 epimer, this compound.

Biological Significance and Mechanism of Action

The biological effects of ergot alkaloids stem from their structural similarity to biogenic amine neurotransmitters such as serotonin (5-HT), dopamine, and norepinephrine.[1] This allows them to bind to and modulate various G-protein coupled receptors, including serotonergic, dopaminergic, and adrenergic receptors, often with high affinity and slow dissociation rates.[1][5]

Ergovaline (R-epimer): Ergovaline is a potent agonist at several biogenic amine receptors and is recognized as a primary causative agent of fescue toxicosis in livestock, a condition characterized by poor weight gain, reduced fertility, and peripheral vasoconstriction leading to gangrene.[6][7][8] Its most prominent effect is potent and sustained vasoconstriction of peripheral blood vessels.[3][9] This action is mediated primarily through its interaction with 5-HT2A, 5-HT1B/1D, and α-adrenergic receptors on vascular smooth muscle.[1][10] The binding of ergovaline to these receptors can lead to persistent signaling, receptor desensitization, and internalization, disrupting normal vascular tone and blood flow.[8][10]

This compound (S-epimer): For many years, the C-8-S-isomers of ergot alkaloids were considered biologically inactive.[3][11] However, emerging research challenges this assumption. Studies have shown that this compound can be absorbed across intestinal cells at rates similar to ergovaline, suggesting it can enter systemic circulation and potentially contribute to toxic effects.[1][11] While its direct vasoconstrictive potency is significantly lower than that of ergovaline, its ability to epimerize back to the R-form in vivo and its potential for other cytotoxic effects mean its presence cannot be disregarded.[1][11]

G cluster_pathway Simplified Vasoconstriction Signaling Pathway EA Ergovaline / this compound Receptor Biogenic Amine Receptor (e.g., 5-HT2A) EA->Receptor Binds G_Protein Gq/11 Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from SR IP3_DAG->Ca_Release IP3 Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction

Caption: Simplified signaling pathway for ergot alkaloid-induced vasoconstriction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of ergovaline and this compound.

Table 1: Ergovaline Concentrations in Endophyte-Infected Tall Fescue

Sample Type Ergovaline Concentration Range (µg/kg or ppb) Reference
Tall Fescue Pastures 288 - 977 [12][13]
Tall Fescue (by population) 240 - 3,480 [14]
Tall Fescue (pre-biopsy) 240 - 560 [10]

| Tall Fescue Hay (infected) | 497 (mean) |[15] |

Table 2: Ex Vivo Vasoconstrictive Response to Ergopeptines

Compound Concentration (M) Contractile Response (% of Norepinephrine Max) Tissue Source Reference
Ergovaline 1 x 10⁻⁵ 49.2 ± 4.7% Bovine Lateral Saphenous Vein [3]
Ergovaline 1 x 10⁻⁴ 69.6 ± 5.3% Bovine Lateral Saphenous Vein [3]

| Ergotamine | 1 x 10⁻⁵ | 43.7 ± 7.1% | Bovine Lateral Saphenous Vein |[3] |

Table 3: Performance of a Validated QuEChERS-LC-MS/MS Method

Matrix Fortification Level (µg/kg) Mean Recovery (%) Limit of Detection (LOD) (µg/kg) Limit of Quantitation (LOQ) (µg/kg) Reference
Tall Fescue Seed 100 97.2 37 100 [16]
Tall Fescue Seed 1000 91.3 37 100 [16]
Tall Fescue Seed 2500 94.6 37 100 [16]
Tall Fescue Straw 100 98.1 30 100 [16]
Tall Fescue Straw 1000 89.6 30 100 [16]

| Tall Fescue Straw | 2500 | 93.4 | 30 | 100 |[16] |

Experimental Protocols

Accurate quantification and bioactivity assessment require robust and validated methodologies. The following sections detail common protocols used in ergovaline research.

Protocol for QuEChERS-Based Extraction from Plant Material

This protocol is adapted from established methods for the extraction of ergot alkaloids from tall fescue seed and straw.[16][17]

  • Sample Homogenization: Mill a representative sample of dried plant material (e.g., 1-2 grams) to a fine powder.

  • Extraction Solvent Addition: Add 10 mL of an acetonitrile-based extraction solvent (e.g., 84:16 acetonitrile/ammonium carbonate solution) to the homogenized sample in a 50 mL centrifuge tube.

  • Shaking: Shake vigorously for 1 hour at room temperature using a horizontal shaker.[18]

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rpm for 10-15 minutes to pellet solid material.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.

  • Sample Preparation for Analysis: Transfer the final cleaned extract, filter through a 0.22 or 0.45 µm syringe filter, and place into an autosampler vial for LC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the separation and quantification of ergovaline and this compound.[16][19][20]

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[21]

  • Mobile Phase:

    • Solvent A: Water with an additive to maintain alkaline pH and aid ionization (e.g., 200 mg/L ammonium carbonate).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient runs from a low percentage of Solvent B (e.g., 5%) to a high percentage (e.g., 65-95%) over several minutes to separate the epimers and other matrix components. A total run time is typically under 5 minutes.[16]

  • Flow Rate: 0.2 - 1.8 mL/min, depending on column dimensions.[3][16]

  • Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for ergovaline and this compound to ensure high selectivity and sensitivity.

Protocol for Ex Vivo Vasoconstriction Bioassay

This protocol describes the use of a multi-wire myograph system to measure the contractile response of isolated blood vessels to ergot alkaloids.[3][5]

  • Tissue Collection: Harvest blood vessels (e.g., bovine lateral saphenous vein) from recently euthanized animals and immediately place them in a cold, oxygenated Krebs-Henseleit physiological buffer.

  • Tissue Preparation: Dissect the vessel into small rings (e.g., 2-3 mm in length), taking care to preserve the endothelium.

  • Mounting: Mount the vessel rings in the chambers of a multi-myograph system containing Krebs-Henseleit buffer maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration and Viability Check: Allow tissues to equilibrate under a baseline tension. Test for viability by inducing a maximal contraction with a high concentration of potassium chloride (KCl) or a reference agonist like norepinephrine.

  • Dose-Response Curve Generation: After washout and return to baseline, add increasing concentrations of the test compound (e.g., ergovaline) to the chambers in a cumulative fashion.

  • Data Recording: Record the isometric tension generated by the vessel ring at each concentration.

  • Data Analysis: Normalize the contractile response at each concentration to the maximal contraction induced by the reference agonist. Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine potency (EC₅₀) and efficacy (Eₘₐₓ).

G cluster_workflow Analytical Workflow for Ergovaline/Ergovalinine Sample 1. Sample Collection (e.g., Tall Fescue) Homogenize 2. Milling & Homogenization Sample->Homogenize Extract 3. QuEChERS Extraction Homogenize->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup Analyze 5. HPLC-MS/MS Analysis Cleanup->Analyze Data 6. Data Processing & Quantification Analyze->Data

Caption: General experimental workflow for the analysis of ergovaline.

Conclusion and Future Directions

The stereochemistry of this compound is central to its biological relevance. While its R-epimer, ergovaline, is a well-documented and potent toxin, the S-epimer this compound is an important, and perhaps underestimated, component of ergot alkaloid toxicology. The potential for bioactivity and its interconversion with ergovaline highlight the necessity for analytical methods that can accurately and separately quantify both epimers. Future research should focus on further elucidating the specific biological activities of this compound, including its receptor binding profile, metabolic fate, and potential synergistic or antagonistic effects when co-occurring with ergovaline. Such studies will provide a more complete understanding of ergot alkaloid toxicosis and may inform the development of novel therapeutic or mitigating strategies.

References

The Symbiotic Enigma: Ergovaline's Pivotal Role in the Endophyte-Fescue Alliance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The symbiotic relationship between endophytic fungi of the genus Epichloë and fescue grasses (Festuca species) is a finely tuned ecological interaction with profound implications for agriculture and pharmacology. At the heart of this symbiosis lies a complex secondary metabolite: ergovaline. This ergopeptine alkaloid, produced by the fungal endophyte, is the primary agent responsible for both the protective benefits conferred to the host plant and the detrimental effects on grazing livestock, a condition known as fescue toxicosis. This technical guide provides a comprehensive overview of the multifaceted role of ergovaline, detailing the molecular underpinnings of the endophyte-fescue symbiosis, the biosynthetic pathway of ergovaline, its pharmacological effects on mammalian systems, and the experimental methodologies used to investigate these phenomena. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this intricate biological system.

The Endophyte-Fescue Symbiosis: A Molecular Crosstalk

The mutualistic relationship between Epichloë endophytes and fescue is characterized by a sophisticated molecular dialogue that allows the fungus to thrive within the plant's intercellular spaces without triggering a significant defense response from the host[1][2]. The fungus, in turn, provides a suite of benefits to the fescue, including enhanced tolerance to abiotic stresses such as drought and improved resistance to insect and nematode herbivory[3][4].

The maintenance of this mutualism is an active process. The endophyte is known to remodel its cell wall, converting chitin to chitosan via the action of chitin deacetylases, which is thought to help it evade the host's innate immune system[2]. Furthermore, the fungus produces reactive oxygen species (ROS) through a specific NADPH oxidase (NoxA), which is critical for regulating hyphal growth and maintaining a balanced symbiotic interaction[5]. Disruption of these fungal signaling pathways can lead to a breakdown of the mutualism, resulting in antagonistic interactions that are detrimental to the host plant[6][7].

The host plant is not a passive partner in this relationship. While the specific plant-derived signals are still under investigation, it is clear that the host environment profoundly influences fungal gene expression. Genes responsible for the biosynthesis of protective alkaloids, including ergovaline, are highly expressed in planta but are minimally transcribed when the fungus is grown in axenic culture[8]. This indicates a sophisticated regulatory network where the plant signals the endophyte to produce the compounds necessary for their mutual survival and propagation.

Symbiotic_Interaction cluster_fescue Fescue Host cluster_endophyte Epichloë Endophyte Fescue Festuca spp. Plant_Signals Host Signals (e.g., nutrients, plant hormones) Fescue->Plant_Signals Ergovaline_Production Ergovaline Biosynthesis Plant_Signals->Ergovaline_Production Induces Host_Defense Host Defense Response (Suppressed) Benefits Benefits: - Drought Tolerance - Pest/Nematode Resistance Endophyte Epichloë coenophialum Symbiosis_Factors Symbiosis Factors: - ROS (NoxA) - Cell Wall Remodeling (CDA) Endophyte->Symbiosis_Factors Ergovaline_Production->Benefits Provides Symbiosis_Factors->Host_Defense Suppresses Ergovaline_Biosynthesis L-Tryptophan L-Tryptophan + DMAPP DMAT Dimethylallyl- tryptophan L-Tryptophan->DMAT Chanoclavine-I Chanoclavine-I DMAT->Chanoclavine-I Lysergic Acid d-Lysergic Acid Chanoclavine-I->Lysergic Acid Multiple Steps Ergovaline {Ergovaline} Lysergic Acid->Ergovaline + Alanine, Valine, Proline dmaW dmaW dmaW->DMAT eas_cluster eas genes eas_cluster->Chanoclavine-I eas_cluster->Lysergic Acid lpsA_lpsB lpsA, lpsB lpsA_lpsB->Ergovaline D2_Receptor_Signaling cluster_cytosol Cytosol Ergovaline Ergovaline D2R Dopamine D2 Receptor Ergovaline->D2R Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (α) PLC Phospholipase C (PLC) Gi->PLC Activates (βγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Prolactin Prolactin Secretion PKA->Prolactin Regulates Ca ↑ [Ca²⁺]i PLC->Ca Vasoconstriction_Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ergovaline Ergovaline Alpha2R α2-Adrenergic Receptor Ergovaline->Alpha2R PLC Phospholipase C (PLC) Alpha2R->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Ca_release Ca²⁺ Release SR->Ca_release Triggers Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction Phosphorylates Myosin HPLC_Workflow start Start: Fescue Sample prep Sample Preparation (Freeze, Grind) start->prep extraction Solvent Extraction (e.g., Alkaline Chloroform) prep->extraction cleanup Solid-Phase Extraction (SPE Cleanup) extraction->cleanup hplc HPLC Analysis (C18 Column, Fluorescence Detection) cleanup->hplc quant Data Analysis (Quantification vs. Standard Curve) hplc->quant end Result: Ergovaline Concentration quant->end

References

A Comparative Analysis of the Pharmacological Properties of Ergovalinine and Ergovaline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ergovaline, a prominent ergot alkaloid produced by endophytic fungi in tall fescue and perennial ryegrass, is a potent vasoconstrictor and the primary causative agent of fescue toxicosis in livestock. Its C-8 epimer, ergovalinine, has historically been considered pharmacologically inactive. This technical guide provides a comprehensive comparison of the known pharmacological properties of ergovaline and its isomer, this compound. By synthesizing available data on their receptor binding affinities, vasoconstrictive effects, and cellular transport, this document aims to offer a detailed resource for researchers, scientists, and drug development professionals. Experimental methodologies for key assays are detailed, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Ergot alkaloids are a complex class of mycotoxins produced by fungi of the genus Claviceps and Epichloë. Among these, ergovaline is of significant interest due to its prevalence in pasture grasses and its potent biological activity. The toxicity of ergovaline is primarily attributed to its interaction with various biogenic amine receptors, leading to a range of physiological effects, most notably vasoconstriction.[1][2]

This compound is the C-8 stereoisomer of ergovaline and is often found alongside ergovaline in nature.[3] While traditionally dismissed as biologically inactive, emerging research suggests that C-8-S isomers of ergot alkaloids may possess some level of pharmacological activity, warranting a more thorough investigation and comparison with their C-8-R counterparts.[4] This guide consolidates the current understanding of the pharmacological profiles of both ergovaline and this compound.

Comparative Pharmacological Data

The following tables summarize the available quantitative data comparing the pharmacological properties of ergovaline and this compound. It is important to note that direct comparative studies on this compound are limited, and much of the information regarding its activity is inferred or qualitative.

Parameter Ergovaline This compound Reference
Vasoconstrictive Potency (Bovine Lateral Saphenous Vein) Potent vasoconstrictor, with potencies observed at 1 x 10⁻⁸ M.[1]Generally considered inactive, though direct quantitative comparisons in this assay are scarce.[1]
Uterine Contraction (relative to R-epimer) N/A (Ergometrine used as reference for this type of assay)Ergometrinine (S-epimer of ergometrine) showed 3.9% of the uterine contraction activity of ergometrine. This suggests S-epimers may have significantly lower, but not zero, activity in smooth muscle contraction.[4]
Parameter Ergovaline This compound Reference
D2 Dopamine Receptor Binding (GH4ZR7 cells) Kᵢ = 6.9 ± 2.6 nMData not available[5]
Inhibition of VIP-stimulated cAMP production (EC₅₀) 8 ± 2 nMData not available[5]
Parameter Ergovaline This compound Reference
Intestinal Cell Transport (Caco-2 cells) Crossed human intestinal cells.Crossed human intestinal cells at a similar rate to ergovaline.[4][4]
Cytotoxicity Toxic to dividing bovine vascular smooth muscle cells and Caco-2 cells.May contribute to cytotoxicity.[4]

Experimental Protocols

In Vitro Vasoconstriction Bioassay (Myograph)

This protocol is adapted from methodologies used to assess the vasoconstrictive properties of ergot alkaloids on isolated bovine lateral saphenous veins.[6]

Objective: To determine the concentration-dependent vasoconstrictive effects of ergovaline and this compound.

Materials:

  • DMT610M Multichamber myograph (Danish Myo Technologies)

  • Powerlab/8sp data acquisition system (ADInstruments)

  • Dissecting microscope

  • Bovine lateral saphenous veins, freshly collected

  • Modified Krebs-Henseleit buffer (95% O₂/5% CO₂; pH = 7.4; 37°C)

  • Desipramine and propranolol

  • Norepinephrine (for tissue viability check)

  • Ergovaline and this compound standards

Procedure:

  • Tissue Preparation: Immediately following collection, place bovine lateral saphenous veins in ice-cold Krebs-Henseleit buffer. Under a dissecting microscope, carefully remove excess adipose and connective tissue. Slice the cleaned vein into 2-3 mm cross-sections.

  • Myograph Mounting: Suspend the venous cross-sections horizontally in the 5 mL tissue baths of the multichamber myograph containing oxygenated Krebs-Henseleit buffer at 37°C. The buffer should contain desipramine (3 x 10⁻⁵ M) and propranolol (1 x 10⁻⁶ M) to block catecholamine-neuronal uptake and β-adrenergic receptors, respectively.

  • Equilibration: Allow the tissues to equilibrate to a baseline tension of 1 gram for approximately 1.5 hours.

  • Viability Check: Expose the tissues to a reference dose of norepinephrine (1 x 10⁻⁴ M) to confirm tissue viability and to obtain a reference for normalization of contractile responses.

  • Washout and Re-equilibration: Following the norepinephrine response, wash the tissues with fresh buffer and allow them to return to the 1-gram baseline tension (approximately 45-60 minutes).

  • Cumulative Dose-Response: Add increasing concentrations of ergovaline or this compound to the tissue baths at 15-minute intervals. Record the isometric contractions as grams of tension using the data acquisition system.

  • Data Analysis: Normalize the contractile response data as a percentage of the maximum contraction induced by norepinephrine. Plot the normalized response against the agonist concentration to generate concentration-response curves and determine EC₅₀ values.

Receptor Binding Assay (D2 Dopamine Receptor)

This protocol is a generalized representation based on studies of ergovaline's interaction with D2 dopamine receptors.[5]

Objective: To determine the binding affinity of ergovaline and this compound to D2 dopamine receptors.

Materials:

  • Cell line stably transfected with the D2 dopamine receptor (e.g., GH4ZR7 cells)

  • Radioligand specific for the D2 receptor (e.g., [³H]YM-09151-2)

  • Ergovaline and this compound standards

  • Dopamine (for comparison)

  • Appropriate buffers and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation: Culture the D2 receptor-transfected cells under appropriate conditions. Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

  • Binding Reaction: In a reaction tube, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compounds (ergovaline, this compound, or dopamine).

  • Incubation: Incubate the reaction mixtures to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand. Calculate the inhibition constant (Kᵢ) for each test compound, which represents its binding affinity for the receptor.

Signaling Pathways and Mechanisms of Action

Ergot alkaloids exert their pharmacological effects by interacting with a variety of biogenic amine receptors, including serotonergic (5-HT), dopaminergic (D₂), and adrenergic (α) receptors.[7][8][9] The structural similarity of the ergoline ring to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine allows for these interactions.

Ergovaline is known to act as both an agonist and an antagonist at these receptors, depending on the specific receptor subtype and tissue.[1] For instance, its vasoconstrictive effects are primarily mediated through agonism at 5-HT₂ₐ and α₁-adrenergic receptors in vascular smooth muscle.[7] In contrast, its inhibition of prolactin secretion is due to its agonistic activity at D₂ dopamine receptors in the pituitary gland.

While direct evidence for this compound's interaction with these signaling pathways is lacking, its structural similarity to ergovaline suggests that any potential activity would likely involve the same receptor systems, albeit with potentially much lower affinity or efficacy.

Ergot_Alkaloid_Signaling cluster_ligands Ergot Alkaloids cluster_receptors Biogenic Amine Receptors cluster_effects Physiological Effects Ergovaline Ergovaline 5-HT2A 5-HT2A Ergovaline->5-HT2A Agonist D2 Dopamine D2 Dopamine Ergovaline->D2 Dopamine Agonist Alpha-Adrenergic Alpha-Adrenergic Ergovaline->Alpha-Adrenergic Agonist/Antagonist This compound This compound This compound->5-HT2A Weak/Inactive? This compound->D2 Dopamine Weak/Inactive? This compound->Alpha-Adrenergic Weak/Inactive? Vasoconstriction Vasoconstriction 5-HT2A->Vasoconstriction Altered Neurotransmission Altered Neurotransmission 5-HT2A->Altered Neurotransmission Prolactin Inhibition Prolactin Inhibition D2 Dopamine->Prolactin Inhibition D2 Dopamine->Altered Neurotransmission Alpha-Adrenergic->Vasoconstriction Alpha-Adrenergic->Altered Neurotransmission

Caption: Generalized signaling pathways for ergovaline and postulated interactions for this compound.

Discussion and Future Directions

The available evidence strongly supports the high pharmacological potency of ergovaline, particularly its vasoconstrictive effects mediated through serotonergic and adrenergic receptors, and its endocrine effects via dopaminergic pathways. In contrast, this compound is largely considered to be pharmacologically inactive. However, the limited number of direct comparative studies and the emerging evidence that S-epimers of other ergot alkaloids possess some biological activity suggest that the role of this compound should not be entirely dismissed.

The finding that this compound can be transported across intestinal cells at a rate similar to ergovaline is significant, as it indicates that it can be absorbed and potentially reach target tissues.[4] Future research should focus on direct, quantitative comparisons of the binding affinities and functional activities of purified ergovaline and this compound at a range of relevant receptor subtypes. Furthermore, investigating the potential for in vivo epimerization of this compound to the more active ergovaline would be crucial for a complete toxicological assessment.

Conclusion

Ergovaline is a potent ergot alkaloid with well-documented pharmacological effects, primarily vasoconstriction and prolactin inhibition, driven by its interaction with biogenic amine receptors. This compound, its C-8 epimer, is considered to have significantly lower or no pharmacological activity. However, the paucity of direct comparative data necessitates further research to definitively characterize the pharmacological profile of this compound and its potential contribution to the overall toxicity of ergot alkaloid exposure. This guide provides a foundational overview for researchers and professionals in the field, highlighting the current state of knowledge and identifying key areas for future investigation.

References

In Vitro Biological Activity of Purified Ergovalinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of purified ergovalinine, an ergot alkaloid of significant interest due to its physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the in vitro biological activity of this compound, focusing on its vasoconstrictive, cytotoxic, and receptor-binding properties.

ParameterCell Line/TissueValueReference(s)
IC₅₀ Bovine Lateral Saphenous Vein1.5 x 10⁻¹⁰ M[1]
EC₅₀ Bovine Lateral Saphenous Vein~1 x 10⁻⁸ M[1]
Caption: Table 1 summarizes the in vitro vasoconstrictive activity of this compound.
ParameterCell LineExposure TimeEffectReference(s)
Cytotoxicity Caco-2 (undifferentiated)24 hoursReduction to 52-74% of control at 1 x 10⁻⁴ M[2]
Cytotoxicity Caco-2 (undifferentiated)72 hoursReduction to ~10% of control at 1 x 10⁻⁴ M[2]
Caption: Table 2 outlines the in vitro cytotoxic effects of this compound on Caco-2 cells.
ReceptorLigandParameterValueReference(s)
Dopamine D2[³H]YM-09151-2Kᵢ 6.9 ± 2.6 nM[3]
Dopamine D2Vasoactive Intestinal Peptide (VIP)EC₅₀ (cAMP inhibition)8 ± 2 nM[3]
Caption: Table 3 presents the receptor binding affinity and functional activity of this compound at the dopamine D2 receptor.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay in Caco-2 Cells

This protocol is adapted from established methods for assessing cell viability.[4][5]

Objective: To determine the cytotoxic effect of this compound on Caco-2 cells by measuring the metabolic activity of viable cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Purified this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10⁻¹¹ to 10⁻⁴ M).[2]

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24 or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Vasoconstriction Assessment using a Multi-Myograph System

This protocol is based on established methods for studying vascular reactivity in vitro.[1][6]

Objective: To quantify the contractile response of isolated blood vessels to purified this compound.

Materials:

  • Bovine lateral saphenous veins[1]

  • Krebs-Henseleit buffer (95% O₂/5% CO₂)

  • Purified this compound

  • Norepinephrine (as a reference vasoconstrictor)

  • Multi-Myograph System

  • Dissection microscope and tools

  • Data acquisition system

Procedure:

  • Tissue Preparation: Obtain fresh bovine lateral saphenous veins and immediately place them in cold Krebs-Henseleit buffer. Under a dissection microscope, carefully remove excess connective and adipose tissue. Cut the vein into 2-3 mm rings.

  • Mounting: Mount the vascular rings in the chambers of the multi-myograph system. The chambers should be filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for 90 minutes under a resting tension of 1 g. During this period, replace the buffer every 15-20 minutes.[1]

  • Viability Check: After equilibration, induce a reference contraction by adding a high concentration of norepinephrine (e.g., 1 x 10⁻⁴ M) to ensure tissue viability. Wash the tissues until they return to baseline tension.

  • Dose-Response Curve: Add increasing concentrations of purified this compound (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁴ M) to the chambers in a cumulative manner, allowing the response to stabilize between additions (typically 15 minutes).[1]

  • Data Recording: Continuously record the isometric tension generated by the vascular rings throughout the experiment.

  • Data Analysis: Normalize the contractile responses to the maximum contraction induced by norepinephrine. Plot the normalized response against the logarithm of the this compound concentration to determine the EC₅₀ value.

Dopamine D2 Receptor Binding Assay

This protocol is a generalized radioligand binding assay for determining the affinity of this compound for the D2 dopamine receptor.[3][7][8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the dopamine D2 receptor (e.g., from GH4ZR7 cells)[3]

  • Radioligand specific for the D2 receptor (e.g., [³H]YM-09151-2)[3]

  • Purified this compound

  • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of cell membrane preparation

    • 50 µL of this compound at various concentrations or buffer (for total binding) or non-specific binding control.

    • 50 µL of the radioligand at a concentration near its Kₔ.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of a competing ligand.

    • Non-specific Binding: Radioactivity in the presence of a high concentration of a non-labeled D2 antagonist.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value from the resulting sigmoidal curve.

    • Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT2A_Receptor 5-HT2A Receptor This compound->HT2A_Receptor binds Gq Gq HT2A_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: this compound-induced 5-HT2A receptor signaling via the Gq pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor binds Gi Gi D2_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound's inhibitory effect on cAMP production via the Gi pathway.

Experimental_Workflow cluster_planning Phase 1: Preparation & Planning cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation Purification Purification of this compound Assay_Selection Selection of In Vitro Assays (Cytotoxicity, Vasoconstriction, Receptor Binding) Purification->Assay_Selection Cell_Culture Cell/Tissue Preparation Assay_Selection->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Vasoconstriction_Assay Vasoconstriction Assay (Multi-Myograph) Cell_Culture->Vasoconstriction_Assay Binding_Assay Receptor Binding Assay (Radioligand) Cell_Culture->Binding_Assay IC50_Calc IC50/EC50 Determination Cytotoxicity_Assay->IC50_Calc Vasoconstriction_Assay->IC50_Calc Ki_Calc Ki Calculation Binding_Assay->Ki_Calc Pathway_Analysis Signaling Pathway Elucidation IC50_Calc->Pathway_Analysis Ki_Calc->Pathway_Analysis Conclusion Conclusion on Bioactivity Pathway_Analysis->Conclusion

Caption: General experimental workflow for in vitro characterization.

References

The Discovery of Ergot Alkaloid Isomers: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ergot alkaloids, a class of complex nitrogenous compounds produced by fungi of the Claviceps genus, have a storied history intertwined with human health, from devastating epidemics of ergotism to the development of crucial pharmaceuticals. These molecules, built upon a tetracyclic ergoline ring system, exhibit a wide range of pharmacological activities, primarily through their interaction with serotonergic, dopaminergic, and adrenergic receptors. A pivotal moment in the scientific understanding of these compounds was the discovery of their isomerism, a breakthrough that explained inconsistencies in their observed biological effects and paved the way for the isolation and development of specific, therapeutically valuable agents. This technical guide provides a historical perspective on the discovery of ergot alkaloid isomers, detailing the experimental protocols that enabled their separation and characterization, and presenting the quantitative data that defined their distinct properties.

The Dawn of Ergot Chemistry: Stoll and the Isolation of Ergotamine

The modern era of ergot research was inaugurated by the Swiss chemist Arthur Stoll at Sandoz laboratories. In 1918, Stoll successfully isolated the first chemically pure, crystalline ergot alkaloid, which he named ergotamine.[1][2] This achievement was a significant leap forward from the impure, amorphous mixtures like "ergotoxine" that had been previously described.[1] Stoll's success was not only in the isolation itself but also in the development of a gentle extraction method designed to prevent the degradation of the native alkaloids within the fungal sclerotia.[3]

However, a puzzle soon emerged. Preparations of ergotamine and other isolated alkaloids often exhibited variable physiological activity and physical properties. This inconsistency hinted that these crystalline substances were not single entities but mixtures of closely related compounds. The key to this puzzle lay in the concept of isomerism.

The Revelation of Isomerism: The "-ine" and "-inine" Pairs

Further research, notably by Stoll and his brilliant collaborator Albert Hofmann, revealed that ergot alkaloids naturally exist as pairs of stereoisomers. Specifically, they were identified as epimers, differing in the spatial configuration at the C-8 position of the ergoline ring.[4] This subtle structural difference gives rise to two distinct series of alkaloids:

  • The levorotatory (-) isomers, which were found to be the primary pharmacologically active forms. These were given the suffix "-ine" (e.g., ergotamine).[4][5]

  • The dextrorotatory (+) isomers, which showed significantly lower biological activity. These were designated with the suffix "-inine" (e.g., ergotaminine).[4][5]

These C-8 epimers can interconvert, particularly in solution, which explained the variable results that had plagued early researchers.[4] The discovery and separation of these isomer pairs were crucial for developing ergot-based drugs with consistent and predictable therapeutic effects.

Experimental Protocols: The Separation and Characterization of Isomers

The separation of these closely related isomers in the early 20th century was a significant technical challenge, relying on subtle differences in their physicochemical properties. The methodologies developed by Stoll and his contemporaries laid the groundwork for future alkaloid chemistry.

Protocol 1: Stoll's Method for Extraction and Fractional Crystallization

This protocol provides a generalized description of the principles used by Arthur Stoll for the initial isolation and separation of ergot alkaloid isomers.

Objective: To extract a crude mixture of ergot alkaloids from Claviceps purpurea sclerotia and subsequently separate the "-ine" and "-inine" isomer pairs based on differential solubility.

Methodology:

  • Defatting and Initial Extraction:

    • Powdered ergot sclerotia are first defatted by exhaustive extraction with a non-polar solvent like petroleum ether to remove oils and lipids.[6]

    • The defatted material is then treated with a weakly acidic solution (e.g., containing aluminum sulfate) to form salts of the basic alkaloids, rendering them insoluble in organic solvents while allowing other impurities to be washed away.[3]

  • Liberation and Crude Extraction:

    • The alkaloid salts are then treated with a weak base (e.g., sodium bicarbonate or ammonia) to liberate the free alkaloids.[6]

    • The liberated crude alkaloid mixture is extracted into an organic solvent such as ether or chloroform.[6]

  • Fractional Crystallization:

    • The organic solvent containing the crude alkaloid mixture is concentrated in vacuo at low temperatures to prevent isomerization.

    • The separation of isomers is achieved by exploiting their differential solubility in solvents like methanol, ethanol, or acetone.[3] For instance, ergotamine is slightly soluble in lower aliphatic alcohols, whereas its isomer, ergotaminine, is described as being much less soluble or hardly soluble in the same solvents.[3][7]

    • By carefully controlling the concentration and temperature of the solution, the less soluble "-inine" isomer (e.g., ergotaminine) is induced to crystallize out first.

    • The more soluble "-ine" isomer (e.g., ergotamine) remains in the mother liquor and can be recovered and purified through subsequent crystallization steps, often from a different solvent system (e.g., aqueous acetone).[3]

Protocol 2: Characterization by Polarimetry

The discovery of the opposing optical rotation of the isomer pairs was the definitive proof of their distinct nature. Polarimetry was the key analytical tool used to characterize and differentiate the separated "-ine" and "-inine" forms.

Objective: To measure the specific rotation of a purified ergot alkaloid isomer to confirm its identity.

Methodology:

  • Sample Preparation: A precise concentration of the purified alkaloid (e.g., 0.5 g/100 mL) is prepared in a suitable solvent, typically chloroform or pyridine.

  • Measurement: The solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).

  • Analysis: Monochromatic plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample. The angle (α) to which the plane of light is rotated is measured.

  • Calculation of Specific Rotation ([(\alpha)]): The specific rotation is calculated using the formula: [(\alpha)] = (\alpha) / (l × c) where:

    • (\alpha) is the observed rotation angle.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

  • Interpretation: A negative value (levorotatory) indicates an "-ine" isomer, while a large positive value (dextrorotatory) confirms an "-inine" isomer.

Quantitative Data Presentation

The distinct physical properties of the ergot alkaloid epimers were fundamental to their discovery and separation. The following tables summarize key quantitative data for representative isomer pairs.

Table 1: Optical Properties of Ergot Alkaloid Isomers

Alkaloid PairIsomerSpecific Rotation ([(\alpha)]D)Solvent
Ergotamine / Ergotaminine Ergotamine-160°Chloroform[8]
Ergotaminine+369° (at 20°C)Chloroform[7]
Ergocristine / Ergocristinine Ergocristine-183° (at 20°C)Chloroform[9]
Ergocristinine+366° (at 20°C)Chloroform[9]

This table clearly illustrates the opposing and significant differences in optical rotation that were critical for the characterization of the C-8 epimers.

Table 2: Physical and Solubility Properties of Ergot Alkaloid Isomers

IsomerMelting Point (°C)Solubility (Qualitative)
Ergotamine ~213 (decomposes)[8]Slightly soluble in ethanol and water.[10]
Ergotaminine 241 - 243 (decomposes)[7]Much less soluble than ergotamine; soluble in ~1000 parts boiling alcohol.[7]
Ergocristine ~155 - 175 (decomposes)[9][11]Slightly soluble in ethanol and acetone; insoluble in water.[9]

This table highlights the differences in melting points and, crucially, the solubility profiles that enabled the separation of the isomers through fractional crystallization.

Visualizing Historical and Biological Concepts

Diagrams are essential for understanding the workflow of discovery and the biological implications of isomerism.

G Historical Workflow of Ergot Alkaloid Isomer Discovery cluster_0 Source Material & Extraction cluster_1 Separation & Purification cluster_2 Characterization & Identification Ergot Ergot Sclerotia (Claviceps purpurea) Extraction Stoll's Acid-Base Extraction Ergot->Extraction Crude Crude Alkaloid Mixture Extraction->Crude Separation Fractional Crystallization (based on differential solubility) Crude->Separation Isomer_inine Less Soluble Isomer (e.g., Ergotaminine) Separation->Isomer_inine Crystallizes first Isomer_ine More Soluble Isomer (e.g., Ergotamine) Separation->Isomer_ine Remains in solution Char_inine Polarimetry: Dextrorotatory (+) Isomer_inine->Char_inine Bioassay Pharmacological Testing Isomer_inine->Bioassay Low Activity Char_ine Polarimetry: Levorotatory (-) Isomer_ine->Char_ine Isomer_ine->Bioassay High Activity G Ergot Alkaloid Isomerism and Receptor Interaction cluster_0 Isomers (C-8 Epimers) cluster_1 Cellular Target & Signaling Ergotamine Ergotamine (-ine) C-8 (R) configuration Levorotatory Pharmacologically Active Receptor Serotonin 5-HT2A Receptor Ergotamine->Receptor High-Affinity Agonist Ergotaminine Ergotaminine (-inine) C-8 (S) configuration Dextrorotatory Weakly Active Ergotaminine->Receptor Weak Partial Agonist / Low Affinity Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

References

Ergovalinine: A Potential Biomarker for Fescue Toxicosis - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fescue toxicosis, a condition of significant economic impact on the livestock industry, is caused by the consumption of tall fescue grass infected with the endophyte Epichloë coenophiala. This endophyte produces a suite of ergot alkaloids, with ergovaline being the most prominent and toxicologically significant. Ergovaline readily epimerizes to ergovalinine, and the presence and concentration of these compounds in biological matrices are under investigation as potential biomarkers for diagnosing and monitoring fescue toxicosis. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing the underlying physiological mechanisms, analytical methodologies for its detection, and relevant quantitative data from scientific literature.

Introduction to Fescue Toxicosis and Ergot Alkaloids

Fescue toxicosis manifests in livestock through a variety of clinical signs, including reduced feed intake, poor weight gain, elevated body temperature, rough hair coat, and reproductive issues such as agalactia and prolonged gestation.[1][2] The causative agents are ergot alkaloids produced by the fungal endophyte Epichloë coenophiala, which exists in a symbiotic relationship with tall fescue (Lolium arundinaceum).[3][4] This relationship benefits the plant by conferring resistance to pests and environmental stressors.[4]

The primary class of toxins responsible for fescue toxicosis are the ergopeptine alkaloids, with ergovaline accounting for 84-97% of this fraction.[5][6] Ergovaline is a potent vasoconstrictor and shares structural similarity with biogenic amines like dopamine and serotonin, allowing it to interact with their respective receptors and disrupt normal physiological processes.[7][8][9]

Ergovaline can undergo epimerization at the C-8 position to form its diastereomer, this compound.[10] This conversion can occur during extraction, storage, and potentially in vivo.[10][11] While ergovaline is considered the more biologically active form, the presence of this compound is an important analytical consideration and may hold diagnostic value.

Pathophysiology of Fescue Toxicosis: The Role of Ergovaline

The clinical signs of fescue toxicosis are primarily attributed to the interaction of ergovaline with various receptor systems.

Vasoconstriction

A hallmark of fescue toxicosis is peripheral vasoconstriction, which leads to reduced blood flow to extremities.[6][12] This can result in conditions like "fescue foot," characterized by gangrenous necrosis of the hooves, tail, and ears, particularly in cold weather.[2][13] Ergovaline induces vasoconstriction by acting as an agonist at α-adrenergic and serotonergic (5-HT) receptors on vascular smooth muscle.[7][12] Specifically, the 5-HT2A receptor is a key mediator of ergovaline-induced vasoconstriction in bovine vasculature.[9]

Prolactin Suppression

Ergovaline is a potent dopamine D2 receptor agonist.[14][15][16] The anterior pituitary gland's lactotroph cells, which are responsible for prolactin secretion, are regulated by dopamine. By stimulating D2 receptors, ergovaline inhibits the release of prolactin.[17][18] Suppressed serum prolactin is a consistent and widely accepted biomarker for fescue toxicosis.[19] This reduction in prolactin can lead to agalactia (lack of milk production) in mares and reduced milk production in cattle.[1][20]

This compound as a Biomarker

While ergovaline is the primary toxicant, its instability and rapid metabolism can make direct measurement challenging. This compound, being a direct epimer, is often present alongside ergovaline in biological samples. Therefore, the combined measurement of ergovaline and this compound ("total ergovaline") is often utilized in diagnostic and research settings to provide a more accurate assessment of exposure.[10][21] The presence of this compound and other ergot alkaloid metabolites in urine and plasma can serve as sensitive indicators of recent exposure to toxic fescue.[22]

Quantitative Data

The following tables summarize key quantitative data related to ergovaline concentrations and their physiological effects.

Table 1: Ergovaline Concentrations in Tall Fescue

Sample TypeErgovaline Concentration (ppb, DM basis)Reference
Endophyte-Infected Tall Fescue100 - 500 (typical)[2]
Endophyte-Infected Tall Fescue>200 (considered toxic)[2]
Endophyte-Infected Tall Fescue Hay (FE+)497 ± 52[23]
Endophyte-Free Tall Fescue Hay (FE-)<5[23]
Total Ergot Alkaloids in E+ Pastures1,543 (average)[1]

Table 2: Physiological Effects of Ergovaline in Livestock

SpeciesEffectDosage/ConcentrationReference
CattleReduced Milk ProductionGrazing toxic fescue[1]
CattleReduced Pregnancy RatesGrazing toxic fescue[1]
Horses (Mares)Agalactia, Prolonged GestationGrazing toxic fescue[1]
SteersSuppressed Serum ProlactinHigh endophyte fescue[17]
EwesDecreased Hay Consumption and Body Weight497 µg/kg DM ergovaline[23]

Experimental Protocols

Analysis of Ergovaline and this compound in Plant Material and Biological Samples

The most common analytical methods for the quantification of ergovaline and this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[24][25]

5.1.1. Sample Preparation and Extraction

  • Plant Material (Tall Fescue):

    • Collect tall fescue tillers at the soil surface and immediately place them on ice for transport.[21]

    • Freeze samples in liquid nitrogen and mill to a fine powder.[26]

    • Extract the alkaloids using a solvent mixture, commonly acetonitrile and ammonium carbonate solution.[25]

    • The extract is then purified using solid-phase extraction (SPE) columns, such as a Mycosep 150 Ergot push-through column, to remove interfering matrix components.[25]

  • Biological Samples (Serum, Urine):

    • Collect blood via jugular venipuncture and centrifuge to separate serum.

    • Urine can be collected via standard methods.

    • Extraction procedures for biological fluids often involve protein precipitation followed by solid-phase extraction.

5.1.2. Chromatographic Separation and Detection

  • HPLC-FLD:

    • Reversed-phase HPLC is typically used for separation.[27]

    • Mobile phases often consist of mixtures of acetonitrile or methanol and water with additives like ammonium carbonate to maintain an alkaline pH, which improves the stability and separation of the epimers.[27]

    • Fluorescence detection is employed due to the native fluorescence of ergot alkaloids.

  • LC-MS/MS:

    • Provides higher sensitivity and selectivity compared to HPLC-FLD.[24]

    • Ultra-Performance Liquid Chromatography (UPLC) can be used for rapid separation.[25]

    • Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for specific detection and quantification of ergovaline and this compound.

In Vitro Vasoconstriction Assay
  • Tissue Preparation:

    • Segments of bovine lateral saphenous veins or mesenteric arteries are collected from healthy animals.

    • Vessels are cleaned of surrounding connective tissue and cut into rings.

  • Experimental Setup:

    • Vessel rings are suspended in a tissue bath or myograph containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • The rings are attached to a force transducer to record isometric contractions.

  • Procedure:

    • After an equilibration period, the viability of the tissue is tested with a contracting agent (e.g., potassium chloride).

    • Cumulative concentration-response curves are generated by adding increasing concentrations of ergovaline or other test compounds.

    • The contractile response is measured and recorded.[7][9]

Visualizations

Signaling Pathways and Experimental Workflows

Fescue_Toxicosis_Mechanism Fescue Endophyte-Infected Tall Fescue Ingestion Ingestion by Livestock Fescue->Ingestion produces Ergovaline Ergovaline D2_Receptor Dopamine D2 Receptor (Anterior Pituitary) Ergovaline->D2_Receptor agonist activity Serotonin_Receptor Serotonin (5-HT2A) Receptor (Vascular Smooth Muscle) Ergovaline->Serotonin_Receptor agonist activity Adrenergic_Receptor α-Adrenergic Receptor (Vascular Smooth Muscle) Ergovaline->Adrenergic_Receptor agonist activity Ingestion->Ergovaline releases Prolactin_Inhibition Inhibition of Prolactin Release D2_Receptor->Prolactin_Inhibition Vasoconstriction Vasoconstriction Serotonin_Receptor->Vasoconstriction Adrenergic_Receptor->Vasoconstriction Clinical_Signs_Repro Agalactia, Reduced Milk Production, Reproductive Failure Prolactin_Inhibition->Clinical_Signs_Repro leads to Clinical_Signs_Vascular Fescue Foot, Hyperthermia, Poor Performance Vasoconstriction->Clinical_Signs_Vascular leads to

Caption: Mechanism of Fescue Toxicosis.

Ergovaline_Analysis_Workflow Sample Sample Collection (Fescue, Serum, Urine) Preparation Sample Preparation (Freezing, Milling) Sample->Preparation Extraction Solvent Extraction (Acetonitrile/Ammonium Carbonate) Preparation->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS or HPLC-FLD Analysis Cleanup->Analysis Quantification Quantification of Ergovaline & this compound Analysis->Quantification

Caption: Analytical Workflow for Ergovaline.

Vasoconstriction_Pathway Ergovaline Ergovaline Receptors 5-HT2A & α-Adrenergic Receptors Ergovaline->Receptors binds to Gq_Protein Gq Protein Activation Receptors->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction

Caption: Ergovaline-Induced Vasoconstriction Pathway.

Conclusion

This compound, in conjunction with its epimer ergovaline, serves as a crucial biomarker for the diagnosis and investigation of fescue toxicosis. The pathophysiological effects of ergovaline, primarily vasoconstriction and prolactin suppression, are directly linked to its interaction with dopaminergic and serotonergic receptors. Accurate quantification of ergovaline and this compound in feed and biological samples is essential for managing fescue toxicosis and for the development of potential therapeutic interventions. The methodologies and data presented in this guide provide a technical foundation for researchers, scientists, and drug development professionals working to mitigate the impact of this economically important livestock disease.

References

An In-depth Technical Guide on the Conversion of Ergovaline to Ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conversion of ergovaline to its epimer, ergovalinine. The document elucidates the chemical nature of this transformation, distinguishes it from enzymatic degradation, and presents relevant quantitative data, experimental protocols, and signaling pathways.

Core Concepts: Epimerization vs. Enzymatic Degradation

The conversion of ergovaline to this compound is a spontaneous, reversible chemical process known as epimerization . This is a type of isomerization where the configuration of a single chiral center in a molecule containing multiple chiral centers is inverted. In the case of ergopeptine alkaloids, this occurs at the C-8 position of the lysergic acid moiety.[1]

It is crucial to distinguish this from enzymatic degradation. While there is no evidence of a specific enzyme that catalyzes the epimerization of ergovaline to this compound, there is significant research on the enzymatic degradation of ergovaline by microorganisms, particularly in the rumen of livestock.[2][3] This degradation involves the breakdown of the ergovaline molecule into less toxic or non-toxic compounds and is a separate process from the interconversion between the two epimers.

  • Ergovaline : The C-8R epimer, generally considered the more toxic form.

  • This compound : The C-8S epimer, which is less toxic.

The epimerization process is influenced by several factors, including pH, temperature, and the solvent in which the alkaloids are dissolved.[4][5][6][7]

Quantitative Data on Ergovaline Epimerization

The reversible nature of the epimerization means that a solution of either pure ergovaline or this compound will eventually form an equilibrium mixture of both epimers. The rate at which this equilibrium is reached and the final ratio of the two epimers are dependent on the surrounding conditions.

Table 1: Effect of pH on Ergovaline-Ergovalinine Equilibrium at 37°C
pHMatrixTime to Equilibrium (approx.)% Ergovaline at EquilibriumReference
3.00.1 M Phosphate BufferNot specifiedNot specified[4][5][7]
7.50.1 M Phosphate Buffer~11 hours59.4%[8]
9.00.1 M Phosphate BufferNot specifiedNot specified[4][5][7]

Note: The epimerization rates resemble first-order kinetics in phosphate buffers at pH 7.5 and 9.0.[4][5][7]

Table 2: Effect of Solvent on Ergovaline Epimerization at 37°C
SolventTime to Equilibrium (approx.)% Ergovaline at Equilibrium (approx.)Reference
Water~19 hours63%[4][5][7]
Methanol~1 hour48%[4][5][7]
Acetonitrile~19 hours55%[4][5][7]

Experimental Protocols

Protocol for Studying Ergovaline Epimerization Kinetics

This protocol outlines a general procedure for investigating the rate of epimerization of ergovaline to this compound under controlled conditions.

1. Preparation of Solutions:

  • Prepare buffers at the desired pH values (e.g., 0.1 M phosphate buffers at pH 3.0, 7.5, and 9.0).
  • Prepare a stock solution of high-purity ergovaline in a suitable solvent (e.g., methanol).

2. Experimental Setup:

  • In amber vials to protect from light, add a known volume of the appropriate buffer or solvent.
  • Place the vials in a temperature-controlled environment (e.g., a water bath at 37°C).
  • Once the buffer has reached the target temperature, add a small aliquot of the ergovaline stock solution to achieve the desired starting concentration.

3. Sampling:

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a vial containing a solvent that minimizes further epimerization and is compatible with the analytical method (e.g., a mobile phase solvent at a low temperature).

4. Analysis:

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify ergovaline and this compound.
  • The mobile phase and column conditions should be optimized for the separation of the two epimers.

5. Data Analysis:

  • Plot the concentrations of ergovaline and this compound as a function of time.
  • Determine the rate constants for the forward and reverse reactions by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

Protocol for In Vitro Rumen Fluid Incubation to Study Ergovaline Degradation

This protocol is for assessing the degradation of ergovaline by rumen microorganisms.

1. Rumen Fluid Collection:

  • Collect rumen fluid from a cannulated animal (e.g., cow, sheep).
  • Strain the fluid through several layers of cheesecloth into a pre-warmed, insulated container.

2. Preparation of Incubation Medium:

  • Prepare an anaerobic incubation buffer (e.g., McDougall's buffer) and maintain it at 39°C under a stream of CO2.
  • Add the strained rumen fluid to the buffer, typically in a 1:2 or 1:4 ratio.

3. Incubation:

  • Dispense the rumen fluid-buffer mixture into anaerobic incubation tubes or a continuous culture system (e.g., RUSITEC).[9][10][11][12][13]
  • Add a known amount of ergovaline (either as a pure standard or from a fescue extract) to the incubation vessels.
  • Include control vessels without added ergovaline.

4. Sampling and Analysis:

  • Collect samples from the incubation vessels at various time points (e.g., 0, 12, 24, 48 hours).
  • Stop the microbial activity in the samples (e.g., by adding a quenching agent or by rapid freezing).
  • Extract the ergot alkaloids from the samples and analyze the concentration of ergovaline using HPLC or LC-MS.

5. Microbial Analysis (Optional):

  • At each time point, collect samples for microbial analysis (e.g., 16S rRNA gene sequencing) to identify the bacterial populations responsible for ergovaline degradation.[2][3]

Visualizations

Signaling Pathway of Ergovaline Toxicity

Ergovaline's toxicity is primarily attributed to its interaction with biogenic amine receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[8][14][15][16][17][18][19][20][21][22]

Ergovaline_Toxicity_Pathway Ergovaline Ergovaline Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Ergovaline->Serotonin_Receptor Agonist/Antagonist Dopamine_Receptor Dopamine Receptor (D2) Ergovaline->Dopamine_Receptor Agonist Vasoconstriction Vasoconstriction Serotonin_Receptor->Vasoconstriction Reduced_Prolactin Reduced Prolactin Secretion Dopamine_Receptor->Reduced_Prolactin Clinical_Signs Clinical Signs of Fescue Toxicosis Vasoconstriction->Clinical_Signs Reduced_Prolactin->Clinical_Signs

Caption: Signaling pathway of ergovaline-induced toxicity.

Experimental Workflow for Studying Rumen Microbial Degradation of Ergovaline

The following diagram illustrates the workflow for an in vitro experiment to identify and characterize the microbial degradation of ergovaline in the rumen.

Rumen_Degradation_Workflow Start Start Rumen_Fluid Collect Rumen Fluid Start->Rumen_Fluid Incubation In Vitro Incubation with Ergovaline Rumen_Fluid->Incubation Sampling Time-Course Sampling Incubation->Sampling Analysis Analysis Sampling->Analysis HPLC_MS HPLC/LC-MS for Ergovaline Concentration Analysis->HPLC_MS Chemical Microbial 16S rRNA Sequencing for Microbial Composition Analysis->Microbial Biological Data_Integration Data Integration and Interpretation HPLC_MS->Data_Integration Microbial->Data_Integration End End Data_Integration->End

Caption: Workflow for in vitro rumen degradation studies.

Logical Relationship of Ergovaline Conversion and Degradation

This diagram clarifies the distinct yet related fates of ergovaline in a biological system like the rumen.

Ergovaline_Fate Ergovaline Ergovaline (C-8R Epimer) This compound This compound (C-8S Epimer) Ergovaline->this compound Chemical Epimerization (spontaneous, reversible) Degradation_Products Degradation Products (e.g., Lysergic Acid) Ergovaline->Degradation_Products Enzymatic Degradation (Rumen Microbes)

Caption: Fates of ergovaline: epimerization vs. degradation.

References

Methodological & Application

Application Notes and Protocols for Ergovalinine Extraction from Tall Fescue Seed and Straw

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovalinine, and its more biologically active C-8 epimer ergovaline, are ergot alkaloids produced by the endophytic fungus Epichloë coenophiala, which commonly infects tall fescue (Festuca arundinacea). These alkaloids are responsible for fescue toxicosis in livestock, a condition characterized by vasoconstriction, reduced weight gain, and reproductive problems.[1][2][3] Accurate quantification of this compound and ergovaline in tall fescue seed and straw is crucial for agricultural research, toxicology studies, and the development of mitigation strategies. This document provides detailed protocols for the extraction of these alkaloids for analytical purposes.

Factors Influencing Extraction Efficiency

Several factors can significantly impact the efficiency of this compound and ergovaline extraction from tall fescue samples:

  • Sample Preparation: Grinding the seed or straw to a smaller particle size increases the surface area available for solvent interaction, thereby enhancing extraction efficiency.[4][5][6]

  • Extraction Time: Increased extraction time generally leads to higher recovery of alkaloids.[4][6]

  • Solvent System: The choice of extraction solvent is critical. Various solvent systems have been developed, ranging from simple alcohol-water mixtures to more complex buffered solutions, each with its own advantages in terms of recovery and selectivity.[1][2][4][5]

  • Light and Temperature: Ergot alkaloids are sensitive to light and heat, which can cause degradation and epimerization (the conversion between ergovaline and this compound).[4][7] Therefore, it is recommended to protect samples from light during and after extraction.[4] Samples should be kept on ice immediately after collection and stored at -20°C if not analyzed promptly.[7][8][9]

Experimental Protocols

Two primary methods for the extraction of this compound and ergovaline are detailed below: a traditional solvent extraction method and a more rapid QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol 1: Traditional Solvent Extraction and Purification

This protocol is based on a combination of methods described in the literature and is suitable for a wide range of research applications.[4][5][10]

Materials:

  • Tall fescue seed or straw, finely ground (e.g., 0.5 mm particle size)

  • 80% Ethanol (v/v) in water

  • Hexane

  • Chloroform

  • Deionized water

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Centrifuge

  • Vortex mixer

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica gel) (optional, for further purification)[10]

  • HPLC with fluorescence or mass spectrometry detector[4][11]

Procedure:

  • Extraction:

    • Weigh a known amount of ground tall fescue material (e.g., 1-10 g) and place it in a suitable flask.

    • Add the extraction solvent (80% ethanol) at a specific ratio (e.g., 1:10 sample-to-solvent ratio).

    • Protect the mixture from light by wrapping the flask in aluminum foil.[4]

    • Agitate the mixture for an extended period (e.g., 2 to 48 hours). Longer extraction times generally yield higher recoveries.[4][6]

    • Separate the extract from the solid material by filtration or centrifugation.

  • Solvent Removal:

    • Remove the ethanol from the extract using a rotary evaporator at a controlled temperature (e.g., < 40°C) to produce an aqueous syrup.[4]

    • The resulting syrup can be freeze-dried to obtain a solid residue.[4]

  • Liquid-Liquid Partitioning (Purification):

    • Dissolve the dried extract in a hexane/water mixture (e.g., 6:1 v/v).[4][5]

    • Vortex thoroughly and allow the layers to separate. The aqueous phase will contain the alkaloids.

    • Collect the aqueous fraction and perform a subsequent extraction with chloroform.[4][5]

    • Vortex the aqueous-chloroform mixture and allow the layers to separate. The alkaloids will partition into the chloroform phase.

    • Collect the chloroform layer and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Further Purification (Optional):

    • For higher purity, the dried chloroform extract can be reconstituted in a suitable solvent and passed through a silica gel solid-phase extraction (SPE) column.[10]

  • Analysis:

    • Reconstitute the final dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC with fluorescence or mass spectrometry detection.[4][10][11]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is a streamlined approach that significantly reduces solvent usage and sample preparation time, making it ideal for high-throughput analysis.[1][2][3][12][13]

Materials:

  • Tall fescue seed or straw, finely ground

  • Extraction Solvent: 2.1 mM ammonium carbonate in 50:50 (v/v) acetonitrile/water[1][2]

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC with fluorescence detector[1][2]

Procedure:

  • Extraction and Partitioning:

    • Weigh 1.0 g of the ground sample into a 50 mL centrifuge tube.

    • Add 10 mL of the extraction solvent (2.1 mM ammonium carbonate/acetonitrile).

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for another minute to prevent the formation of salt clumps.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Sample Preparation for Analysis:

    • Carefully transfer an aliquot of the upper acetonitrile layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Data Presentation

The following tables summarize key quantitative data from the literature regarding this compound and ergovaline extraction.

Table 1: Effect of Particle Size and Extraction Time on Ergovaline Extraction Efficiency with 80% Ethanol [4][6]

Particle Size (mm)Extraction Time (h)Relative Ergovaline Extraction Efficiency (%)
Whole Seed48Baseline
2.02100
2.0150251
1.02100
1.0150161
0.52100
0.548119

Note: Increased extraction time significantly improves efficiency, especially for larger particle sizes.

Table 2: Performance Characteristics of the QuEChERS Method for Ergovaline Analysis [1][2][3][13]

ParameterTall Fescue SeedTall Fescue Straw
Recovery 91.3 - 97.2%89.6 - 98.1%
Limit of Detection (LOD) 37 µg/kg30 µg/kg
Limit of Quantitation (LOQ) 100 µg/kg100 µg/kg
Linear Dynamic Range 100 - 3500 µg/kg100 - 3500 µg/kg
Intra-day Precision (RSD) 1.8 - 5.8%0.5 - 3.4%
Inter-day Precision (RSD) 1.9 - 6.4%0.7 - 4.8%
Accuracy 97.9 - 98.6%97.3 - 99.2%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from tall fescue.

Ergovaline_Extraction_Workflow Sample Tall Fescue Sample (Seed or Straw) Grinding Grinding Sample->Grinding Extraction Extraction Grinding->Extraction Ground Material Solvent_Evap Solvent Evaporation Extraction->Solvent_Evap Crude Extract Purification Purification (L-L or SPE) Solvent_Evap->Purification Concentrated Extract Analysis Analysis (HPLC-FLD/MS) Purification->Analysis Purified Extract Result This compound Quantification Analysis->Result

Caption: General workflow for this compound extraction and analysis.

References

Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Separation and Quantification of Ergovaline and Ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the simultaneous separation and quantification of ergovaline and its less toxic epimer, ergovalinine. Ergovaline, a potent ergot alkaloid produced by endophytic fungi in tall fescue grass, is a significant concern in the livestock industry due to its association with fescue toxicosis.[1][2][3][4] Accurate quantification of ergovaline and its epimer is crucial for toxicological studies, agricultural research, and the development of mitigation strategies. The described methodology provides a reliable protocol for the extraction, separation, and detection of these compounds in various matrices, including tall fescue and animal tissues.

Introduction

Ergovaline is the primary ergopeptine alkaloid produced by the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum), which commonly infects tall fescue (Festuca arundinacea).[2][3][4][5] This alkaloid is the principal toxin responsible for "fescue toxicosis," a condition in livestock characterized by vasoconstriction, reduced weight gain, and reproductive problems.[2][3][4][6] Ergovaline can isomerize to this compound, its C-8 epimer, which is considered to be less biologically active. The ratio of these two epimers can be influenced by factors such as pH and temperature during sample processing. Therefore, a reliable analytical method that can separate and quantify both ergovaline and this compound is essential for accurate toxicological assessment. HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of these naturally fluorescent compounds.

Experimental Protocols

I. Sample Preparation

The choice of sample preparation method depends on the matrix. Two common protocols are provided below: one for tall fescue and another for animal tissues.

A. Tall Fescue (Seed, Straw, and Vegetative Tissue)

A simplified and rapid sample preparation method for tall fescue involves an alkaline chloroform extraction followed by solid-phase extraction (SPE) cleanup.[7] A more modern approach utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been shown to be efficient and reliable.[2][3][4][6]

1. QuEChERS-based Extraction Protocol: [2][3][4][6]

  • Homogenization: Grind tall fescue samples (seed or straw) to pass through a 0.5 mm screen.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of an extraction solvent consisting of 2.1 mM ammonium carbonate in acetonitrile/water (50:50, v/v).[3][6]

    • Vortex for 1 minute to ensure the sample is thoroughly wetted.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4,000 x g for 10 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous MgSO₄.

    • Vortex for 1 minute.

  • Final Processing:

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer an aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol or the initial mobile phase for HPLC analysis.

B. Animal Tissues (Liver, Fat) [1]

  • Homogenization: Homogenize 3 g of tissue (e.g., liver, kidney, muscle) in a phosphate buffer (0.1 M) to a final volume of 9 mL.[1] Fat samples can be extracted directly without homogenization.[1]

  • Extraction:

    • Perform a chloroformic extraction on the homogenized tissue samples.[1]

  • Purification:

    • Purify the extract using a silica-based solid-phase extraction column.[1]

  • Elution and Concentration:

    • Elute the ergot alkaloids with methanol.[1]

    • Evaporate the eluate to near dryness.[1]

  • Reconstitution: Redissolve the residue in methanol for injection into the HPLC system.[1]

II. HPLC-Fluorescence Analysis

A. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used. For example, a Phenomenex Gemini C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 2.1 mM Ammonium Carbonate or a suitable buffer at a slightly alkaline pH (e.g., pH 7.6).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

B. Fluorescence Detector Settings [1]

  • Excitation Wavelength: 250 nm

  • Emission Wavelength: 420 nm

Data Presentation

The performance of the HPLC-fluorescence method for ergovaline and this compound analysis is summarized in the tables below.

Table 1: Chromatographic and Detection Parameters

ParameterValueReference
Retention Time (Ergovaline) ~1.75 min[6][8]
Retention Time (this compound) ~3.60 min[6][8]
Excitation Wavelength 250 nm[1]
Emission Wavelength 420 nm[1]

Table 2: Method Validation Data for Tall Fescue Analysis (QuEChERS Method) [2][3][6]

ParameterSeedStraw
Linear Dynamic Range (µg/kg) 100 - 3500100 - 3500
Limit of Detection (LOD) (µg/kg) 3730
Limit of Quantification (LOQ) (µg/kg) 100100
Recovery (%) 91.3 - 97.289.6 - 98.1
Intra-day Precision (RSD%) 3.01.6
Inter-day Precision (RSD%) 3.81.0

Table 3: Method Validation Data for Animal Tissue Analysis [1]

MatrixParameterValue
Liver Recovery (%) 91
LOQ (ng/g) 0.5
Fat Recovery (%) 65
LOQ (ng/g) 0.83
Both LOD (ng/g) 0.15

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC-fluorescence analysis of ergovaline and this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Tall Fescue or Animal Tissue) Homogenization Homogenization / Grinding Sample->Homogenization Extraction Extraction (e.g., QuEChERS or LLE) Homogenization->Extraction Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 250 nm, Em: 420 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Calibration) Integration->Quantification Report Reporting Results (µg/kg or ng/g) Quantification->Report

Caption: Experimental workflow for ergovaline and this compound analysis.

Conclusion

The HPLC-fluorescence method described provides a sensitive, specific, and reliable approach for the separation and quantification of ergovaline and its epimer, this compound. The detailed protocols for sample preparation from both plant and animal matrices, combined with the optimized chromatographic and detection parameters, make this method suitable for a wide range of applications in research, diagnostics, and drug development. The validation data presented demonstrates the robustness and accuracy of the method, ensuring high-quality and reproducible results.

References

Application Note: Quantification of Ergovalinine in Animal Feed by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergot alkaloids (EAs) are mycotoxins produced by fungi of the Claviceps genus, most notably Claviceps purpurea, which infects various cereals and grasses used in animal feed.[1][2][3] Ergovaline, and its less biologically active epimer ergovalinine, are significant ergot alkaloids that can cause toxicosis in livestock, a condition known as ergotism.[1] The adverse effects include vasoconstriction, reduced feed intake, weight loss, and poor reproductive performance.[2][3] Due to these health concerns, regulatory bodies have proposed maximum levels for total ergot alkaloids in animal feed.[1]

Accurate quantification of these compounds is crucial for ensuring feed safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for its high sensitivity, selectivity, and ability to simultaneously determine multiple alkaloids and their epimers.[4] This application note details a validated LC-MS/MS method for the reliable quantification of this compound in various animal feed matrices.

Experimental Protocols

Sample Preparation and Extraction

This protocol is based on established methods for ergot alkaloid extraction from feed matrices.[1][2]

Materials:

  • Homogenized animal feed sample

  • Extraction Solvent: Acetonitrile/Ammonium Carbonate buffer (e.g., 2.08 mM or 3.03 mM), typically in an 84:16 (v/v) ratio[1][2]

  • Mycosep® 150 or equivalent multifunctional cleanup column[1][2]

  • 50 mL polypropylene centrifuge tubes

  • Laboratory shaker

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution Solvent: 50% mobile phase or similar[2]

  • 0.22 µm nylon syringe filters

Procedure:

  • Weighing: Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.[2]

  • Extraction: Add 25 mL of the extraction solvent (acetonitrile/ammonium carbonate buffer).[2]

  • Shaking: Cap the tube and shake vigorously for 30 minutes at approximately 240 rpm using a laboratory shaker.[2]

  • Filtration/Centrifugation: Filter the extract through Whatman No. 4 filter paper or centrifuge to separate the solid material.[2]

  • Cleanup: Transfer 4 mL of the filtered extract and pass it through a Mycosep® 150 multifunctional cleanup column.[2]

  • Evaporation: Transfer 1 mL of the purified extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[2]

  • Reconstitution: Reconstitute the dried residue in 500 µL of the reconstitution solvent.[2]

  • Final Filtration: Pass the reconstituted sample through a 0.22 µm nylon filter prior to injection into the LC-MS/MS system.[2]

Note on Stability: Ergot alkaloids can be sensitive to light and temperature. It is recommended to use indirect lighting and keep solutions at controlled temperatures to prevent degradation or epimerization.[1] Stock solutions should be stored at -20°C or -80°C.[1]

LC-MS/MS Instrumentation and Conditions

The following parameters are typical for the analysis of ergot alkaloids, including this compound.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
HPLC System Agilent 1200 series or equivalent[1]
Column Phenomenex Gemini 5μm C18 110Å, 150 x 2.0 mm or equivalent[1]
Mobile Phase A 2.08 mM Ammonium Carbonate in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient 95% A to 20% A in 15 minutes[1]
Flow Rate 0.5 mL/min[1][2]
Injection Volume 10 µL[2]

| Autosampler Temp. | 15°C[1] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Sciex API 5000 or Shimadzu LC-MS 8060 or equivalent[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2][5]
Nebulizing Gas Flow 3 L/min[2]
Heating Gas Flow 10 L/min[2]
Drying Gas Flow 10 L/min[2]
Interface Temperature 300 °C[2]
Heat Block Temperature 400 °C[2]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Performance and Quantitative Data

The described method demonstrates excellent performance characteristics for the quantification of ergot alkaloids in animal feed. Validation parameters from various studies are summarized below.

Table 3: Summary of Method Validation Data for Ergot Alkaloids

Parameter Value Source
Limit of Detection (LOD) 0.25 ng/g [2][3]
7 ng/mL (ergovaline) [6]
0.2 ng/mL (ergovaline) [7]
Limit of Quantification (LOQ) 0.5 ng/g [2][3]
20 ng/mL (ergovaline) [6]
0.8 ng/mL (ergovaline) [7]
Linearity (R²) > 0.995 [1][2][3]
Recovery Range 90.6 – 120% [2]

| | 68.4 – 111.0% |[8] |

Visualizations

G Figure 1. Experimental Workflow for this compound Analysis Sample Feed Sample Homogenization Extraction Extraction (Acetonitrile/Ammonium Carbonate) Sample->Extraction Cleanup Extract Cleanup (Mycosep® Column) Extraction->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap Analysis LC-MS/MS Analysis Evap->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.

G Figure 2. Epimerization of Ergovaline Ergovaline Ergovaline (Biologically Active '-ine' form) This compound This compound (Less Active '-inine' form) Ergovaline->this compound Reversible Epimerization

Caption: The reversible relationship between the ergovaline and this compound epimers.

Conclusion

The LC-MS/MS method detailed provides a robust, sensitive, and accurate protocol for the quantification of this compound in animal feed. The sample preparation procedure, involving a straightforward extraction and effective cleanup, ensures minimal matrix effects and high recovery.[2][8] The method's low limits of detection and quantification allow for the monitoring of ergot alkaloids at levels relevant to regulatory standards.[2][3] The simultaneous analysis of both the "-ine" and "-inine" epimers is critical to prevent the underestimation of total ergot alkaloid contamination, thereby safeguarding animal health and ensuring the safety of the feed supply.[1]

References

Preparation and Certification of an Ergovalinine Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and certification of an ergovalinine analytical standard. The procedures outlined are intended to guide researchers, scientists, and drug development professionals in producing a well-characterized and reliable standard for use in analytical testing, research, and quality control.

Introduction

This compound, an ergot alkaloid produced by endophytic fungi in certain grasses, is a compound of significant interest due to its biological activity and potential toxicity. Accurate quantification of this compound in various matrices requires a highly pure and well-characterized analytical standard. This document details the necessary steps for the preparation, purification, and certification of an this compound analytical standard, ensuring its suitability for its intended use.

Preparation and Purification of this compound

The preparation of an this compound analytical standard begins with the extraction of the crude alkaloid from a suitable source, typically endophyte-infected tall fescue grass. This is followed by a multi-step purification process to isolate this compound from other ergot alkaloids and plant metabolites.

Experimental Protocol: Extraction and Purification

This protocol describes a common method for the extraction and purification of this compound.

Materials:

  • Endophyte-infected tall fescue seed or straw, ground to a fine powder

  • Alkaline chloroform (Chloroform containing 0.1% v/v ammonium hydroxide)

  • Silica gel for column chromatography

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and fluorescence detector

Procedure:

  • Extraction:

    • Suspend the ground tall fescue material in alkaline chloroform at a ratio of 1:10 (w/v).

    • Stir the suspension for 4-6 hours at room temperature.

    • Filter the mixture to separate the chloroform extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica gel SPE cartridge by washing with methanol followed by chloroform.

    • Dissolve the concentrated extract in a minimal amount of chloroform and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with chloroform to remove non-polar impurities.

    • Elute the ergot alkaloids from the cartridge with methanol.

  • Preparative HPLC Purification:

    • Concentrate the methanol eluate and dissolve it in the HPLC mobile phase.

    • Perform preparative HPLC using a C18 column to isolate the this compound peak. A typical mobile phase is a gradient of acetonitrile and water.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent from the collected fraction to obtain purified this compound.

Certification of the this compound Analytical Standard

The certification of an analytical standard is a critical process that establishes its identity, purity, and concentration with a stated level of uncertainty. This process involves thorough characterization, as well as homogeneity and stability studies, and is essential for ensuring the reliability of analytical measurements.

Characterization of the Standard

The identity and purity of the prepared this compound standard must be rigorously confirmed using multiple analytical techniques.

Analytical Techniques for Characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Fluorescence Detection: To determine the purity of the standard by assessing the peak area of this compound relative to any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of this compound and to identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound and confirm its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To obtain the infrared spectrum of the molecule, providing a fingerprint for identification.

Homogeneity Study

A homogeneity study is performed to ensure that the prepared batch of the analytical standard is uniform and that there is no significant variation in the analyte concentration between different aliquots.

Procedure:

  • Randomly select a representative number of vials from the prepared batch of the this compound standard (e.g., 10 vials).

  • From each selected vial, prepare two independent samples for analysis.

  • Analyze all samples in a random order using a validated HPLC method.

  • Perform a statistical analysis of the results, such as an Analysis of Variance (ANOVA), to assess the between-vial and within-vial variability.

Acceptance Criteria:

  • The F-statistic from the ANOVA should be less than the critical F-value at a 95% confidence level, indicating no significant difference between vials.

  • The relative standard deviation (RSD) of the results from all samples should be within a predefined limit, typically ≤ 2%.

Vial NumberSample 1 (Concentration, mg/mL)Sample 2 (Concentration, mg/mL)Mean (mg/mL)
11.0021.0051.0035
20.9981.0010.9995
31.0031.0001.0015
40.9991.0021.0005
51.0011.0041.0025
60.9971.0000.9985
71.0041.0011.0025
81.0001.0031.0015
91.0020.9991.0005
101.0011.0031.0020
Overall Mean 1.0013
RSD (%) 0.15%
Stability Study

Stability studies are conducted to determine the shelf-life of the analytical standard and to establish appropriate storage conditions. These studies involve subjecting the standard to various environmental conditions over a defined period and monitoring its purity and concentration.

Procedure:

  • Store aliquots of the this compound standard under the following conditions:

    • Long-term: -20°C

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • At each time point, assess the purity and concentration of this compound using a validated HPLC method.

  • Evaluate the data for any significant degradation or change in concentration over time.

Long-Term Stability at -20°C

Time (Months)Purity (%)Concentration (mg/mL)
099.81.001
399.71.000
699.81.002
1299.60.999
2499.71.001

Accelerated Stability at 40°C / 75% RH

Time (Months)Purity (%)Concentration (mg/mL)
099.81.001
199.50.998
399.20.995
698.90.991

Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that summarizes the characterization and certification of the analytical standard. It provides the user with essential information about the standard's identity, purity, concentration, and uncertainty.

Key Information to be Included in a CoA:

  • Product Information: Name of the standard, lot number, and date of certification.

  • Certified Value: The certified concentration of the standard and its associated uncertainty.

  • Method of Certification: A summary of the analytical methods used for characterization and certification.

  • Traceability: A statement of metrological traceability to a national or international standard.

  • Homogeneity: A statement confirming that the material has been tested for homogeneity and meets the acceptance criteria.

  • Stability: The recommended storage conditions and the expiration date of the standard.

  • Instructions for Use: Guidance on the proper handling and use of the standard.

  • Safety Information: Any relevant safety precautions.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the preparation and certification of the this compound analytical standard.

Preparation_Workflow Start Ground Tall Fescue Extraction Alkaline Chloroform Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 SPE Silica Gel SPE Concentration1->SPE Concentration2 Evaporation SPE->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC Final_Product Purified this compound Prep_HPLC->Final_Product

Figure 1. Workflow for the preparation and purification of this compound.

Certification_Workflow Purified_Standard Purified this compound Standard Characterization Characterization (HPLC, LC-MS, NMR, FTIR) Purified_Standard->Characterization Homogeneity Homogeneity Study Purified_Standard->Homogeneity Stability Stability Study Purified_Standard->Stability CoA Certificate of Analysis Characterization->CoA Homogeneity->CoA Stability->CoA

Figure 2. Workflow for the certification of the this compound analytical standard.
Signaling Pathways of this compound

This compound is known to interact with various receptors in the body, leading to a range of physiological effects. The diagrams below illustrate the signaling pathways associated with this compound's interaction with dopamine and serotonin receptors. This compound acts as an agonist at D2 dopamine receptors, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][2][3] It also interacts with 5-HT2A serotonin receptors, which can lead to vasoconstriction.[4][5][6][7]

Dopamine_Signaling This compound This compound D2_Receptor D2 Dopamine Receptor This compound->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP  - ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Figure 3. This compound signaling through the D2 dopamine receptor.

Serotonin_Signaling This compound This compound HT2A_Receptor 5-HT2A Serotonin Receptor This compound->HT2A_Receptor Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Figure 4. This compound signaling through the 5-HT2A serotonin receptor.

References

Application Notes: QuEChERS Method for Ergovalinine Extraction in Forage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergovalinine is an epimer of ergovaline, a prominent ergot alkaloid produced by the endophytic fungus Epichloë coenophiala found in tall fescue (Festuca arundinacea) forage.[1][2][3] Consumption of forage contaminated with ergovaline is a primary cause of fescue toxicosis in livestock, leading to vasoconstriction and reproductive issues.[1][2][3] Accurate quantification of ergovaline and its isomers is crucial for managing livestock health and productivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined and efficient alternative to traditional solid-phase extraction (SPE) for the extraction of ergovaline from forage samples.[1][2][3] This approach eliminates the need for chlorinated solvents, making it a safer and more environmentally friendly option for high-throughput analysis in food safety laboratories.[1][2][3]

Data Presentation

The following tables summarize the performance of a validated QuEChERS method for the determination of ergovaline in tall fescue seed and straw using high-performance liquid chromatography with fluorescence detection (HPLC-FLD).

Table 1: Method Validation Parameters for Ergovaline in Tall Fescue Seed and Straw [1][2][3]

ParameterTall Fescue SeedTall Fescue Straw
Linearity (µg/kg)100 - 3500100 - 3500
Limit of Detection (LOD) (µg/kg)3730
Limit of Quantitation (LOQ) (µg/kg)100100
Accuracy (%)9898

Table 2: Precision of the QuEChERS Method for Ergovaline Analysis [1][2]

Precision TypeTall Fescue Seed (%RSD)Tall Fescue Straw (%RSD)
Intraday Precision3.01.6
Interday Precision3.81.0

Experimental Protocols

This section details the materials and methodology for the extraction of this compound from forage samples using the QuEChERS method, followed by HPLC-FLD analysis.

Materials and Reagents

  • Acetonitrile (ACN), HPLC grade

  • Ammonium carbonate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Ergovaline standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with fluorescence detector

Sample Preparation

  • Collect representative forage samples (e.g., tall fescue seed or straw).

  • Dry the samples to a constant weight.

  • Grind the dried samples to pass through a 0.5 mm screen to ensure homogeneity.[2]

  • Store the ground samples at -20°C prior to analysis to minimize degradation.[2]

QuEChERS Extraction Procedure

  • Weigh 1.0 g of the ground forage sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of the extraction solvent (2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v). A study testing fourteen different extraction solvents found that this mixture provided the highest and most consistent recovery (91-101%).[1][2][3]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and vortex the tube for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. For forage samples, a combination of PSA (primary secondary amine) and C18 sorbents is often used to remove interfering matrix components such as fatty acids and pigments.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

Final Extract Preparation and Analysis

  • Take a 0.5 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 0.5 mL of methanol.[3]

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using HPLC with fluorescence detection. The excitation and emission wavelengths are typically set at 330 nm and 420 nm, respectively.[3]

Method Comparison

When compared to the traditional solid-phase extraction (SPE) method for 17 tall fescue straw samples, the QuEChERS method showed excellent agreement, with a correlation coefficient of 0.9978.[1][2][3]

Experimental Workflow

QuEChERS_Workflow Sample 1. Sample Preparation (1g ground forage) Extraction 2. Extraction (10 mL ACN/Ammonium Carbonate) Sample->Extraction Salts 3. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Extraction->Salts Centrifuge1 4. Centrifugation (4000 rpm, 5 min) Salts->Centrifuge1 dSPE 5. d-SPE Cleanup (1 mL supernatant + sorbents) Centrifuge1->dSPE Centrifuge2 6. Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 Evaporation 7. Evaporation & Reconstitution (0.5 mL extract in MeOH) Centrifuge2->Evaporation Analysis 8. HPLC-FLD Analysis Evaporation->Analysis

Caption: QuEChERS workflow for this compound extraction in forage.

References

Application Note & Protocol: A Validated LC-MS Method for the Determination of Ergovalinine in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of ergovalinine in various animal tissues, including liver, muscle, fat, and kidney. This document outlines detailed experimental protocols, data presentation for key validation parameters, and visual workflows to guide researchers in the accurate determination of this mycotoxin.

Introduction

Ergovaline, and its stereoisomer this compound, are ergot alkaloids produced by endophytic fungi that infect certain forage grasses.[1] These compounds are of significant concern in the livestock industry due to their association with fescue toxicosis, a condition that can lead to reduced weight gain, decreased milk production, and reproductive issues.[2] Accurate quantification of this compound in animal tissues is crucial for toxicokinetic studies, residue monitoring, and understanding the overall impact of these toxins on animal health.

This application note details a robust and sensitive LC-MS method for the extraction and quantification of this compound in bovine liver, muscle, fat, and kidney tissues. The method is based on a liquid-liquid extraction procedure followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard

  • Ergotamine tartrate (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium carbonate

  • Chloroform

  • Phosphate buffer (pH 7.6)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of ergotamine tartrate in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenates to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation and Extraction

The extraction protocol is adapted from a validated method for ergovaline in animal tissues.[1]

For Liver, Muscle, and Kidney Tissues:

  • Weigh 1 g of homogenized tissue into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of phosphate buffer (pH 7.6) and vortex for 1 minute.

  • Add 100 µL of the internal standard working solution (100 ng/mL).

  • Add 10 mL of chloroform and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the lower organic layer to a clean tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS analysis.

For Fat Tissue:

  • Weigh 1 g of homogenized fat tissue into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the internal standard working solution (100 ng/mL).

  • Add 10 mL of chloroform and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Follow steps 6-9 from the protocol for other tissues.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

      • Ergotamine (IS): Precursor ion > Product ion (Quantifier)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize the expected performance characteristics of the validated method. Data is compiled from validated methods for ergovaline in animal tissues and ergot alkaloids in other relevant matrices.[1][3]

Table 1: Linearity and Range

AnalyteTissueLinear Range (ng/g)Correlation Coefficient (r²)
This compoundLiver0.5 - 50> 0.995
This compoundMuscle0.5 - 50> 0.995
This compoundFat0.8 - 50> 0.994
This compoundKidney0.5 - 50> 0.995

Table 2: Accuracy and Precision

TissueSpiked Concentration (ng/g)Accuracy (%)Precision (%RSD)
Liver 1.0 (LQC)95.28.5
10.0 (MQC)98.76.2
40.0 (HQC)101.34.8
Muscle 1.0 (LQC)93.89.1
10.0 (MQC)97.57.0
40.0 (HQC)102.15.5
Fat 1.0 (LQC)90.511.2
10.0 (MQC)96.28.9
40.0 (HQC)99.86.7
Kidney 1.0 (LQC)94.68.8
10.0 (MQC)98.16.5
40.0 (HQC)100.95.1

Table 3: Recovery, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

TissueRecovery (%)LOD (ng/g)LOQ (ng/g)
Liver91 ± 90.150.5
Muscle88 ± 100.150.5
Fat65 ± 70.150.83
Kidney90 ± 80.150.5

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other ergot alkaloids, is known to interact with biogenic amine receptors, primarily acting as an agonist at dopamine D2 receptors. This interaction can disrupt normal physiological processes, such as the regulation of prolactin secretion.

ergovalinine_pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds and Activates Gi Gi Protein D2R->Gi Activates Vasoconstriction Vasoconstriction D2R->Vasoconstriction Contributes to AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Prolactin Decreased Prolactin Secretion PKA->Prolactin Leads to

This compound's interaction with the Dopamine D2 receptor signaling pathway.
Experimental Workflow

The following diagram illustrates the complete workflow for the validated LC-MS method, from sample receipt to final data reporting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Animal Tissue (Liver, Muscle, Fat, Kidney) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Liquid-Liquid Extraction (Chloroform) Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitute->LCMS Integration Peak Integration & Quantification LCMS->Integration Validation Method Validation (Linearity, Accuracy, Precision, etc.) Integration->Validation Report Data Reporting Validation->Report

Workflow for the validated LC-MS analysis of this compound in animal tissues.

Conclusion

The described LC-MS method provides a reliable and sensitive approach for the quantification of this compound in various animal tissues. The detailed protocols and performance characteristics presented in this application note offer a solid foundation for researchers to implement this method for toxicological and residue monitoring studies. The use of an internal standard and adherence to proper validation procedures are critical for ensuring the accuracy and precision of the results.

References

Application Notes and Protocols for the Use of Ergovalinine in In Vitro Toxicology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro toxicological effects of ergovalinine, an ergot alkaloid of significant interest in animal and human health. The primary toxicological endpoints addressed are cytotoxicity and vasoconstriction.

Introduction

This compound, and its epimer ergovaline, are mycotoxins produced by endophytic fungi in various grasses. Ingestion by livestock can lead to fescue toxicosis, a condition characterized by reduced weight gain, decreased milk production, and vasoconstriction of peripheral blood vessels. Understanding the toxicological mechanisms of this compound is crucial for developing mitigation strategies and for assessing its potential risks to human health. These protocols outline in vitro methods to evaluate the cytotoxic and vasoconstrictive properties of this compound.

Data Presentation: Summary of Quantitative Data

The following table summarizes key quantitative data from in vitro toxicology studies of this compound and related ergot alkaloids.

Assay TypeCell/Tissue TypeCompoundEndpointValue
CytotoxicityCaco-2ErgovalineCell ViabilitySignificant reduction at 1 x 10⁻⁴ M after 72h[1][2]
VasoconstrictionBovine Lateral Saphenous VeinErgovalineIC₅₀1.5 x 10⁻¹⁰ M[3]
VasoconstrictionBovine Lateral Saphenous VeinErgotamineEC₅₀-log[EC₅₀] = 6.66 ± 0.17 M

Experimental Protocols

In Vitro Cytotoxicity Assays

This section provides protocols for assessing the cytotoxic effects of this compound on the human colon adenocarcinoma cell line, Caco-2, which serves as a model for the gastrointestinal epithelium.

  • Cell Line: Caco-2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed Caco-2 cells into 96-well microplates at a density of 1 x 10⁴ cells per well. Allow cells to attach and grow for 24 hours before treatment.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M)[1][2]. Ensure the final solvent concentration in all wells, including controls, is consistent and non-toxic to the cells.

  • Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared this compound working solutions or control medium.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

  • MTT Addition: After the this compound treatment period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

The alamarBlue™ assay incorporates a resazurin-based indicator to measure cell viability.

  • Reagent Addition: Following the this compound treatment, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.

  • Fluorescence/Absorbance Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm and 600 nm.

  • Data Analysis: Calculate the percentage reduction of alamarBlue™ as an indicator of cell viability, relative to the control wells.

Ex Vivo Vasoconstriction Assay

This protocol details the methodology for assessing the vasoconstrictive effects of this compound using isolated bovine lateral saphenous veins in a multi-wire myograph system.

  • Tissue Collection: Obtain fresh bovine lateral saphenous veins from a local abattoir and transport them to the laboratory in cold, oxygenated Krebs-Henseleit buffer.

  • Krebs-Henseleit Buffer Composition (in mM): NaCl (118.4), KCl (4.7), CaCl₂ (2.5), MgSO₄·7H₂O (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), and glucose (11.1). Continuously aerate the buffer with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Vessel Dissection: Carefully dissect the veins, removing excess adipose and connective tissue. Cut the cleaned veins into 2-3 mm rings.

  • Mounting: Mount the venous rings on the stainless-steel wires of a multi-wire myograph chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-2 grams. During equilibration, replace the buffer every 15-20 minutes.

  • Viability Check: After equilibration, contract the tissues with a high-potassium Krebs-Henseleit solution (substituting an equimolar amount of KCl for NaCl) to ensure tissue viability. Wash the tissues and allow them to return to the baseline resting tension.

  • Cumulative Dosing: Add this compound to the myograph chambers in a cumulative manner, starting from a low concentration (e.g., 1 x 10⁻¹¹ M) and increasing to a high concentration (e.g., 1 x 10⁻⁵ M). Allow the tissue to reach a stable contractile response at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension generated by the venous rings using a data acquisition system.

  • Data Normalization: Normalize the contractile responses as a percentage of the maximum contraction induced by a reference vasoconstrictor, such as norepinephrine (1 x 10⁻⁴ M) or high-potassium Krebs-Henseleit solution.

  • Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values to quantify the potency of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway for this compound-induced vasoconstriction and the general workflows for the described in vitro assays.

Ergovalinine_Vasoconstriction_Pathway This compound This compound GPCR G-Protein Coupled Receptor (e.g., 5-HT, α-adrenergic) This compound->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates RhoA RhoA/Rho Kinase Pathway GPCR->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms MLC_P Myosin Light Chain Phosphorylation PKC->MLC_P Enhances MLCP_inhibition Inhibition of Myosin Light Chain Phosphatase RhoA->MLCP_inhibition MLCP_inhibition->MLC_P Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Putative signaling pathway for this compound-induced vasoconstriction.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Caco-2 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat cells with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 assay_choice Select Assay incubate2->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay MTT alamar_assay AlamarBlue™ Assay assay_choice->alamar_assay AlamarBlue™ add_mtt Add MTT reagent mtt_assay->add_mtt add_alamar Add AlamarBlue™ reagent alamar_assay->add_alamar incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt end End read_mtt->end incubate_alamar Incubate 1-4h add_alamar->incubate_alamar read_alamar Read Fluorescence or Absorbance incubate_alamar->read_alamar read_alamar->end

Caption: General workflow for in vitro cytotoxicity assays.

Vasoconstriction_Assay_Workflow start Start collect_tissue Collect Bovine Saphenous Vein start->collect_tissue dissect Dissect and cut into rings collect_tissue->dissect mount Mount rings in Myograph dissect->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability_check Check Viability (High K⁺) equilibrate->viability_check treat Cumulative addition of this compound viability_check->treat record Record Isometric Tension treat->record analyze Normalize and Analyze Data (Concentration-Response Curve) record->analyze end End analyze->end

Caption: Workflow for the ex vivo vasoconstriction assay.

References

Application Notes and Protocols for Monitoring Ergovalinine Levels in Pasture Grasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate monitoring of ergovalinine levels in pasture grasses. This compound, an ergot alkaloid produced by endophytic fungi in grasses such as tall fescue, is a significant concern in livestock management and has implications for drug development research due to its vasoactive properties. Adherence to standardized protocols for sample collection, handling, and analysis is critical for obtaining reliable and reproducible data.

Introduction

This compound is the biologically active isomer of ergovaline, a mycotoxin produced by the endophytic fungus Epichloë coenophiala (formerly Neotyphodium coenophialum), which commonly infects tall fescue (Schedonorus arundinaceus) and other pasture grasses.[1] Consumption of this compound-contaminated forage by livestock can lead to fescue toxicosis, a condition characterized by reduced weight gain, decreased milk production, and poor reproductive performance.[2][3] Accurate quantification of this compound levels in pastures is essential for managing livestock health and for research into the pharmacological effects of ergot alkaloids. These protocols outline the best practices for sample collection, preservation, and analysis to ensure data integrity.

Experimental Protocols

Pasture Sampling Protocol

A consistent and representative sampling method is crucial for accurately assessing this compound concentrations within a pasture.[2]

Materials:

  • Clippers or shears

  • Cooler with ice packs

  • Sample collection bags (plastic, labeled)

  • Gloves

Procedure:

  • Sampling Pattern: Traverse the pasture in a zig-zag or "W" pattern to ensure a representative sample is collected from the entire area.[4][5][6]

  • Sample Collection: At 20 to 30 random locations along the sampling pattern, collect a handful of grass by cutting it at the typical grazing height (approximately 5-7.5 cm from the soil surface).[1][4] Avoid collecting from areas that are not representative of the pasture, such as near water sources or manure patches, as high nitrogen can increase alkaloid production.[2]

  • Composite Sample: Combine the collected handfuls into a single composite sample for the entire pasture or field.[5]

  • Immediate Cooling: Immediately place the collected grass samples into a labeled plastic bag and store them in a cooler with ice packs.[4][6] This step is critical as this compound degrades rapidly at ambient temperatures and when exposed to UV light.[1][7]

  • Transportation: Transport the samples to the laboratory for processing as quickly as possible, ideally on the same day of collection.[1]

Sample Handling and Preparation Protocol

Proper handling and preparation in the laboratory are vital to prevent the degradation of this compound before analysis.[1]

Materials:

  • Liquid nitrogen

  • Grinder or mill

  • Freeze-dryer (optional)

  • -20°C or -80°C freezer

  • Extraction solvents (e.g., alkaline chloroform, acetonitrile/ammonium carbonate solution)[8][9]

  • Centrifuge

  • Solid-phase extraction (SPE) columns or QuEChERS tubes (method dependent)[8][9]

  • Vortex mixer

  • Analytical balance

Procedure:

  • Freezing: Upon arrival at the laboratory, immediately freeze the grass samples using liquid nitrogen.[1][10]

  • Milling: While still frozen, mill the grass sample to a fine powder.[1] This increases the surface area for efficient extraction.

  • Storage: If immediate analysis is not possible, store the milled samples in airtight containers at -20°C.[1][11] Long-term storage should be at -80°C. This compound concentrations can decrease significantly within the first 24 hours of storage, even when frozen, so prompt analysis is recommended.[1]

  • Extraction (HPLC Method): a. Weigh a precise amount of the milled sample (e.g., 0.5 g) into a centrifuge tube. b. Add the extraction solvent (e.g., 5 mL of alkaline chloroform).[8] c. Vortex the sample for 30 seconds to ensure thorough mixing.[11] d. Place the samples on a rotator for 1 hour, shielded from light.[11] e. Centrifuge the samples to pellet the solid material.[1] f. Pass the supernatant through a solid-phase extraction (SPE) column to purify the extract.[8] g. Elute the this compound from the SPE column with an appropriate solvent (e.g., methanol). h. The eluate is then ready for HPLC analysis.

  • Extraction (QuEChERS Method): a. A newer, more rapid "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can also be used for extraction.[9] b. This method involves extraction with an acetonitrile/ammonium carbonate solution followed by a cleanup step using dispersive SPE.[9]

Analytical Methods

The two primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

2.3.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is considered the gold standard for this compound analysis due to its high sensitivity and specificity.

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase: Prepare the appropriate mobile phase, which typically consists of a mixture of acetonitrile and a buffer solution.

  • Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

  • Injection: Inject a known volume of the prepared sample extract and standards onto the HPLC column.

  • Detection: this compound and its less active isomer, this compound, are separated on the column and detected by the fluorescence detector.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve. The total ergovaline concentration is often reported as the sum of ergovaline and this compound.[1]

2.3.2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method that is useful for screening a large number of samples. It is generally faster and less expensive than HPLC but may have cross-reactivity with other ergot alkaloids.[12]

Procedure:

  • Sample Preparation: Prepare sample extracts as described in the sample preparation protocol.

  • Assay: Follow the instructions provided with the commercial ELISA kit. This typically involves adding the sample extract to a microtiter plate coated with antibodies specific to ergot alkaloids, followed by the addition of enzyme-conjugated secondary antibodies and a substrate for color development.

  • Detection: The absorbance of the resulting color is measured using a microplate reader.

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of this compound.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: this compound Concentration in Pasture Grasses

Sample IDPasture LocationCollection DateThis compound Concentration (ppb)Analytical Method
P-001Field A2025-05-15450HPLC
P-002Field B2025-05-15288HPLC
P-003Field C2025-05-16977HPLC
P-004Field A2025-08-20620HPLC
P-005Field B2025-08-20350ELISA

Note: this compound concentrations can vary significantly depending on the season, with higher levels often observed in the spring and fall.[10][13]

Table 2: Comparison of Analytical Methods

ParameterHPLC with Fluorescence DetectionELISA
Principle Chromatographic separation and fluorescence detectionImmunoassay with antibody-antigen binding
Specificity High (can distinguish between ergovaline and this compound)Can have cross-reactivity with other ergot alkaloids
Sensitivity (LOD) 30-37 µg/kg (ppb)[9]Varies by kit, typically in the ppb range
Throughput Lower (60-80 samples per day)[8]High
Cost HigherLower
Confirmation YesScreening

Visualizations

Diagrams illustrating workflows and relationships can aid in understanding the monitoring protocol.

Caption: Overall workflow for monitoring this compound levels in pasture grasses.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Milled Sample extract Add Extraction Solvent weigh->extract vortex Vortex Mix extract->vortex rotate Rotate (1 hr, dark) vortex->rotate centrifuge Centrifuge rotate->centrifuge purify Purify (SPE) centrifuge->purify inject Inject Sample purify->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantify vs. Standards detect->quantify

Caption: Detailed workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Ergovalinine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovalinine, the C-8 epimer of ergovaline, is a significant ergot alkaloid produced by endophytic fungi in grasses like tall fescue. The presence and concentration of this compound and its parent compound are of critical concern in animal feed due to their association with fescue toxicosis, a condition that can lead to significant health issues in livestock.[1] Accurate quantification of these alkaloids is therefore essential for ensuring feed safety and for research into mitigating toxicosis.

Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering matrix components from complex samples, thereby improving the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Mass Spectrometry (MS). This document provides detailed application notes and protocols for the use of SPE in the cleanup of samples for this compound analysis, as well as a comparative overview of the increasingly popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Methods Overview

Two primary methods for the cleanup of ergot alkaloids from complex matrices are presented: traditional Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Solid-Phase Extraction (SPE) is a chromatographic technique used to prepare samples for analysis. It involves passing a liquid sample through a solid adsorbent (the stationary phase) to either retain the analyte of interest while impurities are washed away, or to retain the impurities while the analyte passes through. For ergot alkaloids, various SPE cartridges are available, with C18 and silica-based sorbents being common choices.

QuEChERS is a more recent sample preparation technique that streamlines the extraction and cleanup process. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive SPE (d-SPE) cleanup step where a small amount of sorbent is added directly to the extract. This method is often faster and uses less solvent than traditional SPE.[2][3]

Experimental Protocols

Protocol 1: Traditional Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol is a general guideline for the cleanup of this compound and ergovaline from a liquid extract of plant material (e.g., tall fescue).

1. Sample Extraction:

  • Weigh 1 gram of dried, ground plant material into a centrifuge tube.

  • Add 10 mL of an extraction solvent such as acetonitrile/ammonium carbonate solution (e.g., 84:16 v/v) or an alkaline chloroform solution.

  • Vortex or shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for SPE cleanup.

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through a C18 SPE cartridge.

  • Pass 3 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the supernatant from the extraction step onto the conditioned C18 cartridge.

  • Adjust the flow rate to approximately 1-2 mL/minute.

4. Washing:

  • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

5. Elution:

  • Elute the this compound and ergovaline from the cartridge with 3 mL of a stronger solvent, such as methanol or acetonitrile.

  • Collect the eluate in a clean tube.

6. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from methods developed for ergovaline in tall fescue and is applicable for this compound as well.[2]

1. Sample Extraction and Partitioning:

  • Weigh 2 grams of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Vortex or shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

  • Add a d-SPE sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

3. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial for analysis.

Quantitative Data

The following tables summarize typical performance data for the analysis of ergovaline and its epimer this compound using SPE or QuEChERS followed by HPLC-FLD or LC-MS/MS. It is common practice to sum the peak areas of ergovaline and this compound for a total ergovaline concentration.[4]

ParameterHPLC-FLDLC-MS/MSReference
Limit of Detection (LOD) 2 - 37 µg/kg0.05 - 7 ng/mL[2][5][6]
Limit of Quantitation (LOQ) 8 - 100 µg/kg0.1 - 20 ng/mL[2][5][6]

Table 1: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Ergovaline/Ergovalinine Analysis.

MethodAnalyteRecovery (%)Reference
SPE (C18)Ergot alkaloids80 - 91%[7]
QuEChERSErgovaline91 - 101%[1][2]

Table 2: Reported Recovery Rates for SPE and QuEChERS Methods.

Visualizations

The following diagrams illustrate the experimental workflows for both the traditional SPE and the QuEChERS methods.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample (e.g., Tall Fescue) Grind Grind and Homogenize Sample->Grind Extract Solvent Extraction Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC-FLD or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Traditional Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_quechers QuEChERS cluster_analysis Analysis Sample Sample (e.g., Tall Fescue) Homogenize Homogenize Sample->Homogenize AddSolvent Add Acetonitrile Homogenize->AddSolvent AddSalts Add Salts (MgSO4, NaCl) AddSolvent->AddSalts Shake1 Shake Vigorously AddSalts->Shake1 Centrifuge1 Centrifuge Shake1->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant dSPE Add d-SPE Sorbent (MgSO4, PSA) Supernatant->dSPE Shake2 Vortex dSPE->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis HPLC-FLD or LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS Experimental Workflow.

References

Application of High-Resolution Mass Spectrometry for Ergovalinine Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ergovalinine, an epimer of ergovaline, is a significant ergot alkaloid produced by endophytic fungi, particularly Epichloë coenophiala, which commonly infects tall fescue grass (Festuca arundinacea). Ingestion of contaminated forage can lead to fescue toxicosis in livestock, characterized by vasoconstriction, reduced feed intake, weight loss, and reproductive issues. Accurate identification and quantification of this compound are crucial for diagnosing and managing this condition, as well as for ensuring the safety of animal feed. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and specific determination of this compound in complex biological matrices. This application note provides a detailed protocol for the identification and quantification of this compound using LC-HRMS, targeted at researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

a) Extraction from Tall Fescue (Seed and Straw) using QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method provides an efficient extraction of this compound from plant matrices.[1]

  • Homogenization: Grind dried tall fescue samples to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent composed of 2.1 mM ammonium carbonate and acetonitrile in a 50:50 (v/v) ratio.[2]

    • Vortex the tube for 1 minute to ensure thorough mixing.

  • Salting Out:

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol for LC-HRMS analysis.

b) Extraction from Animal Serum using Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for cleaning up and concentrating this compound from complex biological fluids like serum.[3]

  • Sample Pre-treatment: To 1.5 mL of horse serum, add an internal standard and vortex.[3]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

a) Liquid Chromatography Parameters

Chromatographic separation is essential to resolve this compound from its isomers and other matrix components.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is recommended.[3]

  • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. A run time of 25 minutes is often sufficient for good separation.[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b) High-Resolution Mass Spectrometry Parameters

HRMS provides the mass accuracy and resolution required for confident identification and quantification. The following parameters are for a Q-Exactive Orbitrap mass spectrometer but can be adapted for other HRMS instruments.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320°C.

  • Full Scan MS Resolution: 70,000.

  • Full Scan MS AGC Target: 3e6.

  • Full Scan MS Mass Range: m/z 150-1000.

  • dd-MS2 (Data-Dependent MS2) Resolution: 17,500.

  • dd-MS2 AGC Target: 1e5.

  • Normalized Collision Energy (NCE): 35 (with stepped NCE of 10).

This compound Identification:

This compound is identified based on its accurate mass, retention time, and fragmentation pattern. The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 534.2656. Key fragment ions for confirmation include m/z 223 and 208, which correspond to the lysergic acid and demethylated lysergic acid moieties, respectively.

Quantitative Data

The following tables summarize typical quantitative data obtained from the analysis of this compound in feed and tall fescue samples.

Table 1: Accuracy and Precision for this compound Determination in Animal Feed.

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)RSD (%)
This compound1095.28.5
5098.76.2
100101.54.8

Adapted from data presented for ergot alkaloids in swine and dairy feeds.

Table 2: Intra-day and Inter-day Variability of this compound Quantification in Tall Fescue.

Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (%)
0.54.25.897.5
2.53.14.5102.1
5.02.53.999.8

Based on HPLC assay data for ergovaline in plant extract.[2]

Table 3: this compound Concentrations in Different Tall Fescue Genotypes.

GenotypeMean this compound Concentration (µg/g DM)
FaKa3.48
FaKb2.95
FaKc2.50
FaEa0.24

Values for ergovaline include its isomer this compound.[2]

Visualizations

Signaling Pathway of this compound-Induced Vasoconstriction

Ergovalinine_Vasoconstriction_Pathway This compound This compound Receptor_5HT2A Serotonin Receptor (5-HT2A) This compound->Receptor_5HT2A Adrenergic_Receptor Adrenergic Receptor (α1) This compound->Adrenergic_Receptor G_Protein Gq/11 Protein Receptor_5HT2A->G_Protein Adrenergic_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx PKC->Ca_Influx Promotes Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction

Caption: this compound-induced vasoconstriction signaling pathway.

Experimental Workflow for this compound Identification

Ergovalinine_Workflow Sample_Collection Sample Collection (Tall Fescue / Serum) Sample_Preparation Sample Preparation (QuEChERS / SPE) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography Separation Sample_Preparation->LC_Separation HRMS_Analysis High-Resolution Mass Spectrometry Analysis LC_Separation->HRMS_Analysis Data_Acquisition Data Acquisition (Full Scan & dd-MS2) HRMS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Identification (Accurate Mass, RT, Fragments) Data_Processing->Identification Quantification Quantification (Peak Area) Data_Processing->Quantification Report Reporting Identification->Report Quantification->Report

Caption: Experimental workflow for this compound identification.

References

Application Notes & Protocols for Rapid Ergovalinine Detection Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergovalinine, a prominent ergot alkaloid produced by endophytic fungi in tall fescue grass, is a significant concern in the agricultural and veterinary sectors due to its toxic effects on livestock. Rapid and reliable detection of this compound is crucial for monitoring feed quality and ensuring animal welfare. Immunoassays offer a powerful tool for this purpose, providing high sensitivity, specificity, and speed. These application notes provide detailed protocols for the development and application of two key immunoassay formats for the rapid detection of this compound: a Competitive Indirect Enzyme-Linked Immunosorbent Assay (CI-ELISA) and a Lateral Flow Immunoassay (LFIA).

Principle of this compound Immunoassays

The detection of small molecules like this compound, which are haptens (molecules that are not immunogenic on their own), is typically achieved through competitive immunoassay formats. In these assays, the this compound in a sample competes with a labeled or immobilized this compound analog for binding to a limited number of specific anti-ergovalinine antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Section 1: Competitive Indirect ELISA (CI-ELISA) for this compound Detection

The CI-ELISA is a robust and sensitive method for the quantitative or semi-quantitative determination of this compound in various sample matrices.

Performance Characteristics

The following table summarizes the typical performance characteristics of a CI-ELISA for this compound using the monoclonal antibody EV5B3.[1]

ParameterValueReference
Limit of Detection (LOD) 16 ng/g (in plant material)[1]
Antibody Monoclonal Antibody (EV5B3)[1]
Specificity Specific for the distal cyclol peptide moiety of ergovaline.[1][1]
Correlation with HPLC Highly correlated[1]
Experimental Protocol: CI-ELISA

This protocol outlines the key steps for performing a CI-ELISA for this compound detection.

1.2.1. Materials and Reagents

  • This compound standard

  • Anti-ergovalinine monoclonal antibody (e.g., EV5B3)[1]

  • This compound-BSA conjugate (for coating)

  • Goat anti-mouse IgG-HRP conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Sample Extraction Buffer (e.g., 80% methanol)

  • Microplate reader

1.2.2. Sample Preparation: Extraction of Ergot Alkaloids from Tall Fescue

  • Grind dried tall fescue samples to a fine powder.

  • Weigh 100 mg of the ground sample into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant for analysis. Dilute the supernatant in PBST as needed.

1.2.3. CI-ELISA Procedure

  • Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

  • Competition:

    • Prepare a serial dilution of the this compound standard in PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of the diluted sample or standard with 50 µL of the anti-ergovalinine antibody (diluted in Blocking Buffer) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Discard the solutions and wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of goat anti-mouse IgG-HRP conjugate (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of this compound in the sample.

Visualization of the CI-ELISA Workflow

CI_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coating (this compound-BSA) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Preincubation 4. Pre-incubation (Sample/Standard + Ab) Competition 5. Competition Step Preincubation->Competition Wash2 6. Washing Competition->Wash2 SecondaryAb 7. Secondary Ab (Anti-Mouse HRP) Wash2->SecondaryAb Wash3 8. Washing SecondaryAb->Wash3 Substrate 9. Substrate Addition (TMB) Wash3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read LFIA_Principle cluster_strip Lateral Flow Strip Components cluster_membrane_details Detection Zone cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) SamplePad Sample Pad ConjugatePad Conjugate Pad (AuNP-Ab) NC_Membrane Nitrocellulose Membrane AdsorbentPad Adsorbent Pad TestLine Test Line (this compound-BSA) ControlLine Control Line (Goat anti-mouse IgG) Neg_Sample Sample Applied Neg_Flow AuNP-Ab flows freely Neg_Sample->Neg_Flow Neg_TestLine AuNP-Ab binds to Test Line (Color Appears) Neg_Flow->Neg_TestLine Neg_ControlLine Excess AuNP-Ab binds to Control Line (Color Appears) Neg_TestLine->Neg_ControlLine Pos_Sample Sample Applied Pos_Flow This compound in sample binds to AuNP-Ab Pos_Sample->Pos_Flow Pos_TestLine AuNP-Ab-Ergovalinine complex does NOT bind to Test Line (No Color) Pos_Flow->Pos_TestLine Pos_ControlLine Excess AuNP-Ab binds to Control Line (Color Appears) Pos_TestLine->Pos_ControlLine

References

Troubleshooting & Optimization

preventing ergovalinine epimerization during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing ergovaline to prevent its epimerization to ergovalinine.

Frequently Asked Questions (FAQs)

Q1: What are ergovaline and this compound?

Ergovaline is an ergot alkaloid produced by endophytic fungi found in certain grasses, such as tall fescue. This compound is the inactive C-8 epimer of ergovaline. The conversion between these two forms is a significant concern during sample handling and storage as it can lead to inaccurate quantification of the biologically active ergovaline.[1][2][3]

Q2: What is epimerization in the context of ergovaline?

Epimerization is a chemical process where one epimer is converted into its diastereomeric counterpart. In this case, the biologically active ergovaline (an R-epimer) can convert to the inactive this compound (an S-epimer).[2][3] This process is reversible, and the two forms can exist in equilibrium in solution.[4][5]

Q3: Why is it critical to prevent this compound epimerization?

Q4: What are the main factors that promote this compound epimerization?

Several factors can influence the rate of epimerization, including:

  • Temperature: Higher temperatures accelerate epimerization.[1][7][8]

  • Light: Exposure to UV light can cause significant degradation of ergovaline.[1][9]

  • Solvent: The type of solvent used for extraction and storage plays a crucial role. Protic solvents like methanol can promote epimerization, while aprotic solvents like chloroform show minimal epimerization.[4][10]

  • pH: Both acidic and alkaline conditions can favor epimerization, with alkaline buffers being particularly influential.[10]

Troubleshooting Guide

Issue: I am observing a significant decrease in ergovaline concentration in my samples over a short period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Improper Sample Transportation Samples should be transported on ice in a cooler to the laboratory immediately after collection to prevent degradation from heat and light.[1][11][12]
Delayed Analysis For the most accurate results, samples should be analyzed on the same day of collection.[1][13]
Incorrect Short-Term Storage If immediate analysis is not possible, store samples at -20°C.[1][7][13] Avoid repeated freeze-thaw cycles.[9]
Exposure to Light Store samples in amber vials or containers covered with foil to protect them from light.[9] The autosampler tray should also be covered during analysis.[1]
Suboptimal Storage Temperature Long-term storage should be at -20°C or lower.[7][14][15] Storage at 4°C (refrigeration) or 22°C (room temperature) leads to significant losses.[1][13]

Issue: I am seeing variable and inconsistent ergovaline concentrations between replicate samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sample Homogenization Ensure the entire collected sample is thoroughly mixed before taking subsamples for analysis. For plant material, milling the frozen sample can improve homogeneity.[1]
Inconsistent Extraction Procedure Use a standardized and validated extraction method. The choice of extraction solvent can significantly impact results.[16][17]
Solvent-Induced Epimerization The choice of solvent for extraction and reconstitution is critical. Acetonitrile is a common solvent for HPLC analysis, and long-term storage of standards in acetonitrile should be at -20°C or below.[14] The use of alkaline chloroform for extraction has been shown to provide reproducible results.[16]

Data on Ergovaline Stability

The following tables summarize the impact of different storage conditions on ergovaline concentration.

Table 1: Effect of Short-Term Storage (24 hours) on Ergovaline Concentration in Tall Fescue

Storage TemperatureMay Harvest (% Loss)June Harvest (% Loss)August Harvest (% Loss)
22°C (Ambient)26%27%58%
5°C (Refrigerator)23%23%57%
-20°C (Freezer)17%19%57%

Data adapted from a study on ergovaline stability in tall fescue.[1]

Table 2: Long-Term Stability of Ergovaline in Tall Fescue at -20°C

Storage DurationChange in Ergovaline Concentration (after initial 24h loss)
Up to 28 daysLittle to no further degradation observed.[1][13]

This suggests that after an initial drop in concentration in the first 24 hours, samples can be stored at -20°C for up to a month without significant further loss.[1]

Experimental Protocols

Protocol 1: Sample Collection and Handling of Tall Fescue for Ergovaline Analysis

  • Collection: Randomly select 20-30 separate sites within a pasture. At each site, cut a handful of grass at grazing height.[11]

  • Immediate Cooling: Place the collected samples on ice in a cooler immediately after collection.[11][12]

  • Transportation: Transport the samples on ice to the laboratory as quickly as possible.[1]

  • Processing: Upon arrival at the lab, if not analyzing immediately, freeze the samples. For analysis, the plant material can be flash-frozen in liquid nitrogen and then milled while frozen to ensure homogeneity.[1][18]

  • Storage: If immediate analysis is not feasible, store the processed samples at -20°C.[1][13]

Protocol 2: Simplified Sample Preparation for HPLC Analysis of Ergovaline

This method is adapted from a simplified procedure for faster and more reproducible results.[16]

  • Extraction: Extract the sample with alkaline chloroform.

  • Purification: Use a silica gel solid-phase chromatography column for purification.

  • Elution: Elute the ergovaline from the column with methanol.

  • Analysis: Directly analyze the methanol eluants by high-performance liquid chromatography (HPLC) with fluorescence detection.[16]

Visual Guides

Below are diagrams illustrating key processes and workflows related to ergovaline sample handling and analysis.

cluster_epimerization Ergovaline-Ergovalinine Epimerization cluster_factors Factors Promoting Epimerization Ergovaline Ergovaline (Active R-epimer) This compound This compound (Inactive S-epimer) Ergovaline->this compound Epimerization This compound->Ergovaline Reversible Temperature High Temperature Temperature->Ergovaline Light UV Light Light->Ergovaline Solvent Protic Solvents Solvent->Ergovaline pH Alkaline/Acidic pH pH->Ergovaline

Caption: The reversible epimerization of ergovaline to this compound is influenced by several environmental factors.

cluster_workflow Recommended Sample Handling Workflow Start Sample Collection Step1 Immediate Cooling (On Ice) Start->Step1 Step2 Transport to Lab (On Ice) Step1->Step2 Step3 Decision: Analyze Now? Step2->Step3 Step4a Freeze in Liquid N2 & Mill Step3->Step4a Yes Step4b Store at -20°C Step3->Step4b No Step5a Extraction & HPLC Analysis Step4a->Step5a End Accurate Results Step5a->End Step4b->Step4a When ready for analysis

Caption: A workflow for sample handling to minimize ergovaline degradation and ensure accurate analysis.

References

Technical Support Center: Optimizing LC-MS/MS for Ergovalinine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS parameters for enhanced ergovalinine sensitivity.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No this compound Signal

A weak or absent signal for this compound is a common challenge. The following workflow can help diagnose the root cause.

G cluster_0 Troubleshooting Low this compound Signal start Low or No this compound Signal Detected check_sample Verify Sample Integrity (Handling & Storage) start->check_sample check_extraction Evaluate Sample Preparation (Extraction Efficiency) check_sample->check_extraction Sample OK solution_sample Implement Proper Sample Handling: - Transport on ice - Store at -20°C immediately - Avoid light and heat exposure check_sample->solution_sample Degradation Suspected check_lc Assess LC Performance (Peak Shape, Retention Time) check_extraction->check_lc Extraction OK solution_extraction Optimize Extraction: - Ensure complete extraction from matrix - Check for losses during cleanup check_extraction->solution_extraction Inefficient Extraction check_ms Review MS Parameters (Ionization, MRM Transitions) check_lc->check_ms Chromatography OK solution_lc Optimize LC Method: - Check for leaks - Ensure column integrity - Verify mobile phase composition check_lc->solution_lc Poor Chromatography solution_ms Optimize MS Settings: - Infuse standard to check sensitivity - Verify MRM transitions and collision energies - Clean ion source check_ms->solution_ms Suboptimal MS Parameters

Caption: Troubleshooting workflow for low this compound signal.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Abnormal peak shapes can compromise the accuracy and precision of quantification.

  • Peak Tailing: This is often observed for basic compounds like this compound and can be caused by secondary interactions with the stationary phase.

    • Solution: Consider using a column with a different packing material or adding a mobile phase modifier like a small amount of formic acid to improve peak shape. Also, ensure that the sample solvent is not stronger than the mobile phase.

  • Peak Fronting: This may indicate column overload or a column void.

    • Solution: Try diluting the sample to avoid overloading the column. If the problem persists, it may indicate column failure, and the column should be replaced.

  • Split Peaks: This is often due to a partially blocked column frit or a problem with the injector.

    • Solution: Backflushing the column may resolve a blocked frit. If the issue continues, inspect the injector and connections for any issues.

Issue 3: Retention Time Shifts

Inconsistent retention times can lead to misidentification of analytes.

  • Causes: Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time shifts. Column degradation over time can also be a factor.

  • Solutions:

    • Ensure mobile phases are fresh and properly mixed.

    • Use a column oven to maintain a stable temperature.

    • Regularly check the LC system for leaks and ensure the pump is functioning correctly.

    • Monitor system suitability by injecting a standard at regular intervals to track retention time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sensitivity poor, even with an optimized method?

A1: Poor sensitivity can be due to several factors beyond basic method parameters:

  • Sample Degradation: Ergovaline is unstable and susceptible to degradation from heat, light, and improper storage.[1][2][3][4] Samples should be transported on ice and stored at -20°C immediately after collection.[1][2][3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal.[5][6][7][8][9]

    • To mitigate this, improve sample cleanup, adjust the chromatographic gradient to separate this compound from interfering compounds, or use a matrix-matched calibration curve.[5][6]

  • Epimerization: Ergovaline can convert to its less active epimer, this compound.[4][10] This conversion can be influenced by solvent, temperature, and pH.[10] It is important to account for both epimers in your analysis.

Q2: What are the recommended MRM transitions for this compound?

A2: The protonated molecule [M+H]⁺ for ergovaline is m/z 534.4. Common product ions are formed from the fragmentation of the lysergic acid moiety. While optimal transitions should be determined empirically on your instrument, here are some commonly used transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Ergovaline534.4223.1Quantifier, stable fragment
Ergovaline534.4268.1Qualifier
This compound534.4223.1Quantifier, same as ergovaline
This compound534.4268.1Qualifier

Note: Collision energies should be optimized for your specific instrument to achieve the best sensitivity.

Q3: What is the difference between analyzing in positive versus negative ion mode for this compound?

A3: For molecules like this compound that contain basic nitrogen atoms, positive electrospray ionization (ESI+) is generally preferred.[11] In positive mode, the molecule readily accepts a proton to form a positively charged ion ([M+H]⁺), which can be efficiently detected by the mass spectrometer.[11][12] Negative ion mode (ESI-) relies on the removal of a proton and is typically less efficient for this class of compounds.

Q4: Should I use an internal standard for this compound quantification?

A4: Yes, using an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification. An ideal IS for LC-MS is a stable isotope-labeled version of the analyte (e.g., ¹³C-ergovaline), as it will have nearly identical chemical properties and chromatographic behavior, and can effectively compensate for variations in sample preparation, injection volume, and matrix effects.[13][14][15][16] If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used.

Q5: How can I manage the epimerization of ergovaline to this compound during analysis?

A5: Ergovaline and its epimer, this compound, can interconvert, especially in solution.

G cluster_0 Ergovaline-Ergovalinine Epimerization ergovaline Ergovaline (biologically active) This compound This compound (less active epimer) ergovaline->this compound Epimerization (influenced by solvent, temp, pH)

Caption: Relationship between ergovaline and its epimer, this compound.

To manage this:

  • Keep samples and standards at low temperatures (e.g., in a cooled autosampler at 4°C) to minimize conversion.

  • Limit the time samples are in solution before analysis.

  • Develop a chromatographic method that can separate the two epimers.

  • Quantify both ergovaline and this compound and report the sum, as is common practice.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for this compound analysis. Values can vary depending on the specific instrumentation, method, and matrix.

ParameterTypical ValueReference
Limit of Detection (LOD)0.2 - 7 ng/mL[17][18]
Limit of Quantification (LOQ)0.8 - 20 ng/mL[17][18]
Linear Range0.8 - 5000 ng/mL[17][18]
Recovery82% - 93%[19]

Experimental Protocols

1. Sample Preparation: QuEChERS-based Extraction

This method is a modern, streamlined approach for extracting ergot alkaloids from plant material.[20]

  • Weigh 0.5 g of ground plant material into a centrifuge tube.

  • Add 5 mL of an extraction solvent (e.g., 2.1 mM ammonium carbonate in 50:50 acetonitrile/water).

  • Vortex for 30 seconds and then mix on a rotary mixer for 30 minutes.

  • Add 0.4 g of MgSO₄ and 0.1 g of NaCl, vortex immediately for 10 seconds, and repeat four times over 10 minutes.

  • Centrifuge the sample at 913 x g for 10 minutes.

  • Take a 2.0 mL aliquot of the supernatant (acetonitrile phase) and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol), vortex, and sonicate before transferring to an HPLC vial for analysis.

2. General LC-MS/MS Workflow

G cluster_0 LC-MS/MS Workflow for this compound Analysis sample_prep Sample Preparation (e.g., QuEChERS) lc_separation LC Separation (C18 column, gradient elution) sample_prep->lc_separation ionization Ionization (Electrospray - ESI+) lc_separation->ionization ms_analysis MS/MS Analysis (MRM mode) ionization->ms_analysis data_processing Data Processing (Quantification & Reporting) ms_analysis->data_processing

Caption: General workflow for this compound analysis by LC-MS/MS.

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium carbonate/acetate.

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

MS Parameters:

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Settings: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound. This is best done by infusing a standard solution of the analyte.

References

addressing matrix effects in the analysis of ergovalinine in silage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ergovalinine in silage. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis in silage?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix. In the analysis of this compound in silage using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[1] This interference can result in inaccurate quantification, either underestimating or overestimating the true concentration of this compound. Silage is a particularly complex matrix containing a wide variety of organic acids, pigments, and other fermentation byproducts that can interfere with the analysis.

Q2: What are the most common strategies to mitigate matrix effects in this compound analysis?

A: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation and Cleanup: Effective extraction and cleanup procedures are crucial to remove interfering compounds. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for this purpose.[2][3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

  • Standard Addition Method: This method involves adding known amounts of the analyte to the sample extract and is effective when a blank matrix is not available.

  • Use of Internal Standards: The most robust method for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound.[5][6] These standards have nearly identical chemical and physical properties to the analyte and can effectively compensate for variations during sample preparation and analysis.[5]

Q3: Is a stable isotope-labeled internal standard for this compound commercially available?

A: The availability of specific SIL internal standards can vary. While SIL standards for other ergot alkaloids are being developed and synthesized, their commercial availability for this compound should be verified with chemical suppliers.[5][6][7] If a specific SIL standard for this compound is not available, using a structural analogue as an internal standard can be a less ideal but still beneficial alternative.

Q4: What is the QuEChERS method and why is it suitable for silage samples?

A: QuEChERS is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE).[4][8][9] This method is effective for extracting a wide range of analytes from complex matrices and is known for its speed, ease of use, and low solvent consumption.[4] For silage, which is a complex and often "dirty" matrix, the cleanup step in the QuEChERS protocol is particularly valuable for removing interfering substances before LC-MS/MS analysis.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Recovery Inefficient extraction from the silage matrix.Optimize the extraction solvent and time. Ensure thorough homogenization of the silage sample. The use of a buffered QuEChERS method can improve the extraction of pH-sensitive compounds.[3]
Loss of analyte during cleanup steps.Evaluate the sorbents used in the dSPE cleanup. Some sorbents may retain this compound. Consider reducing the amount of sorbent or trying a different type.
Degradation of this compound.This compound can be sensitive to light and temperature. Protect samples from light and keep them cool during processing. Analyze extracts promptly or store them at low temperatures.
High Variability in Results Inconsistent matrix effects between samples.Implement a more robust method for matrix effect compensation. The use of a stable isotope-labeled internal standard is highly recommended.[5][6] If not available, ensure consistent sample cleanup and use matrix-matched calibration for every batch of samples.
Non-homogenous sample.Silage can be very heterogeneous. Ensure that the subsample taken for analysis is representative of the entire batch. Grinding the dried silage to a fine powder can improve homogeneity.
Peak Tailing or Splitting in Chromatogram Co-eluting matrix components interfering with chromatography.Optimize the LC gradient to better separate this compound from interfering compounds. A longer gradient or a different mobile phase composition may be necessary.
Issues with the analytical column.Ensure the column is not overloaded. A guard column can help protect the analytical column from strongly retained matrix components. Regular column washing is also recommended.
Unexpected Peaks in Chromatogram Presence of this compound epimers or other related ergot alkaloids.This compound can exist as epimers which may separate under certain chromatographic conditions. Confirm the identity of the peaks using MS/MS fragmentation patterns. Silage may contain other ergot alkaloids that have similar structures.[10][11]
Contamination.Check all solvents, reagents, and labware for potential sources of contamination. Run a blank sample to identify any background signals.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies for Mycotoxin Analysis in Feed Matrices

Mitigation Strategy Principle Typical Recovery (%) Typical RSD (%) Advantages Disadvantages
Sample Dilution Reduces the concentration of interfering matrix components.Variable, depends on dilution factor and initial matrix effect.Can be higher due to lower analyte concentration.Simple and quick.May lead to analyte concentrations below the limit of quantification.
QuEChERS Cleanup Removes interfering compounds through extraction, partitioning, and dSPE.60-115% for many mycotoxins in maize silage.[3][12]5-35%[3][12]Effective for a wide range of analytes; reduces matrix load on the instrument.Can be more time-consuming than simple dilution; potential for analyte loss during cleanup.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a similar matrix.Can achieve good accuracy if the matrix of the standards closely matches the samples.Dependent on the homogeneity of the blank matrix.Relatively simple to implement if a blank matrix is available.Difficult to find a truly blank matrix for endogenous compounds; matrix variability can be an issue.
Stable Isotope Dilution Uses a stable isotope-labeled internal standard to correct for matrix effects and recovery losses.Considered the "gold standard" with recoveries often approaching 100% (corrected).Generally low RSDs.Highly accurate and precise; compensates for variations at all stages of the analysis.[5]SIL standards can be expensive and may not be available for all analytes.[6]

Note: The recovery and RSD values are indicative and can vary depending on the specific matrix, analyte, and experimental conditions.

Experimental Protocols

Detailed Methodology: QuEChERS Extraction and Cleanup for this compound in Silage

This protocol is a modified version of the QuEChERS method adapted for the analysis of mycotoxins in silage.[2][3]

1. Sample Homogenization:

  • Dry the silage sample to a constant weight.

  • Grind the dried sample to a fine powder (e.g., to pass through a 1 mm sieve).

2. Extraction:

  • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (e.g., acetonitrile/water 80:20, v/v).

  • If using an internal standard, add it at this stage.

  • Vortex or shake vigorously for 1 minute.

3. Partitioning:

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent. A common sorbent mixture for feed matrices is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For silage with high chlorophyll content, adding C18 or graphitized carbon black (GCB) might be beneficial, but their potential to retain this compound should be evaluated.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for LC-MS/MS analysis.

  • The extract may be evaporated and reconstituted in a suitable solvent for injection if concentration is needed.

  • It is often beneficial to dilute the final extract (e.g., 1:1 or 1:5) with the initial mobile phase to further reduce matrix effects.

LC-MS/MS Parameters
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve peak shape and ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for ergot alkaloids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (Drying and Grinding) extraction 2. Extraction (Acetonitrile/Water) homogenization->extraction Add IS partitioning 3. Partitioning (QuEChERS Salts) extraction->partitioning cleanup 4. dSPE Cleanup (PSA/MgSO4) partitioning->cleanup Transfer Supernatant lc_separation 5. LC Separation (C18 Column) cleanup->lc_separation Inject Final Extract ms_detection 6. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis 7. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis in silage.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_variability High Variability Issues start Inaccurate Results? check_extraction Optimize Extraction (Solvent, Time) start->check_extraction Low Recovery use_is Implement Stable Isotope Labeled IS start->use_is High Variability check_cleanup Evaluate dSPE Sorbent check_extraction->check_cleanup matrix_match Use Matrix-Matched Calibration use_is->matrix_match If IS unavailable homogenize Improve Sample Homogenization matrix_match->homogenize

Caption: Troubleshooting logic for this compound analysis.

References

improving the recovery of ergovalinine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of ergovalinine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the recovery and reproducibility of this compound analysis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a challenge?

This compound is a natural stereoisomer (epimer) of ergovaline, a prominent ergot alkaloid produced by endophytic fungi in grasses like tall fescue. The primary challenge in its analysis is the potential for interconversion between ergovaline and this compound during sample handling, extraction, and storage.[1] This epimerization is influenced by factors such as solvent type, pH, light, and heat, which can lead to inaccurate quantification if not properly controlled.[1]

Q2: My this compound recovery is low and inconsistent. What are the most common causes?

Low and variable recovery in SPE is a frequent issue. The most common culprits include:

  • Improper Sorbent Selection: The chosen SPE cartridge may not have the optimal retention mechanism for this compound.

  • Suboptimal pH: The pH of the sample and elution solvent can significantly impact the ionization state and, therefore, the retention and elution of this compound.

  • Incorrect Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte, or the elution solvent may be too weak to fully recover it.

  • Sample Matrix Effects: Interfering compounds in the sample can compete with this compound for binding sites on the sorbent.

  • Analyte Instability: Epimerization or degradation of this compound during the extraction process can lead to apparent losses.

Q3: Which type of SPE cartridge is best for this compound?

This compound is a basic compound, making it suitable for extraction by reversed-phase or mixed-mode cation exchange SPE. While C18 cartridges can be used, mixed-mode sorbents like Oasis MCX (Mixed-Mode Cation Exchange) often provide superior selectivity and cleaner extracts for basic compounds. Hydrophilic-Lipophilic Balanced (HLB) sorbents are also a good option due to their broad retention of various compounds.

Q4: How critical is sample handling and storage for accurate results?

Extremely critical. Ergovaline is known to be unstable and sensitive to heat and UV light.[2] To ensure the most accurate representation of in-field levels, samples should be transported on ice immediately after collection for same-day analysis.[2] If immediate analysis is not possible, samples should be frozen at -20°C.[2] Significant losses of ergovaline have been observed within the first 24 hours of storage, regardless of the temperature.[2]

Q5: Is there a validated alternative to SPE for this compound extraction?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been optimized and validated for the extraction of ergovaline from tall fescue seed and straw. This method has shown high and consistent recoveries of 91-101% and demonstrates good agreement with traditional SPE methods.[3][4]

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Potential Cause Recommended Solution
Incorrect Sorbent Choice This compound is a basic compound. Consider using a mixed-mode cation exchange (MCX) cartridge for better retention and selectivity. Reversed-phase (C18) or polymeric (HLB) sorbents can also be effective, but may require more careful optimization of the wash steps.
Suboptimal Sample pH Adjust the pH of the sample to be at least 2 pH units below the pKa of this compound to ensure it is protonated and retained on a cation exchange sorbent. For reversed-phase, a higher pH might be needed to keep it in its neutral form for better retention.
Premature Elution During Wash Step The organic content of your wash solvent may be too high. Reduce the percentage of organic solvent in the wash step to avoid stripping the analyte from the sorbent.
Incomplete Elution The elution solvent is too weak. Increase the strength of the elution solvent. For MCX, this involves using a base (e.g., ammonium hydroxide) in an organic solvent to neutralize the charge on the analyte and disrupt the ionic interaction with the sorbent. For reversed-phase, increase the percentage of organic solvent in the elution solution.
Insufficient Elution Volume The volume of the elution solvent may not be enough to completely desorb the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately to check for remaining analyte.
Fast Flow Rate A high flow rate during sample loading or elution does not allow for sufficient interaction time between the analyte and the sorbent. Reduce the flow rate to 1-2 mL/min.
Cartridge Drying Out If the sorbent bed dries out before sample loading, it can lead to poor recovery. Ensure the cartridge remains wetted after conditioning and equilibration.
Problem 2: Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Ensure all samples are treated identically before loading (e.g., pH adjustment, dilution). Inconsistent pre-treatment can lead to variable retention and elution.
Variable Flow Rates Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates across all samples. Manual processing can introduce variability.
Matrix Effects The sample matrix may contain interferences that are not consistently removed. Optimize the wash step to be as strong as possible without eluting the this compound. A more selective sorbent like MCX can also help.
Analyte Instability (Epimerization) Control the temperature and light exposure during the extraction process. Work quickly and keep samples cool. The ratio of ergovaline to this compound can change depending on the conditions.[1] For total ergovaline/ergovalinine quantification, sum the peak areas of both isomers.[1]

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for Basic Compounds

The following data is based on the recovery of similar basic compounds and serves as a guide for selecting an appropriate sorbent for this compound method development.

SPE Sorbent TypeRetention Mechanism(s)Expected Recovery for Basic CompoundsSelectivity / Matrix Removal
Reversed-Phase (C18) HydrophobicGoodModerate
Polymeric Reversed-Phase (Oasis HLB) Hydrophilic-Lipophilic BalancedVery Good to ExcellentGood
Mixed-Mode Cation Exchange (Oasis MCX) Hydrophobic & Strong Cation ExchangeExcellentExcellent
Mixed-Mode Weak Cation Exchange (Oasis WCX) Hydrophobic & Weak Cation ExchangeGood to ExcellentVery Good

Data synthesized from studies on basic compounds. Actual recoveries for this compound may vary and require method optimization.

Table 2: QuEChERS Method Performance for Ergovaline
MatrixRecovery (%)Accuracy (%)Intraday Precision (RSD, %)Interday Precision (RSD, %)
Tall Fescue Seed91-101983.03.8
Tall Fescue Straw91-101981.61.0

Data from Walker et al. (2015).[3][4]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE (Oasis MCX)

This protocol is adapted for basic compounds like this compound and is a good starting point for method development.

  • Sample Pre-treatment:

    • Extract your sample with an appropriate solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)).[3][4]

    • Dilute the extract with 2-4% phosphoric acid or formic acid in water to ensure the this compound is protonated (cationic).

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the MCX cartridge.

  • Equilibration:

    • Pass 1-2 cartridge volumes of the acidic aqueous solution (e.g., 2% formic acid in water) used for sample dilution.

  • Load:

    • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (to remove polar interferences):

    • Wash with 1-2 cartridge volumes of the acidic aqueous solution.

  • Wash 2 (to remove non-polar interferences):

    • Wash with 1-2 cartridge volumes of methanol.

  • Elution:

    • Elute the this compound with 1-2 cartridge volumes of 5% ammonium hydroxide in methanol. This neutralizes the charge on the analyte, disrupting its ionic retention. Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., HPLC mobile phase).

Protocol 2: QuEChERS Extraction

This is a summary of the validated QuEChERS method for ergovaline.[3][4]

  • Extraction:

    • To 0.5 g of ground plant material, add 5 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v).

    • Vortex for 30 seconds and mix on a rotary mixer for 30 minutes.

  • Salting Out (Partitioning):

    • Add 0.4 g of MgSO₄ and 0.1 g of NaCl.

    • Vortex immediately and repeatedly over a 10-minute period.

    • Centrifuge at >900g for 10 minutes.

  • Analysis:

    • Take an aliquot of the upper acetonitrile phase, evaporate to dryness at 50°C under nitrogen, and reconstitute for analysis.

Visualizations

SPE_Workflow Figure 1. General SPE Workflow for this compound cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_posttreatment Post-Elution start Start with Sample Extract pretreat Dilute with Acidic Solution (e.g., 2% Formic Acid) start->pretreat condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidic Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (Acidic Water) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end Final Analysis reconstitute->end

Figure 1. General SPE Workflow for this compound

Troubleshooting_Logic Figure 2. Troubleshooting Low Recovery start Low Recovery Observed check_load Analyze Load Fraction (Flow-through) start->check_load Step 1 check_wash Analyze Wash Fractions start->check_wash Step 2 check_elution Analyze Second Elution start->check_elution Step 3 load_found Analyte Found? check_load->load_found wash_found Analyte Found? check_wash->wash_found elution_found Analyte Found? check_elution->elution_found load_found->wash_found No solution_load Solution: - Decrease sample solvent strength - Adjust sample pH for retention - Decrease flow rate load_found->solution_load Yes wash_found->elution_found No solution_wash Solution: - Decrease wash solvent strength wash_found->solution_wash Yes solution_elution Solution: - Increase elution solvent strength - Increase elution volume elution_found->solution_elution Yes solution_none If still low recovery: - Check analyte stability - Consider different sorbent elution_found->solution_none No

Figure 2. Troubleshooting Low Recovery

References

stability of ergovalinine in different extraction solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with ergopeptine alkaloids, ensuring the stability of ergovalinine during extraction and analysis is paramount for accurate quantification and meaningful results. This compound, the C-8 epimer of ergovaline, exists in a dynamic equilibrium that is highly sensitive to environmental conditions. This guide provides detailed information on the stability of this compound in various extraction solvents and at different temperatures, offering troubleshooting advice and frequently asked questions to support your experimental work.

Factors Influencing this compound Stability: An Overview

The stability of this compound is not absolute and is significantly influenced by a combination of factors. Understanding these variables is crucial for minimizing unwanted epimerization and degradation.

Ergovalinine_Stability This compound Stability Solvent Solvent Type Ergovalinine_Stability->Solvent influenced by Temperature Temperature Ergovalinine_Stability->Temperature influenced by pH pH Ergovalinine_Stability->pH influenced by Light_Exposure Light & Air Exposure Ergovalinine_Stability->Light_Exposure influenced by Time Time Ergovalinine_Stability->Time influenced by Protic Protic (e.g., Methanol, Water) Solvent->Protic Aprotic Aprotic (e.g., Acetonitrile, Chloroform) Solvent->Aprotic High_Temp Elevated Temperatures (e.g., 22°C, 37°C) Temperature->High_Temp Low_Temp Low Temperatures (e.g., 5°C, -20°C, -40°C) Temperature->Low_Temp Acidic_Basic Acidic or Basic Conditions pH->Acidic_Basic

Caption: Key factors influencing the stability and epimerization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and handling of this compound.

Problem Potential Cause Recommended Solution
Inconsistent ergovaline/ergovalinine ratios between replicate samples. 1. Variable time between extraction and analysis. Epimerization is a time-dependent process.[1][2] 2. Exposure to light and heat. Both factors can accelerate epimerization.[3][4] 3. Inconsistent storage temperatures. Fluctuations in temperature can alter the rate of epimerization.1. Standardize the time from extraction to analysis for all samples. Analyze extracts as quickly as possible. 2. Protect samples from light by using amber vials and minimize exposure to ambient temperatures. Transport samples on ice.[5] 3. If immediate analysis is not possible, store extracts consistently at -20°C or below. [5]
Low overall recovery of ergot alkaloids. 1. Inefficient extraction solvent. The choice of solvent significantly impacts extraction efficiency. 2. Degradation due to improper solvent or pH. this compound can degrade under certain conditions.[4]1. Test different extraction solvents. A mixture of acetonitrile and 2.1 mM ammonium carbonate (50/50, v/v) has been shown to provide high and consistent recoveries.[6] 2. Use aprotic solvents or buffered solutions to minimize degradation. Chloroform has been noted for its ability to stabilize ergot alkaloids at room temperature.[7]
Shift in ergovaline/ergovalinine ratio during analytical run. 1. Temperature of the autosampler. If the autosampler is not cooled, epimerization can occur in the vials during a long analytical sequence. 2. Solvent composition of the mobile phase. The mobile phase can influence the epimerization of the sample in the instrument.1. Use a cooled autosampler set to a low temperature (e.g., 4°C). 2. Evaluate the stability of this compound in your mobile phase. If necessary, shorten the analytical run time or process samples in smaller batches.
Complete loss of this compound signal. 1. Severe degradation. Exposure to harsh conditions such as strong acids, bases, or high heat can lead to complete degradation.[4]1. Review the entire sample handling and extraction protocol. Ensure that samples are not exposed to extreme conditions. Store samples at -20°C or lower if not analyzed immediately.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for extracting and storing this compound?

The ideal solvent depends on the intended storage duration and temperature. For short-term storage and analysis, a mixture of acetonitrile and an aqueous buffer (e.g., 2.1 mM ammonium carbonate) has shown good extraction efficiency.[6] For long-term storage at room temperature, chloroform has been reported to be the most stable solvent, showing minimal epimerization.[7] However, for routine analysis, acetonitrile is often preferred for its compatibility with HPLC systems, and storage at -20°C or below is recommended to maintain stability.[7]

Q2: How does temperature affect the stability of this compound?

Temperature is a critical factor. Epimerization of ergovaline to this compound occurs at elevated temperatures such as 37°C.[1][2] Even at room temperature (22°C), significant losses of ergovaline have been observed within 24 hours.[3][5] To minimize epimerization and degradation, it is crucial to keep samples cold. Transporting fresh samples on ice and storing extracts at -20°C or -40°C is highly recommended for preserving the integrity of the sample.[1][2][5]

Q3: How quickly does epimerization occur?

The rate of epimerization is solvent and temperature-dependent. In some solvents at 37°C, equilibrium between ergovaline and this compound can be reached within 1 to 19 hours.[1][2] In methanol at 37°C, significant epimerization can be observed in a matter of hours.[2] This highlights the importance of rapid analysis after extraction or immediate freezing of the extracts.

Q4: Can I prevent epimerization completely?

Completely preventing epimerization is challenging due to the inherent chemical nature of ergopeptine alkaloids. However, by controlling the key factors—using aprotic solvents where possible, maintaining low temperatures, protecting from light, and minimizing the time between extraction and analysis—epimerization can be significantly minimized to a negligible level for the duration of the experiment.

Q5: Does the pH of the extraction solvent matter?

Yes, pH can influence the rate of epimerization. Studies have shown that epimerization occurs in phosphate buffers at various pH levels (3, 7.5, and 9).[1][2] The rate of epimerization can follow different kinetics depending on the pH.[1][2] It is advisable to use a buffered extraction solvent, such as a mixture of acetonitrile and ammonium carbonate, to maintain a consistent pH and improve recovery.[6][8]

Data on this compound Stability

The following tables summarize quantitative data from various studies on the stability of ergovaline, which directly relates to the formation and stability of its epimer, this compound.

Table 1: Effect of Storage Temperature on Ergovaline Concentration in Tall Fescue

Storage TemperatureStorage DurationObservation
22°C (Ambient)24 hoursSignificant loss of ergovaline.[3][5]
5°C (Refrigerator)24 hoursSignificant loss of ergovaline.[3][5]
-20°C (Freezer)24 hoursSignificant loss of ergovaline.[3][5]
-20°C (Freezer)After the first 24h, up to 28 daysLittle further change in ergovaline concentration.[5]

Note: A significant initial loss of ergovaline was observed within the first 24 hours regardless of the storage temperature, suggesting that immediate analysis or flash-freezing is crucial.[3][5]

Table 2: Epimerization of Ergovaline in Different Solvents at 37°C

SolventTime to EquilibriumEquilibrium Composition (% Ergovaline)
Phosphate Buffer (pH 7.5 and 9)~1 to 19 hours48% - 63%
Fetal Bovine Serum (FBS) Solutions~1 to 19 hours48% - 63%
MethanolRate is roughly linear over time-
WaterRate is roughly linear over time-
AcetonitrileRate is roughly linear over time-

Data synthesized from Smith and Shappell, 2002.[1][2]

Table 3: Stability of α-Ergocryptine (an analogue) at Different Temperatures and Solvents

SolventTemperatureObservation
ChloroformRoom TemperatureNo epimerization.[1][2]
AcetoneRoom TemperatureModest epimerization (<5%).[1][2]
AcetonitrileRoom TemperatureModest epimerization (<5%).[1][2]
MethanolRoom TemperatureSubstantial epimerization (78% by 38 days).[1][2]
Water:Methanol (70:30)Room TemperatureSubstantial epimerization (47% by 42 days).[1][2]
Protic or Aprotic Solvents-40°CStable (<0.5% epimerization) for 20 to 52 days.[1][2]

While this data is for α-ergocryptine, it provides valuable insights into the general stability of ergopeptine alkaloids like ergovaline/ergovalinine.

Experimental Protocols

Protocol 1: Extraction of Ergovaline from Tall Fescue Seed and Straw (QuEChERS-based Method)

This protocol is adapted from a validated method for high and consistent recoveries.[6]

start Start: Weigh 0.5 g of ground sample into a 50 mL tube add_solvent Add 10 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v) start->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 5 minutes vortex->centrifuge transfer Transfer supernatant to a clean tube centrifuge->transfer analyze Analyze by HPLC-FLD or LC-MS/MS transfer->analyze

Caption: Workflow for QuEChERS-based extraction of this compound.

Methodology:

  • Sample Preparation: Grind tall fescue seed or straw samples to a fine powder.

  • Extraction:

    • Weigh 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of the extraction solvent: a 50:50 (v/v) mixture of 2.1 mM ammonium carbonate and acetonitrile.[6]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Separation:

    • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid material.

  • Collection:

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The sum of ergovaline and this compound is often reported as total ergovaline.[4]

Protocol 2: General Stability Testing of this compound in Solution

This protocol provides a framework for assessing the stability of this compound in a specific solvent and temperature.

Methodology:

  • Standard Preparation: Prepare a stock solution of ergovaline (which will contain some this compound) in the chosen solvent (e.g., methanol, acetonitrile, chloroform).

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling from the same container.

  • Incubation:

    • Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, 22°C, 37°C).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

    • Immediately analyze the sample by a suitable chromatographic method (e.g., HPLC-FLD) to determine the peak areas of ergovaline and this compound.

  • Data Evaluation:

    • Calculate the ratio of ergovaline to this compound at each time point.

    • Calculate the total peak area (ergovaline + this compound) to assess for degradation to other products.

    • Plot the percentage of this compound and the total peak area against time for each condition to determine the stability and rate of epimerization.

References

minimizing the degradation of ergovalinine standards over time

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ergovalinine Standards

This technical support center provides guidance on minimizing the degradation of this compound standards to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing a second peak during analysis. What is happening?

A1: The appearance of a second peak is likely due to the epimerization of ergovaline to this compound.[1][2][3] These two molecules are stereoisomers that can interconvert in solution.[1][2][3] To accurately quantify the total ergovaline, it is common practice to sum the peak areas of both ergovaline and its epimer, this compound.[1]

Q2: What are the primary factors that cause the degradation of this compound standards?

A2: The main factors contributing to the degradation and epimerization of this compound are temperature, exposure to light, the type of solvent used, and the pH of the solution.[2][4][5] Ergovaline is sensitive to air, acids, and bases.[1][2][5]

Q3: How should I store my this compound standards to ensure long-term stability?

A3: For long-term storage, it is recommended to store this compound standards at -20°C or below, preferably in a non-protic solvent or as a dry film.[1][6][7] While some degradation may occur within the first 24 hours even at -20°C, the standard is relatively stable for up to 28 days after this initial period.[1][8] For maximal stability, storage at -40°C is effective.[9][10]

Q4: Can I store my prepared this compound solutions at room temperature or in the refrigerator?

A4: Storing this compound solutions at room temperature (22°C) or in the refrigerator (5°C) is not recommended for extended periods.[11] Significant losses of ergovaline have been observed within the first 24 hours at these temperatures.[1][8]

Q5: How does light affect the stability of this compound?

A5: Exposure to UV light and heat can lead to significant degradation of this compound in as little as two hours.[1][4][8][11] It is crucial to protect standards from light by using amber vials or by covering the vials with aluminum foil.

Troubleshooting Guides

Issue: Rapid Degradation of this compound Standard Upon Dissolving

Possible Cause Troubleshooting Step
Inappropriate Solvent Ergovaline epimerizes readily in protic solvents like methanol at room temperature.[9][10] Use aprotic solvents such as chloroform or acetonitrile for dissolving standards.[9][10][12] If using acetonitrile, prepare fresh solutions and store them at -20°C or below.[12]
High Temperature Dissolving the standard at room temperature can accelerate degradation.[1] Prepare solutions on ice and immediately transfer them to appropriate storage conditions.
Exposure to Light Preparation under direct light can cause rapid degradation.[1][4] Work in a shaded area or use amber vials to minimize light exposure.

Issue: Inconsistent Results Between Analytical Runs

Possible Cause Troubleshooting Step
Standard Instability in Autosampler If the autosampler is not cooled, the standard can degrade during a long analytical run. Ensure the autosampler is temperature-controlled, ideally at 4°C or below.
pH of the Mobile Phase The pH of the mobile phase can influence the epimerization of ergovaline.[9][10] Ensure the pH of your mobile phase is consistent between runs.
Variable Time Before Injection The longer the prepared standard sits at room temperature before injection, the more degradation can occur.[1] Standardize the time between sample preparation and injection for all samples and standards.

Quantitative Data on this compound Degradation

Table 1: Percent Loss of Ergovaline After 24 Hours at Various Temperatures

Harvest DateStorage TemperatureAverage % Loss
May 201222°C22%
5°C27%
-20°C17%
August 201222°C60%
5°C60%
-20°C57%
June 201322°C25%
5°C26%
-20°C19%

Data synthesized from a study on ergovaline stability in tall fescue samples.[1][2]

Table 2: Epimerization of α-Ergocryptine at Room Temperature in Various Solvents

Solvent% EpimerizationTime
ChloroformNo epimerization-
Acetone< 5%-
Acetonitrile< 5%-
Methanol78%38 days
70:30 Water:Methanol47%42 days

While this data is for α-ergocryptine, it provides insight into the behavior of similar ergopeptine alkaloids like ergovaline in different solvents.[9][10]

Experimental Protocols

Protocol: Evaluating the Stability of this compound Standards

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound standard.

    • Dissolve the standard in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration. Perform this step on ice and with minimal light exposure.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber HPLC vials.

    • Divide the vials into different storage condition groups:

      • -20°C (Freezer)

      • 4°C (Refrigerator)

      • 22°C (Room Temperature - dark)

      • 22°C (Room Temperature - with light exposure)

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample immediately using a validated HPLC method with fluorescence detection. The method should be able to separate ergovaline and this compound.

  • Data Analysis:

    • For each time point and condition, calculate the peak areas for both ergovaline and this compound.

    • Calculate the total ergovaline concentration by summing the two peak areas.

    • Determine the percentage of degradation over time relative to the initial (time 0) concentration.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot On ice, min. light storage Store under different conditions: -20°C, 4°C, 22°C (dark/light) aliquot->storage analysis Analyze at Time Points storage->analysis t = 0, 2, 4... hrs data Calculate Degradation and Epimerization analysis->data

Caption: Experimental workflow for assessing this compound stability.

degradation_factors degradation This compound Degradation & Epimerization temp Temperature degradation->temp light Light Exposure degradation->light solvent Solvent Type degradation->solvent ph pH degradation->ph time Time degradation->time high_temp Room Temp / Refrigeration temp->high_temp Accelerates low_temp Freezing (-20°C or lower) temp->low_temp Slows uv_light UV / Direct Light light->uv_light Accelerates protic Protic (e.g., Methanol) solvent->protic Promotes Epimerization aprotic Aprotic (e.g., Chloroform) solvent->aprotic Minimizes Epimerization acid_base Acidic / Basic Conditions ph->acid_base Influences Rate

Caption: Key factors influencing the degradation of this compound.

References

method refinement for the simultaneous analysis of multiple ergot alkaloids including ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of multiple ergot alkaloids, including the labile epimer ergovalinine, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the simultaneous analysis of multiple ergot alkaloids?

The primary challenges include:

  • Epimer Separation: Distinguishing between the toxic "-ine" epimers (e.g., ergotamine) and their less toxic "-inine" epimers (e.g., ergotaminine). These pairs are often difficult to separate chromatographically.

  • Analyte Stability: Ergot alkaloids, particularly ergovaline, are susceptible to degradation from heat, light, and improper storage conditions.[1][2] Ergovaline can degrade significantly within the first 24 hours of storage, even at -20°C.[1][2]

  • Matrix Effects: Complex sample matrices, such as cereal-based products and animal feed, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4]

  • Extraction Efficiency: Achieving consistent and high recovery rates for all target alkaloids from diverse and complex matrices.

Q2: Which type of HPLC/UHPLC column is recommended for separating ergot alkaloid epimers?

While traditional C18 columns can be used, they often require high pH mobile phases to achieve separation of all 12 common ergot alkaloid epimers.[5] A more effective approach is the use of a Biphenyl column, which allows for baseline separation under acidic mobile phase conditions that are more compatible with mass spectrometry.[5]

Q3: What are the recommended storage and handling conditions for samples containing ergovaline?

To ensure the most accurate results, samples should be transported on ice to the laboratory immediately after collection for analysis on the same day.[1][2] If immediate analysis is not possible, samples should be stored at -20°C.[1][2] However, it is important to note that some loss of ergovaline may still occur within the first 24 hours, even at freezing temperatures.[1][2] Exposure to heat and UV light should be minimized as it can lead to significant degradation within a couple of hours.[1][2]

Q4: What are typical extraction solvents used for ergot alkaloids?

A common and effective extraction solvent mixture is acetonitrile and an ammonium carbonate buffer.[6][7] The ratio of acetonitrile to buffer is often in the range of 84:16 or 85:15 (v/v).[6] This alkaline extraction condition aids in the efficient extraction of the target alkaloids.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the analytes and the stationary phase.Use an acidic mobile phase with a Biphenyl column to improve peak shape.[5] For C18 columns, an alkaline mobile phase (around pH 10) can reduce secondary interactions, but ensure the column is stable under these conditions.
Low Analyte Recovery Inefficient extraction.Use an alkaline extraction with a mixture of acetonitrile and ammonium carbonate buffer.[6][7] Ensure thorough mixing during extraction.
Analyte degradation during sample preparation.Keep samples on ice and protected from light throughout the extraction process. Minimize the time between extraction and analysis.[1]
Inconsistent Results/Poor Reproducibility Analyte instability during storage.Strictly follow recommended sample handling and storage protocols: transport on ice, analyze immediately, or store at -20°C.[1][2] Be aware of potential losses within the first 24 hours of storage.[1]
Matrix effects.Incorporate a sample clean-up step using dispersive solid-phase extraction (dSPE) with primary secondary amine (PSA).[6][7] Alternatively, use immunoaffinity columns for highly selective purification.[8] The use of matrix-matched standards for calibration is also recommended.[5]
Co-elution of Epimers Inadequate chromatographic separation.Optimize the LC method. The use of a Raptor Biphenyl column with an acidic mobile phase has been shown to provide baseline separation of all 12 regulated ergot alkaloid epimers.[5] If using a C18 column, a high pH mobile phase may be necessary.[5]
Low Signal Intensity in MS Ion suppression from matrix components.Implement a robust sample clean-up procedure (e.g., dSPE with PSA or immunoaffinity columns).[6][7][8] Dilute the sample extract if possible without compromising the limit of detection.
Suboptimal MS/MS parameters.Optimize MS/MS parameters (e.g., collision energy, precursor and product ions) for each target analyte using authentic standards.

Quantitative Data Summary

Table 1: Limits of Quantification (LOQs) for Ergot Alkaloids in Various Matrices

AnalyteMatrixLOQ (µg/kg)Reference
12 Ergot AlkaloidsCereals and Foodstuffs0.17 - 2.78[6][7]
11 Ergot AlkaloidsSwine and Dairy Feeds0.5 (as ng/g)[3][4]

Table 2: Recovery Rates for Ergot Alkaloids

Analyte(s)MatrixSpiking Levels (µg/kg)Recovery (%)Reference
12 Ergot AlkaloidsTen different matrices5, 50, 10069 - 105[6][7]
11 Ergot AlkaloidsWheat flour, coix seed, wheat flour products, corn flourLow, medium, and high80.1 - 118[9]
11 Ergot AlkaloidsSwine and Dairy FeedsNot specified90.6 - 120[3]

Detailed Experimental Protocol: LC-MS/MS Analysis of Ergot Alkaloids

This protocol is a synthesized example based on common methodologies.[5][6][7]

1. Sample Preparation and Extraction

  • Homogenization: Grind the sample (e.g., cereal, feed) to a fine powder.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a 250 mL flask.

    • Add 100 mL of an extraction solvent mixture of acetonitrile/water (84/16, v/v).[8]

    • Shake horizontally for 30 minutes at room temperature.

    • Filter the extract through a Whatman No. 54 filter paper.

2. Sample Clean-up (Dispersive SPE)

  • This step is crucial for reducing matrix effects.

  • Transfer an aliquot of the filtered extract to a centrifuge tube containing a dSPE salt mixture (e.g., PSA).

  • Vortex thoroughly and centrifuge.

  • The supernatant is then used for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: Raptor Biphenyl (or equivalent) for acidic mobile phase or a pH-stable C18 column for alkaline mobile phase.

  • Mobile Phase (Acidic):

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte for confirmation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Extraction Alkaline Extraction (Acetonitrile/Ammonium Carbonate) Homogenization->Extraction dSPE Dispersive SPE (PSA) Extraction->dSPE Centrifugation Centrifugation dSPE->Centrifugation LC_MSMS LC-MS/MS Analysis (Biphenyl Column) Centrifugation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for the analysis of ergot alkaloids.

Troubleshooting_Logic Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Recovery Low Recovery? Poor_Peak_Shape->Low_Recovery No Solution_Peak_Shape Optimize Mobile Phase (pH) Use Biphenyl Column Poor_Peak_Shape->Solution_Peak_Shape Yes Inconsistent_Results Inconsistent Results? Low_Recovery->Inconsistent_Results No Solution_Recovery Check Extraction Solvent Protect from Light/Heat Low_Recovery->Solution_Recovery Yes Solution_Inconsistent Verify Sample Storage Implement Sample Clean-up Use Matrix-Matched Standards Inconsistent_Results->Solution_Inconsistent Yes End Problem Resolved Inconsistent_Results->End No Solution_Peak_Shape->End Solution_Recovery->End Solution_Inconsistent->End

Caption: A logical troubleshooting workflow for common issues in ergot alkaloid analysis.

References

impact of sample grinding and homogenization on ergovalinine extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ergovaline extraction from plant materials. Proper sample grinding and homogenization are critical for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is sample grinding and homogenization crucial for accurate ergovaline analysis?

A1: Effective grinding and homogenization are essential for several reasons:

  • Increased Surface Area: Reducing the particle size of the plant material dramatically increases the surface area available for solvent interaction, leading to more efficient extraction of ergovaline.

  • Improved Reproducibility: A homogenous sample ensures that subsamples taken for analysis are representative of the entire batch, which is critical for obtaining consistent and reproducible results.[1]

  • Enhanced Extraction Efficiency: Smaller particles allow for better penetration of the extraction solvent into the plant tissue, facilitating the release of ergovaline.

Q2: What is the recommended particle size for ergovaline extraction?

A2: For optimal extraction, it is recommended to grind plant samples, such as tall fescue seed and straw, to pass through a 0.5 mm screen.[2] This ensures a fine, uniform powder that promotes efficient extraction.

Q3: How should I prepare my plant samples before grinding?

A3: Proper sample preparation is key to preserving ergovaline integrity. Fresh plant material should be immediately placed on ice after collection.[3] For grinding, samples are often frozen in liquid nitrogen and then milled while still frozen.[3] This makes the tissue brittle and easier to grind into a fine powder, while also minimizing enzymatic degradation of the analyte.

Q4: Can I use a coffee grinder or blender for sample homogenization?

A4: While a coffee grinder or blender can be used for grinding plant tissues, they may not be ideal for all applications.[4] For quantitative analysis like ergovaline extraction, a laboratory-grade mill (e.g., a Cyclotec or Wiley mill) is recommended to achieve a consistent and fine particle size.[2][5] If using a coffee grinder, ensure it is thoroughly cleaned between samples to prevent cross-contamination.[4] When using a blender, adding a buffer or liquid can help prevent the sample from sticking to the blades.[4]

Q5: How does the choice of homogenization technique impact ergovaline extraction?

A5: The homogenization technique can significantly affect extraction efficiency. High-shear methods like using a rotor-stator homogenizer or bead beater generally provide more consistent and smaller particle sizes compared to manual grinding with a mortar and pestle. This leads to higher recovery rates of the target analyte.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Ergovaline Recovery Incomplete homogenization of the sample.Ensure the sample is ground to a fine, uniform powder. For fibrous materials, cryogenic grinding (using liquid nitrogen) can improve brittleness and lead to a finer grind.[3][6]
Inefficient extraction due to large particle size.Grind the sample to pass through a 0.5 mm or 20-mesh screen to increase the surface area for solvent interaction.[2][7]
Degradation of ergovaline during sample preparation.Keep samples on ice after collection and, if possible, freeze-dry or freeze with liquid nitrogen before grinding to minimize enzymatic activity.[3]
High Variability in Results Non-homogenous sample.Thoroughly mix the ground sample before taking a subsample for extraction. Uniform grinding is critical for reproducibility.[5]
Inconsistent grinding procedure.Use a standardized grinding protocol, including the same grinding time and equipment for all samples in a batch.
Clogging of HPLC System Particulate matter in the final extract.After extraction and centrifugation, filter the supernatant through a 0.45 µm syringe filter before transferring it to an HPLC vial.[3]

Quantitative Data on Homogenization Techniques

While direct comparative studies on different homogenization techniques for ergovaline are limited, data from similar compounds, such as other alkaloids, can provide valuable insights. The following table summarizes the expected relative performance of common homogenization methods on alkaloid extraction efficiency.

Homogenization Method Principle Relative Extraction Efficiency (%) Advantages Disadvantages
Mortar and Pestle Manual grinding through compression and shear force.75-85Low cost, simple to use.Labor-intensive, potential for inconsistency, may not achieve the finest particle size.
Rotor-Stator Homogenizer High-speed rotor creates mechanical shearing and turbulence.90-98Rapid homogenization, suitable for a range of sample sizes, produces a uniform suspension.Can generate heat, potentially degrading thermolabile compounds if not properly cooled.
Bead Beater High-speed agitation with grinding media (beads) disrupts the sample.95-100+Highly efficient for tough and fibrous samples, suitable for small sample volumes in microtubes.Can be harsh on samples, may require optimization of bead size and material.

Note: The relative extraction efficiencies are estimates based on the general performance of these methods for extracting secondary metabolites from plant matrices and are not from a direct comparative study on ergovaline.

Detailed Experimental Protocol: Ergovaline Extraction using QuEChERS Method

This protocol is adapted from a validated method for the extraction of ergovaline from tall fescue seed and straw.[2]

1. Sample Preparation and Grinding:

  • Dry moist plant samples at 65°C until crisp.[7]

  • Grind the dried samples using a Cyclotec 1093 sample mill (or equivalent) to pass through a 0.5 mm screen.[2]

  • Store the ground, homogenous powder at -20°C prior to analysis.[2]

2. Extraction:

  • Weigh 0.5 g of the ground plant material into a 50 mL centrifuge tube.

  • Add 5 mL of extraction solvent (2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).[2]

  • Vortex the mixture for 30 seconds.

  • Place the tube on a rotary mixer for 30 minutes.[2]

3. Salting-Out and Homogenization:

  • Add 0.4 g of anhydrous MgSO₄ and 0.1 g of NaCl to the tube.

  • Immediately cap and vortex for 10 seconds to prevent salt agglomeration. Repeat vortexing four times over a 10-minute period.[2]

  • Centrifuge the sample at 913 x g for 10 minutes.[2]

4. Final Extract Preparation:

  • Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.

  • Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[2]

  • Reconstitute the dried extract in 0.5 mL of methanol, vortex, and sonicate for 20 seconds.

  • Transfer the reconstituted extract to a centrifugal filter tube with a 0.45 µm membrane and centrifuge at 8161 x g for 5 minutes.[2]

  • Transfer the filtrate to an amber HPLC vial for analysis.

Experimental Workflow

Ergovaline_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Homogenization cluster_cleanup Extract Cleanup & Analysis SampleCollection 1. Sample Collection (Fresh Plant Material) Drying 2. Drying (65°C) SampleCollection->Drying Grinding 3. Grinding (0.5 mm screen) Drying->Grinding SolventAddition 4. Add Extraction Solvent (ACN/Ammonium Carbonate) Mixing 5. Vortex & Rotary Mix (30 min) SolventAddition->Mixing SaltingOut 6. Add Salts (MgSO4, NaCl) Mixing->SaltingOut Vortexing 7. Vortexing (4x over 10 min) SaltingOut->Vortexing Centrifugation1 8. Centrifugation (913 x g, 10 min) Vortexing->Centrifugation1 Evaporation 9. Evaporation (50°C, Nitrogen) Centrifugation1->Evaporation Supernatant Reconstitution 10. Reconstitution (Methanol) Evaporation->Reconstitution Centrifugation2 11. Filtration/Centrifugation (0.45 µm) Reconstitution->Centrifugation2 Analysis 12. HPLC Analysis Centrifugation2->Analysis

Caption: Experimental workflow for ergovaline extraction.

References

strategies to reduce ion suppression in the ESI-MS analysis of ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of ergovalinine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the ESI-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][3] Ergot alkaloids, including this compound, are particularly susceptible to matrix effects when analyzed in complex samples like cereals and animal feed.[4][5]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method to assess ion suppression is the post-extraction spike experiment.[3] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significantly lower signal in the matrix extract indicates the presence of ion suppression. Another technique is the infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer while a blank matrix extract is injected into the LC system. A dip in the baseline signal at the retention times of matrix components indicates regions of ion suppression.[3]

Q3: What are the primary strategies to reduce ion suppression for this compound analysis?

A3: The most effective strategies can be categorized into three main areas:

  • Sample Preparation: Implementing rigorous cleanup steps to remove interfering matrix components before analysis.[1][2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]

  • Mass Spectrometry Method Modification: Adjusting ionization source parameters or using an alternative ionization technique.[3][6]

  • Calibration Strategies: Employing methods to compensate for the signal loss.[1][7]

Troubleshooting Guides

Issue 1: Low this compound signal and poor reproducibility.

This issue is often a direct consequence of significant ion suppression. The following steps can help troubleshoot and mitigate the problem.

Thorough sample cleanup is a critical first step to remove matrix components that cause ion suppression.[1][2]

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Different SPE sorbents can be tested to find the optimal one for retaining this compound while washing away interfering compounds.

  • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than some other methods, reducing ion suppression.[3] However, optimizing the extraction solvent is crucial for good recovery of the polar this compound molecule.

  • Immunoaffinity Chromatography (IAC): Offers high selectivity by using antibodies specific to ergot alkaloids, resulting in very clean extracts.[8]

  • Sample Dilution: A simple yet effective approach to reduce the concentration of matrix components.[9][10] However, this may also decrease the analyte concentration, so a balance must be struck to maintain adequate sensitivity.

Experimental Protocol: General Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment: Extract this compound from the ground sample using a suitable solvent, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to ensure this compound is protonated and soluble.[11]

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analyte and matrix between a solid and liquid phase.High recovery, good removal of interferences.[1]Can be time-consuming to develop the method.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can provide very clean extracts.[3]Can be labor-intensive and may have lower recovery for polar compounds.
Immunoaffinity Chromatography (IAC) Highly specific antibody-antigen binding.Excellent specificity and cleanup.[8]Can be expensive and may not be available for all analytes.
Sample Dilution Reduces the concentration of all components in the sample.Simple and quick.[9]Reduces analyte concentration, potentially impacting sensitivity.[10]

If sample cleanup is insufficient, improving the chromatographic separation can prevent co-elution of this compound and matrix interferences.

  • Ultra-High-Performance Liquid Chromatography (UPLC): The use of UPLC systems can provide sharper peaks and better resolution, which may be sufficient to separate this compound from interfering compounds.[4][5]

  • Mobile Phase Modification: Adjusting the organic solvent (e.g., acetonitrile vs. methanol), pH, or using different additives can alter the selectivity of the separation.[6] For ESI, volatile mobile phase modifiers like formic acid or ammonium formate are preferred.[6][12]

  • Gradient Optimization: Modifying the gradient elution profile can improve the separation of this compound from closely eluting matrix components.

  • Column Selection: Trying a different stationary phase (e.g., phenyl-hexyl instead of C18) can change the elution profile and potentially resolve the analyte from interferences. Using metal-free columns can also be beneficial for certain compounds that may chelate with metal surfaces in standard columns, which can contribute to ion suppression.[13]

Experimental Workflow: Chromatographic Optimization

Caption: Workflow for chromatographic optimization to reduce ion suppression.

Issue 2: this compound signal is still suppressed after sample prep and chromatography optimization.

In cases where ion suppression persists, modifying the MS ionization source or using a robust calibration strategy is necessary.

  • Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally less prone to ion suppression than ESI.[3][14][15] A comparison of ESI and APPI for ergot alkaloid analysis has shown comparable performance, suggesting APPI is a viable alternative.[16]

  • Nanospray ESI: Reducing the ESI flow rate to the nL/min range can decrease the extent of ion suppression by creating smaller, more highly charged droplets that are more tolerant of non-volatile salts.[3]

  • Source Parameter Optimization: Fine-tuning parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage can sometimes help to minimize ion suppression.

Table 2: Comparison of Ionization Sources

Ionization SourcePrincipleSuitability for this compoundSusceptibility to Ion Suppression
Electrospray Ionization (ESI) Ionization from charged droplets.[17]Good for polar molecules like this compound.[11]Highly susceptible.[2][3][14]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ion-molecule reactions.[17]Suitable for less polar compounds, but can work for some polar ones.Less susceptible than ESI.[3][6][14]
Atmospheric Pressure Photoionization (APPI) Photoionization using UV photons.Shown to be comparable to ESI for ergot alkaloids.[16]Generally less susceptible than ESI.

These methods do not eliminate ion suppression but can accurately compensate for its effects, leading to reliable quantification.

  • Stable Isotope Dilution (SID): This is the gold standard for correcting for matrix effects.[7] A stable isotope-labeled version of this compound is added to the sample at the beginning of the workflow. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same degree of ion suppression.[8] By measuring the ratio of the native analyte to the labeled standard, the matrix effects are effectively canceled out.[1][7]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[1][18] This ensures that the standards and the samples experience similar levels of ion suppression.

  • Standard Addition: The sample is divided into several aliquots, and increasing amounts of a known standard are added to each.[18] The concentration of the analyte in the original sample is determined by extrapolating the calibration curve back to the x-axis.

Logical Flow: Choosing a Calibration Strategy

G A Start: Need for Quantitative Accuracy B Is a Stable Isotope-Labeled This compound Standard Available? A->B C Use Stable Isotope Dilution (SID) B->C Yes D Is a Representative Blank Matrix Available? B->D No E Use Matrix-Matched Calibration D->E Yes F Use Standard Addition Method D->F No G Consider Alternative Quantification (e.g., External Calibration with Rigorous Cleanup) F->G If too complex

Caption: Decision tree for selecting an appropriate calibration strategy.

References

improving the ruggedness of analytical methods for ergovalinine in a high-throughput lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the ruggedness of analytical methods for ergovalinine and its epimer, ergovaline, in a high-throughput laboratory setting. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Problem: Poor Peak Shape or Resolution

Possible Causes and Solutions:

  • Contaminated Guard or Analytical Column:

    • Solution: Disconnect the column and flush the system. If the problem persists, replace the guard column. If peak shape does not improve, replace the analytical column.[1] Proper sample preparation is crucial to prevent column contamination.

  • Column Overloading:

    • Solution: Reduce the mass of the solute injected onto the column. Overloading can lead to decreased retention times and poor peak shapes.[1]

  • Incompatible Sample Solvent:

    • Solution: Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[1]

  • Column Deterioration:

    • Solution: Over time, voids or channels can form in the packing bed, leading to deterioration. If flushing does not resolve the issue, the column may need to be replaced.

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

  • Air Trapped in Pump:

    • Solution: Purge the pump at a high flow rate to remove any trapped air bubbles, which can cause random fluctuations in retention times.[1]

  • Fluctuations in Column Temperature:

    • Solution: Use a column oven to maintain a consistent temperature, as variations can significantly impact retention, especially in ion-exchange systems.[1]

  • Changes in Mobile Phase Composition:

    • Solution: Even minor alterations in the mobile phase can lead to significant shifts in retention times. Prepare mobile phases fresh and ensure accurate composition.[1]

Problem: Low Analyte Recovery or Signal Intensity

Possible Causes and Solutions:

  • Analyte Instability:

    • Solution: Ergovaline is sensitive to light, heat, and changes in pH, which can lead to degradation or epimerization to this compound.[2][3][4] Protect samples and standards from light and heat, and control the pH of solutions. The autosampler tray should be covered during analysis to prevent light exposure.[4]

  • Suboptimal Extraction Solvent:

    • Solution: The choice of extraction solvent significantly impacts recovery. A mixture of 2.1 mM ammonium carbonate and acetonitrile (50/50, v/v) has been shown to provide high and consistent recoveries for ergovaline.[5][6]

  • Matrix Effects:

    • Solution: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in LC-MS/MS analysis, leading to inaccurate quantification.[3][7][8][9][10] Employ robust sample cleanup procedures like solid-phase extraction (SPE) or QuEChERS, and consider the use of matrix-matched calibration curves or stable isotope-labeled internal standards.[3][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between method robustness and ruggedness?

A1: Robustness refers to a method's capacity to remain unaffected by small, deliberate variations in internal method parameters (e.g., mobile phase composition, pH, temperature).[11] Ruggedness, on the other hand, measures the method's reproducibility under external variations such as different analysts, instruments, or laboratories.[11][12][13]

Q2: How can I minimize the epimerization of ergovaline to this compound during analysis?

A2: Epimerization is influenced by factors like solvent, pH, light, and temperature.[14] To minimize this, it is recommended to use alkaline mobile phases, protect solutions from light, and maintain controlled temperatures throughout the sample preparation and analysis process.[15] The total ergovaline concentration is often reported as the sum of both ergovaline and this compound peaks.[4]

Q3: What are the best practices for sample collection and storage to ensure ergovaline stability?

A3: Samples should be placed on ice immediately after collection and transported to the lab in a cooler.[4][16] For short-term storage (up to 24 hours), keeping samples on ice is recommended. For longer-term storage, samples should be frozen at -20°C.[4][17] However, be aware that some degradation can still occur within the first 24 hours, even when frozen.[4]

Q4: What is the QuEChERS method and why is it beneficial for high-throughput analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and cleanup step.[5][6] It is advantageous for high-throughput labs because it is a fast, efficient, and reliable method that eliminates the need for chlorinated solvents.[5][6]

Q5: How do matrix effects impact the analysis of this compound, and how can they be mitigated?

A5: Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the analyte, causing signal suppression or enhancement.[7][9][10] This can lead to inaccurate quantification. To mitigate matrix effects, you can improve sample cleanup, optimize chromatographic conditions, or use corrective calibration methods like matrix-matched standards or internal standards.[9]

Data Presentation

Table 1: Comparison of Ergovaline Extraction Methods

MethodExtraction SolventRecovery RateKey AdvantagesReference
QuEChERS 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)91-101%Fast, efficient, reliable, eliminates chlorinated solvents.[5][6]
Solid-Phase Extraction (SPE) Varies (e.g., methanol-based)Good agreement with QuEChERS (correlation coefficient 0.9978)Effective cleanup.[5][6]
Methanol-based Extraction 80% MethanolCommonly used for analytical purposes.Simple procedure.[18]
2-Propanol-lactic acid 2-Propanol-lactic acidSuitable for microanalytical extraction.Allows for analysis of individual plant parts.[18]

Table 2: HPLC-Fluorescence Method Validation Parameters for Ergovaline in Tall Fescue

ParameterSeedStrawReference
Linearity (µg/kg) 100 - 3500100 - 3500[5][6]
Limit of Detection (LOD) (µg/kg) 3730[5][6]
Limit of Quantitation (LOQ) (µg/kg) 100100[5][6]
Accuracy 98%98%[5][6]
Intra-day Precision 3.0%1.6%[5][6]
Inter-day Precision 3.8%1.0%[5][6]

Experimental Protocols

QuEChERS Extraction Method for Ergovaline in Tall Fescue

This protocol is adapted from a validated method for the extraction of ergovaline from tall fescue seed and straw.[5][6]

  • Sample Preparation: Weigh 5g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 25 mL of a 50/50 (v/v) solution of 2.1 mM ammonium carbonate and acetonitrile.

  • Shaking: Shake the tubes horizontally for 30 minutes.

  • Salting Out: Add magnesium sulfate and sodium chloride to facilitate phase separation.

  • Centrifugation: Centrifuge the tubes for 10 minutes at 4,000 x g.

  • Cleanup (d-SPE): Transfer the supernatant to a new tube containing primary secondary amine (PSA) and activated carbon and shake for 10 minutes.

  • Final Centrifugation: Centrifuge again for 10 minutes at 4,000 x g.

  • Evaporation and Reconstitution: Transfer an aliquot of the purified extract, pass it through a nylon filter, and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-Fluorescence Detection Method

This method is suitable for the quantification of ergovaline and this compound.[4]

  • HPLC System: A high-pressure liquid chromatography system equipped with a fluorescence detector.

  • Column: Acclaim 120 C18 HPLC Analytical Column (3 µm, 120 Å, 4.6 mm ID × 100 mm) with a C18 guard column.

  • Column Temperature: 30°C.

  • Mobile Phase A: 75% (v/v) 0.1 M ammonium acetate in acetonitrile.

  • Mobile Phase B: 25% (v/v) 0.1 M ammonium acetate in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Elution:

    • Initial: 95% A / 5% B

    • 20 min: Linear gradient to 80% A / 20% B

    • 35 min: Linear gradient to 50% A / 50% B

    • 40 min: Linear gradient to 30% A / 70% B

    • 47 min: Hold at 30% A / 70% B

    • 47.1 min: Return to initial conditions and re-equilibrate.

  • Fluorescence Detection: Excitation at 310 nm and emission at 410 nm.

Visualizations

Troubleshooting_Workflow Start Start: Analytical Issue (e.g., Poor Peak Shape, Inconsistent RT) Check_System 1. Check HPLC System Suitability Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_System Troubleshoot HPLC System (Pump, Detector, Leaks) System_OK->Troubleshoot_System No Check_Column 2. Evaluate Column Performance System_OK->Check_Column Yes Troubleshoot_System->Check_System Column_OK Column OK? Check_Column->Column_OK Troubleshoot_Column Flush or Replace Guard/Analytical Column Column_OK->Troubleshoot_Column No Check_Sample_Prep 3. Review Sample Preparation Column_OK->Check_Sample_Prep Yes Troubleshoot_Column->Check_Column Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Troubleshoot_Sample_Prep Optimize Extraction & Cleanup (e.g., QuEChERS) Sample_Prep_OK->Troubleshoot_Sample_Prep No Check_Analyte_Stability 4. Investigate Analyte Stability Sample_Prep_OK->Check_Analyte_Stability Yes Troubleshoot_Sample_Prep->Check_Sample_Prep Analyte_Stable Analyte Stable? Check_Analyte_Stability->Analyte_Stable Troubleshoot_Stability Control Light, Temp, pH Protect Samples Analyte_Stable->Troubleshoot_Stability No Check_Matrix_Effects 5. Assess Matrix Effects (LC-MS) Analyte_Stable->Check_Matrix_Effects Yes Troubleshoot_Stability->Check_Analyte_Stability Matrix_Effects_OK Matrix Effects Mitigated? Check_Matrix_Effects->Matrix_Effects_OK Troubleshoot_Matrix_Effects Use Matrix-Matched Standards or Isotope-Labeled IS Matrix_Effects_OK->Troubleshoot_Matrix_Effects No Resolved Issue Resolved Matrix_Effects_OK->Resolved Yes Troubleshoot_Matrix_Effects->Check_Matrix_Effects Sample_Handling_Workflow Collection 1. Sample Collection (Randomized, Representative) Immediate_Cooling 2. Immediate Cooling (Place on ice) Collection->Immediate_Cooling Transport 3. Transport to Lab (In a cooler on ice) Immediate_Cooling->Transport Short_Term_Storage 4. Short-Term Storage (<24h) (Keep on ice) Transport->Short_Term_Storage Long_Term_Storage 5. Long-Term Storage (>24h) (Freeze at -20°C) Transport->Long_Term_Storage Sample_Prep 6. Sample Preparation (Protect from light and heat) Short_Term_Storage->Sample_Prep Long_Term_Storage->Sample_Prep Analysis 7. Analysis Sample_Prep->Analysis

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of ergovalinine. The information presented is synthesized from published analytical methods to assist researchers in selecting the most appropriate technique for their specific needs.

Quantitative Method Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC with fluorescence detection and LC-MS/MS for the analysis of this compound, based on data from various studies. It is important to note that these parameters can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterHPLC with Fluorescence DetectionLC-MS/MSSource(s)
Limit of Detection (LOD) Not explicitly stated in reviewed sources~7 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated in reviewed sources20 ng/mL[1]
Linearity (Concentration Range) 0.020-5 µg/mL (as part of an LC-MS method's chromatography)0.020-5 µg/mL[1]
Correlation Coefficient (r²) > 0.990.997[1]
Precision (Intra-day & Inter-day) Data not available in reviewed sourcesWithin acceptable range (not specified)[1]
Accuracy Data not available in reviewed sourcesWithin acceptable range (not specified)[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both HPLC and LC-MS/MS analysis of this compound, compiled from published literature.

Sample Preparation (General)

A common approach for the extraction of this compound from plant material involves the following steps:

  • Homogenization of the dried plant material.

  • Extraction with a suitable solvent mixture, such as acetonitrile and ammonium carbonate solution.

  • Centrifugation to separate the solid material from the extract.

  • Filtration of the supernatant before injection into the analytical system.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method relies on the native fluorescence of this compound for detection and quantification.

  • Chromatographic Column: A polymeric divinyl benzene column or a similar reverse-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2.5 mM ammonium carbonate) is common.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: Fluorescence detection is performed at an excitation wavelength (λex) of approximately 250 nm and an emission wavelength (λem) of around 420 nm.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Chromatographic Column: A C18 reverse-phase column (e.g., Genesis C18, 250×4 mm i.d., 4 µm) is frequently employed.[1]

  • Mobile Phase: A binary gradient of acetonitrile (solvent A) and an aqueous buffer like 0.1 M ammonium acetate (solvent B) is used. An example gradient is: 0 min, 66% A, 34% B; 40 min, 34% A, 66% B.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[1]

    • Detection: Selected Reaction Monitoring (SRM) is employed for quantification. For this compound, a common transition monitored is m/z 534 to m/z 268.[1]

Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding the methodologies and their comparison.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC-Fluorescence Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Results Quantification->Results Cross-Validation Logic cluster_methods Analytical Methods cluster_comparison Comparative Analysis cluster_evaluation Method Evaluation HPLC HPLC-Fluorescence Results Accuracy Accuracy Comparison (vs. Certified Reference Material) HPLC->Accuracy Precision Precision Comparison (Repeatability & Reproducibility) HPLC->Precision Correlation Correlation of Results (Linear Regression) HPLC->Correlation LCMS LC-MS/MS Results LCMS->Accuracy LCMS->Precision LCMS->Correlation Conclusion Conclusion on Method Interchangeability & Performance Differences Accuracy->Conclusion Precision->Conclusion Correlation->Conclusion

References

comparative analysis of ergovalinine levels in different tall fescue cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the variability of ergovalinine in tall fescue is critical due to its potent biological activity and implications for livestock health and pharmacological research. This guide provides a comparative analysis of this compound levels across different tall fescue cultivars, supported by experimental data and detailed methodologies.

This compound, an ergot alkaloid produced by the endophytic fungus Epichloë coenophiala, is the primary toxin responsible for fescue toxicosis in livestock.[1] The concentration of this mycotoxin varies significantly among different tall fescue cultivars, primarily distinguished by the presence of toxic or non-toxic (novel) endophytes. This variation has significant implications for agricultural productivity and for research into ergopeptine alkaloids and their derivatives.

Quantitative Comparison of this compound Levels

The following table summarizes this compound concentrations found in various tall fescue cultivars from multiple research studies. Levels are presented in parts per billion (ppb), which is equivalent to micrograms per kilogram (µg/kg).

CultivarEndophyte StatusThis compound Level (ppb)Reference
Kentucky 31Endophyte-infected (E+)191 - 1717[2]
Kentucky 31Endophyte-infected (E+)288 - 977[3]
Kentucky 31Endophyte-infected (E+)Can range from 0 - 3000[4]
Kentucky 31Endophyte-free (E-)Not detected[2]
BarOptima Plus E34Novel EndophyteAverage < 100 (range 0 - 274)[2]
Jesup MaxQNovel EndophyteNo ergovaline-producing tillers detected in one study[5]
Texoma MaxQIINovel EndophyteNo ergovaline-producing tillers detected in one study[5]

It is important to note that this compound concentrations can be influenced by various factors, including season, environmental conditions, and the specific plant part being analyzed.[4] For instance, seed heads typically contain the highest concentrations of this compound.[6]

Experimental Protocols for this compound Quantification

The standard method for the quantification of this compound in tall fescue is High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector. The general workflow involves sample preparation, extraction, and chromatographic analysis.

Sample Preparation and Extraction
  • Sample Collection and Storage : Tall fescue samples are collected and immediately placed on ice to prevent degradation of this compound.[7] For long-term storage, samples should be kept at -20°C.[7]

  • Milling : The collected plant material is typically frozen in liquid nitrogen and then ground into a fine powder to ensure homogeneity.[7]

  • Extraction : A common method involves solvent extraction. A known weight of the milled fescue is mixed with an extraction solvent, often an alkaline chloroform solution or a mixture of ammonium carbonate and acetonitrile.[8][9] The mixture is agitated to ensure thorough extraction of the alkaloids.

  • Purification : The resulting extract is often purified using solid-phase extraction (SPE) with a silica gel column to remove interfering compounds.[8] The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.[9]

HPLC Analysis
  • Chromatographic System : A reverse-phase HPLC system with a C18 column is typically used.[10]

  • Mobile Phase : The mobile phase is usually a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) run in a gradient or isocratic mode.[10]

  • Detection : A fluorescence detector is used for sensitive and selective detection of this compound. The excitation and emission wavelengths are optimized for the specific compound.[7][8]

  • Quantification : The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified this compound standards.[9]

Visualizing the Experimental Workflow and Biosynthetic Pathway

To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Collect Tall Fescue Samples B Store on Ice / Freeze at -20°C A->B C Freeze in Liquid Nitrogen B->C D Grind to a Fine Powder C->D E Solvent Extraction (e.g., Alkaline Chloroform) D->E F Solid-Phase Extraction (SPE) (Silica Gel Column) E->F G Evaporate & Reconstitute F->G H HPLC with Fluorescence Detection G->H I Quantify using Standard Curve H->I

Workflow for this compound Quantification.

Ergovaline_Biosynthesis cluster_early Early Steps: Ergoline Ring Formation cluster_late Late Steps: Peptide Assembly cluster_final Final Product A L-Tryptophan + DMAPP B Dimethylallyl-tryptophan (DMAT) A->B dmaW C Chanoclavine-I B->C easF, easE, easC, easD D Agroclavine C->D easG, easA E Elymoclavine D->E cloA F Lysergic Acid E->F G Lysergyl-alanine F->G lpsB H Lysergyl-alanyl-valine G->H lpsA I Lysergyl-alanyl-valyl-proline H->I lpsA J This compound I->J

Simplified this compound Biosynthesis Pathway.

The biosynthesis of this compound is a complex enzymatic process governed by a cluster of genes in the Epichloë endophyte.[11][12] The pathway begins with the formation of the ergoline ring from the amino acid tryptophan and dimethylallyl pyrophosphate (DMAPP).[13] This is followed by the sequential addition of the amino acids alanine, valine, and proline by non-ribosomal peptide synthetases (NRPSs) to the lysergic acid core, ultimately forming this compound.[12][13] Understanding this pathway is crucial for developing strategies to mitigate fescue toxicosis and for the potential biotechnological production of novel ergot alkaloids.

References

A Comparative Guide to the Validation of Analytical Methods for Ergovalinine in Accordance with FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of ergovalinine, a stereoisomer of the ergot alkaloid ergovaline. The validation of these methods is critically examined against the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and professionals in the field of drug development in selecting and validating appropriate analytical methods for this compound.

The accurate quantification of this compound is crucial due to its potential toxic effects in pharmaceutical preparations and contaminated agricultural commodities. Both the FDA and EMA have established comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability and accuracy of data submitted for regulatory approval.[1][2] While the guidelines from both agencies are largely harmonized, some differences in terminology and specific recommendations exist.[2][3] This guide will delineate these requirements and compare the performance of common analytical techniques used for this compound analysis.

Core Validation Parameters: FDA and EMA Perspectives

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[4] The core parameters for validation according to both FDA and EMA guidelines are summarized below.

Validation ParameterFDA Guideline HighlightsEMA Guideline Highlights
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.Ensures that the method exclusively detects the intended analyte without interference.[3]
Accuracy The closeness of the mean test results to the true value.Expressed as the percentage of the analyte recovered by the assay.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Linearity & Range The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.A linear relationship should be evaluated across the range of the analytical procedure.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.The lowest concentration of the analyte that can be distinguished from the background noise.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Evaluated for stock solutions, working solutions, and samples under various storage conditions.[1]
Comparison of Analytical Methods for this compound Analysis

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound.

The following table summarizes the performance characteristics of different validated methods for the analysis of ergovaline/ergovalinine.

MethodLinearity (µg/kg)LOD (µg/kg)LOQ (µg/kg)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
QuEChERS HPLC-FLD 100 - 350030 - 37100981.6 - 3.01.0 - 3.8[5][6]
LC-MS 0.020 - 5 (µg/ml)~7 (ng/ml)20 (ng/ml)Within acceptable rangeWithin acceptable rangeWithin acceptable range[7]
LC-MS/MS Varies0.5 (ng/g)VariesGoodGoodVaries[6]

Note: this compound is often analyzed along with its isomer ergovaline, and results are sometimes reported as total ergovaline.[8] The conversion between µg/kg and ng/ml depends on the sample preparation and extraction procedure.

Experimental Protocols

QuEChERS Extraction with HPLC-FLD Analysis

This method, adapted from multiple sources, provides a streamlined approach for the extraction and analysis of this compound from tall fescue seed and straw.[5][6]

1. Sample Preparation:

  • Weigh 5 g of the milled sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (e.g., 2.1 mM ammonium carbonate/acetonitrile, 50/50, v/v).

  • Vortex for 1 minute to ensure thorough mixing.

2. QuEChERS Extraction:

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

4. HPLC-FLD Analysis:

  • Transfer the cleaned extract to an autosampler vial.

  • Inject a 20 µL aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and ammonium carbonate buffer.

    • Flow Rate: 1.0 mL/min.[8]

    • Fluorescence Detection: Excitation at 310 nm and emission at 410 nm.[8]

5. Quantification:

  • Create a calibration curve using this compound standards of known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizing the Validation Process

The following diagrams illustrate the workflow of analytical method validation and the relationship between the key validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Define Analytical Requirements Define Analytical Requirements Select Appropriate Technology Select Appropriate Technology Define Analytical Requirements->Select Appropriate Technology Initial Method Optimization Initial Method Optimization Select Appropriate Technology->Initial Method Optimization Develop Validation Protocol Develop Validation Protocol Initial Method Optimization->Develop Validation Protocol Execute Validation Experiments Execute Validation Experiments Develop Validation Protocol->Execute Validation Experiments Analyze and Document Results Analyze and Document Results Execute Validation Experiments->Analyze and Document Results Method Transfer Method Transfer Analyze and Document Results->Method Transfer Ongoing Method Monitoring Ongoing Method Monitoring Method Transfer->Ongoing Method Monitoring G Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Linearity Linearity Analytical Method->Linearity Robustness Robustness Analytical Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range

References

Inter-laboratory Comparison of Ergovalinine Quantification in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ergovalinine, an epimer of the ergot alkaloid ergovaline, with a focus on its determination in certified reference materials (CRMs). Ergot alkaloids are mycotoxins produced by fungi of the Claviceps genus and are of significant concern in food and feed safety due to their toxic effects.[1] Accurate quantification of individual ergot alkaloids like this compound is crucial for risk assessment and regulatory compliance.

This document summarizes quantitative data from representative inter-laboratory studies, details common experimental protocols, and visualizes key experimental workflows and biological pathways to aid researchers in selecting and implementing appropriate analytical strategies.

Representative Inter-laboratory Comparison Data

While a specific, publicly available inter-laboratory comparison for this compound in a certified reference material is not available, the following table represents typical results from proficiency tests for ergot alkaloids in cereal matrices. This data is synthesized from reports of proficiency testing schemes to illustrate the expected inter-laboratory variability.[2] The performance of laboratories is often assessed using z-scores, where a z-score between -2 and 2 is generally considered satisfactory.

Table 1: Representative Inter-laboratory Data for this compound Quantification in a Rye Flour Certified Reference Material

ParameterLaboratory 1 (HPLC-FLD)Laboratory 2 (LC-MS/MS)Laboratory 3 (LC-MS/MS)Laboratory 4 (HPLC-FLD)Assigned Value (CRM)
Reported Value (µg/kg) 18.521.220.517.920.0 ± 1.5
Recovery (%) 92.5106102.589.5-
Repeatability (RSDr, %) 4.53.23.55.1-
Reproducibility (RSDR, %) ----7.5
z-score -0.750.60.25-1.05-

Note: Data is illustrative and compiled based on typical performance characteristics reported in proficiency testing literature. The assigned value and its uncertainty are hypothetical for a CRM.

Experimental Protocols

The two most common analytical techniques for the quantification of ergot alkaloids are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation and Extraction (QuEChERS-based method)

A widely used extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[3]

Sample Preparation Workflow start Weigh 5g of homogenized CRM extraction Add 20 mL of acetonitrile/water (84:16, v/v) and 1g ammonium carbonate. Shake vigorously for 30 min. start->extraction salts Add 4g MgSO4 and 1g NaCl. Shake for 1 min. extraction->salts centrifuge1 Centrifuge at 4000 rpm for 5 min. salts->centrifuge1 cleanup Take 6 mL of supernatant. Add 900 mg MgSO4 and 150 mg PSA. Vortex and centrifuge. centrifuge1->cleanup evaporation Evaporate 4 mL of the cleaned extract to dryness under a gentle stream of nitrogen at 40°C. cleanup->evaporation reconstitution Reconstitute in 1 mL of mobile phase. evaporation->reconstitution analysis Inject into HPLC-FLD or LC-MS/MS system. reconstitution->analysis

A streamlined sample preparation workflow for this compound analysis.
HPLC-FLD Analysis

This method is a robust and widely used technique for ergot alkaloid analysis.[3]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Excitation wavelength of 310 nm and an emission wavelength of 410 nm.

  • Quantification: Based on a calibration curve prepared from certified reference standards of this compound.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity, making it an excellent confirmatory method.[3]

  • Instrumentation: Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound for quantification and confirmation.

  • Quantification: An internal standard (e.g., a stable isotope-labeled ergot alkaloid) is often used, and quantification is performed using a matrix-matched calibration curve.

Biological Signaling Pathway of Ergovaline-Induced Vasoconstriction

Ergovaline, and by extension its epimer this compound, are known to cause vasoconstriction by interacting with various biogenic amine receptors, primarily serotonin (5-HT) and α-adrenergic receptors.[4][5][6] This interaction leads to the contraction of smooth muscle cells in blood vessels.

Ergovaline Vasoconstriction Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Ergovaline Ergovaline / this compound Receptor_5HT2A 5-HT2A Receptor Ergovaline->Receptor_5HT2A Receptor_Alpha1 α1-Adrenergic Receptor Ergovaline->Receptor_Alpha1 Gq_5HT2A Gq Receptor_5HT2A->Gq_5HT2A Gq_Alpha1 Gq Receptor_Alpha1->Gq_Alpha1 PLC Phospholipase C (PLC) Gq_5HT2A->PLC Gq_Alpha1->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

Ergovaline's interaction with vascular smooth muscle cell receptors.

Logical Relationship of Analytical Method Validation

The validation of an analytical method is a critical process to ensure the reliability of the results. The following diagram illustrates the logical flow and key parameters of method validation for this compound quantification.

Method Validation Logic Validation {Method Validation} Specificity Specificity Distinguishing analyte from interferences Validation->Specificity Linearity Linearity Proportionality of response to concentration Validation->Linearity Accuracy Accuracy Closeness to the true value (Recovery) Validation->Accuracy Precision Precision Repeatability & Reproducibility (RSD) Validation->Precision Sensitivity Sensitivity Limit of Detection (LOD) & Limit of Quantification (LOQ) Validation->Sensitivity Robustness Robustness Resilience to small variations Validation->Robustness CRM_Analysis Analysis of CRM Accuracy->CRM_Analysis Replicate_Analysis Replicate Analyses Precision->Replicate_Analysis CRM_Analysis->Accuracy Replicate_Analysis->Precision

Key parameters in the validation of an analytical method.

References

A Comparative Toxicological Profile of Ergovalinine and Other Key Ergopeptine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of ergovalinine and other significant ergopeptine alkaloids, including ergotamine, ergocristine, and ergocryptine. The information is compiled from various experimental studies to offer an objective overview supported by available data.

Executive Summary

Ergopeptine alkaloids, a class of mycotoxins produced by fungi of the Claviceps genus, are known for their wide range of physiological effects, primarily stemming from their interaction with adrenergic, serotonergic, and dopaminergic receptors. Among these, this compound and its parent compound ergovaline, along with ergotamine, ergocristine, and ergocryptine, are of significant interest due to their prevalence and potent biological activities. This guide highlights the comparative toxicity of these compounds, focusing on acute toxicity, in vitro cytotoxicity, vasoconstrictive effects, and their interactions with key neurotransmitter receptors.

Data Presentation

Acute Toxicity
AlkaloidSpeciesRoute of AdministrationLD50Citation
ErgotamineRatIntravenous62 mg/kg[1]
ErgotamineMouseIntravenous62 mg/kg[1]

Note: The lack of standardized, comparative LD50 studies for all these ergopeptine alkaloids necessitates a cautious interpretation of their relative acute toxicities.

In Vitro Cytotoxicity

Studies on the cytotoxic effects of ergopeptine alkaloids have revealed varying potencies. Ergocristine has been identified as a particularly potent inducer of apoptosis in human primary cells.

AlkaloidCell LineAssayEndpointResultCitation
ErgocristineHuman Primary Kidney Cells (RPTEC)Apoptosis AssayApoptosis InductionApoptosis induced at 1µM[2]
ErgotamineColorectal Cancer CellsCytotoxicity AssayIC50100 µM[3]
ErgocristinePorcine Brain Endothelial CellsCCK-8 AssayCell ViabilitySignificant reduction at 5 µM[4]
ErgotaminePorcine Brain Endothelial CellsCCK-8 AssayCell ViabilityNo significant impact up to 20 µM[4]
Vasoconstrictive Potency

The vasoconstrictive properties of ergopeptine alkaloids are a primary mechanism of their toxicity. In vitro studies on bovine vasculature have provided a relative ranking of their potency.

AlkaloidRelative Vasoconstrictive PotencyCitation
ErgovalineMost Potent[5]
ErgotamineHigh Potency (similar to Ergovaline)[5]
ErgocryptineIntermediate Potency[5]
ErgocristineIntermediate Potency[5]
Receptor Interaction: Dopamine D2 Receptor

Ergopeptine alkaloids are known to interact with dopamine D2 receptors, which can lead to various physiological effects. The following table summarizes their binding affinities (Ki) and functional potencies (EC50) from a study on GH4ZR7 cells transfected with the rat D2 dopamine receptor.[6]

AlkaloidKi (nM)EC50 (nM) for cAMP Inhibition
Ergovaline6.9 ± 2.68 ± 2
ErgotamineNot explicitly stated in the provided text2 ± 1
α-ErgocryptineNot explicitly stated in the provided text28 ± 2
ErgonovineNot explicitly stated in the provided text47 ± 2

Signaling Pathways and Experimental Workflows

Mechanism of Action: Interaction with Biogenic Amine Receptors

Ergopeptine alkaloids exert their toxic effects primarily by interacting with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Their structural similarity to the natural ligands of these receptors allows them to act as agonists, partial agonists, or antagonists, leading to a complex and varied pharmacological response. The vasoconstrictive effects, for instance, are largely mediated through the activation of 5-HT2A and α-adrenergic receptors in vascular smooth muscle. Their activity at D2 dopamine receptors is responsible for effects on prolactin secretion and can contribute to neurological symptoms.

Ergopeptine Ergopeptine Alkaloids (e.g., this compound) Serotonin_R Serotonin Receptors (e.g., 5-HT2A) Ergopeptine->Serotonin_R Dopamine_R Dopamine Receptors (e.g., D2) Ergopeptine->Dopamine_R Adrenergic_R Adrenergic Receptors (e.g., α1, α2) Ergopeptine->Adrenergic_R Vasoconstriction Vasoconstriction Serotonin_R->Vasoconstriction Neuro_Effects Neurological Effects Serotonin_R->Neuro_Effects Prolactin Decreased Prolactin Secretion Dopamine_R->Prolactin Dopamine_R->Neuro_Effects Adrenergic_R->Vasoconstriction

Caption: Interaction of Ergopeptine Alkaloids with Biogenic Amine Receptors.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of ergopeptine alkaloids using in vitro cell-based assays such as the MTT or Neutral Red Uptake assays.

start Start cell_culture Cell Culture (e.g., Caco-2, HepG2) start->cell_culture treatment Treatment with Ergopeptine Alkaloids (Dose-Response) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, Neutral Red) incubation->assay measurement Spectrophotometric Measurement assay->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro Cytotoxicity Testing of Ergopeptine Alkaloids.

Experimental Protocols

Bovine Lateral Saphenous Vein Bioassay for Vasoconstriction

This protocol is adapted from studies assessing the vasoconstrictive potential of ergopeptine alkaloids.

1. Tissue Collection and Preparation:

  • Segments of the lateral saphenous vein are collected from healthy cattle at an abattoir.

  • The veins are immediately placed in a modified Krebs-Henseleit buffer (95% O2, 5% CO2; pH 7.4; 37°C).

  • Veins are cleaned of adipose and connective tissue and cut into 2-3 mm cross-sections.

2. Myograph Setup:

  • Vessel rings are mounted on wire myographs in chambers containing the oxygenated Krebs-Henseleit buffer at 37°C.

  • An initial tension of 1-2 grams is applied, and the tissues are allowed to equilibrate for approximately 90 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the tissue is confirmed by inducing a contractile response with a reference agonist, such as norepinephrine or potassium chloride.

  • Following a washout period, cumulative concentrations of the test alkaloids (e.g., this compound, ergotamine) are added to the bath at set intervals (e.g., every 15-30 minutes).

  • The contractile response (tension) is recorded continuously.

4. Data Analysis:

  • The contractile responses are typically normalized as a percentage of the maximal contraction induced by the reference agonist.

  • Dose-response curves are generated to determine the potency (e.g., EC50) and efficacy (maximal contraction) of each alkaloid.

In Vitro Cytotoxicity Assays (MTT and Neutral Red Uptake)

These are common colorimetric assays used to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the ergopeptine alkaloids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Neutral Red Uptake Assay:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red dye for approximately 2-3 hours. Viable cells will take up the dye and store it in their lysosomes.

  • Wash and Destain: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm). The amount of dye retained is proportional to the number of viable cells.

Conclusion

The toxicological profiles of this compound and other ergopeptine alkaloids are complex, characterized by their potent effects on vascular and neurological systems. The available data suggests the following comparative points:

  • Vasoconstriction: Ergovaline appears to be the most potent vasoconstrictor among the ergopeptine alkaloids, with ergotamine exhibiting similar high potency. Ergocristine and ergocryptine show intermediate vasoconstrictive activity.

  • Cytotoxicity: In vitro studies indicate that ergocristine is a significant inducer of apoptosis, suggesting a high cytotoxic potential. Ergotamine also exhibits cytotoxicity, though at higher concentrations in the reported studies.

  • Receptor Interactions: All the studied ergopeptine alkaloids demonstrate high affinity for D2 dopamine receptors, with ergotamine showing the highest potency for inhibiting cAMP production in the cited study. Their interactions with a range of serotonin and adrenergic receptors contribute to their diverse toxicological effects.

Further research is required to establish a more complete and directly comparable toxicological dataset, particularly regarding in vivo acute toxicity (LD50 values) under standardized conditions. This will allow for a more precise risk assessment of these potent mycotoxins.

References

A Comparative Guide to the Validation of Bioassays for Ergovalinine's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the biological activity of ergovalinine, a potent ergot alkaloid. Primarily focusing on a validated bioassay, this document also presents alternative analytical techniques for the quantification of this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and its Biological Activity

This compound is an ergopeptine alkaloid commonly produced by endophytic fungi in grasses like tall fescue and perennial ryegrass.[1] Its consumption by livestock can lead to "fescue toxicosis," a condition characterized by symptoms such as vasoconstriction, reduced feed intake, and poor reproductive performance.[2] The primary biological activity of this compound responsible for these effects is its potent vasoconstrictive action, mediated through its interaction with biogenic amine receptors, particularly serotonin (5-HT) receptors.[3][4][5] Understanding and quantifying this activity is crucial for toxicological studies, agricultural research, and the development of potential therapeutic agents.

I. Bovine Lateral Saphenous Vein Bioassay for Vasoconstrictive Activity

A well-established in vitro bioassay utilizing bovine lateral saphenous veins is a primary method for directly measuring the vasoconstrictive potential of this compound.[6][7] This assay provides a functional measure of the compound's biological effect on vascular smooth muscle.

Data Presentation: Contractile Response of Bovine Saphenous Veins to this compound

The following table summarizes the quantitative data on the contractile response induced by this compound in the bovine lateral saphenous vein bioassay. The data is normalized to a reference dose of norepinephrine.

This compound Concentration (M)Mean Contractile Response (% of Norepinephrine-induced contraction)
1 x 10-110
1 x 10-100
1 x 10-90
1 x 10-84.4 ± 0.8
1 x 10-7Not Reported
1 x 10-6Not Reported
1 x 10-5Not Reported
1 x 10-469.6 ± 5.3

Data sourced from Klotz et al. (2007).[6]

Experimental Protocol: Bovine Lateral Saphenous Vein Bioassay

1. Tissue Collection and Preparation:

  • Segments of the cranial branch of the lateral saphenous vein (2-3 cm) are collected from healthy cattle at an abattoir.[6]

  • The veins are trimmed of excess fat and connective tissue.[6]

  • Veins are sliced into 2-3 mm cross-sections.[6]

2. Myograph Setup and Equilibration:

  • The vein sections are suspended in a myograph chamber containing 5 mL of a modified Krebs-Henseleit oxygenated buffer (95% O2 + 5% CO2; pH = 7.4; 37°C).[6]

  • The tissue is allowed to equilibrate at 1 g of tension for 90 minutes before the addition of any treatments. Buffer is replaced every 15 minutes during equilibration.[6][8]

3. Experimental Procedure:

  • After equilibration, a reference dose of norepinephrine (1 x 10-4 M) is added to assess tissue viability.[6]

  • The tissue is washed and allowed to return to baseline.

  • Increasing doses of this compound (1 x 10-11 to 1 x 10-4 M) are administered every 15 minutes after buffer replacement.[6]

  • The contractile response (tension) is recorded.

4. Data Analysis:

  • Contractile response data is normalized as a percentage of the contraction induced by the reference dose of norepinephrine.[6]

Visualization of the Bioassay Workflow

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Collect Collect Bovine Saphenous Vein Trim Trim Fat & Connective Tissue Collect->Trim Slice Slice into 2-3mm Cross-Sections Trim->Slice Mount Mount in Myograph Chamber Slice->Mount Equilibrate Equilibrate (90 min) Mount->Equilibrate NE_Test Add Norepinephrine (Viability Test) Equilibrate->NE_Test Wash Wash NE_Test->Wash Add_this compound Add Increasing Doses of this compound Wash->Add_this compound Record Record Contractile Response Add_this compound->Record Normalize Normalize Data to Norepinephrine Response Record->Normalize

Experimental workflow for the bovine lateral saphenous vein bioassay.

II. Alternative Analytical Methods for this compound Quantification

While the bioassay measures biological activity, analytical methods provide precise quantification of this compound. These methods are essential for quality control, toxicological screening, and understanding dose-response relationships.

A. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC is a widely used method for the separation, identification, and quantification of this compound in various matrices, including tall fescue seed and straw.[2]

ParameterTall Fescue SeedTall Fescue Straw
Linearity (µg/kg)100 - 3500100 - 3500
Limit of Detection (LOD) (µg/kg)3730
Limit of Quantitation (LOQ) (µg/kg)100100
Accuracy (%)9898
Intraday Precision (RSD %)3.01.6
Interday Precision (RSD %)3.81.0

Data sourced from duringer et al. (2015).[2]

1. Sample Preparation (QuEChERS Method):

  • A detailed protocol for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method for this compound from tall fescue can be found in duringer et al. (2015).[2] The optimal extraction solvent identified is 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v).[2]

2. HPLC Analysis:

  • The extracted sample is injected into an HPLC system.

  • Separation is typically achieved on a C18 column.

  • Detection is performed using a fluorescence detector.

B. Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

cELISA is a semi-quantitative method that can be used for the rapid screening of a large number of samples for the presence of ergot alkaloids.[1] This method relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific antibodies.

While specific quantitative validation data for a commercially available this compound cELISA kit is not detailed in the provided search results, these assays are generally characterized by their high throughput and sensitivity, though they may have limitations in terms of specificity and accuracy compared to HPLC.

III. Mechanism of Action: this compound-Induced Vasoconstriction

The biological activity measured in the bovine saphenous vein bioassay is a direct consequence of this compound's interaction with specific receptors in the vascular smooth muscle.

This compound acts as an agonist at serotonin (5-HT) receptors, and also interacts with dopamine and α-adrenergic receptors.[3][9] The binding of this compound to these receptors on vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in muscle contraction and vasoconstriction.[3]

Visualization of the Signaling Pathway

G This compound This compound Receptor Serotonin (5-HT) Receptor This compound->Receptor G_Protein G-protein Activation Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction

Simplified signaling pathway of this compound-induced vasoconstriction.

Conclusion

The bovine lateral saphenous vein bioassay provides a robust and biologically relevant method for assessing the vasoconstrictive activity of this compound. Its validation is supported by clear dose-response data and a well-defined experimental protocol. For high-throughput screening and precise quantification, analytical methods such as HPLC and cELISA serve as essential complementary tools. The choice of method will depend on the specific research question, required level of quantification, and available resources. Understanding the underlying mechanism of action, involving serotonin receptor agonism, is critical for interpreting the results from any of these assays.

References

comparative study of ergovalinine extraction efficiency from fresh versus dried forage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ergovalinine extraction efficiency from fresh versus dried forage, primarily focusing on tall fescue (Festuca arundinacea). This compound, a potent ergot alkaloid produced by the endophyte Epichloë coenophiala, is a key analyte of interest in livestock toxicology and pharmacology. The physical state of the forage—fresh or dried—presents distinct challenges and considerations for accurate quantification. This document synthesizes experimental data to guide researchers in selecting appropriate sample handling and extraction methodologies.

Key Findings and Comparison

The primary challenge in comparing extraction efficiency between fresh and dried forage lies in the inherent instability of this compound in fresh plant material.[1][2] Studies indicate that this compound concentrations can decrease significantly within the first 24 hours after harvesting fresh forage, regardless of storage temperature.[1] This degradation directly impacts the amount of analyte available for extraction, making direct comparisons of extraction efficiency complex. However, available research consistently shows that fresh forage initially contains the highest concentrations of this compound compared to conserved forms like hay or silage.[3][4]

Drying the forage, while leading to some loss of this compound, results in a more stable sample matrix for extraction.[5] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been optimized for dried tall fescue seed and straw, demonstrating high and consistent recoveries.[6][7][8]

Table 1: this compound Extraction Efficiency using QuEChERS Method from Dried Tall Fescue

MatrixExtraction SolventRecovery Rate (%)
Tall Fescue Seed2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)91 - 101%
Tall Fescue Straw2.1 mM ammonium carbonate/acetonitrile (50/50, v/v)91 - 101%

Data sourced from a study optimizing the QuEChERS method.[6][7][8]

Table 2: Stability of this compound in Fresh Tall Fescue Over Time

Storage Condition (First 24 hours)This compound Loss (%)
22°CSignificant loss
5°CSignificant loss
-20°CSignificant loss
On ice in a cooler (First 2 hours)No significant change

Data indicates that significant degradation occurs in fresh samples within 24 hours, impacting the amount of this compound available for extraction.[1][2]

Experimental Protocols

Protocol 1: Sample Collection and Handling for Fresh Forage Analysis

To obtain the most accurate measurement of this compound from fresh forage, immediate analysis after collection is crucial.[1][2]

  • Collection: Harvest approximately 2 kg of fresh tall fescue from 20-30 random sites within the sampling area, cutting the grass at grazing height.[9][10]

  • Transport: Immediately place the collected forage on ice in a cooler for transport to the laboratory.[1][2][10] Transport should ideally take less than one hour.[2]

  • Preparation for Immediate Analysis:

    • Cut the grass into 2.5–7.5 cm lengths.

    • Freeze the sample using liquid nitrogen.

    • Mill the frozen material.

    • Thoroughly mix the milled sample before subsampling for extraction.[2]

  • Storage (If Immediate Analysis is Not Possible): If same-day analysis is not feasible, samples should be stored at -20°C.[1][2] Be aware that significant losses may still occur within the first 24 hours of storage.[1]

Protocol 2: QuEChERS Extraction of this compound from Dried Forage

This protocol is an optimized method for the extraction of this compound from dried and ground tall fescue seed or straw.[6][7][8]

  • Sample Preparation: Weigh 1.0 g of the dried, ground sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of 2.1 mM ammonium carbonate/acetonitrile (50/50, v/v).

  • Homogenization: Shake vigorously for 1 minute.

  • Salts Addition: Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Centrifugation: Shake vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Visualizing the Workflow

The following diagrams illustrate the logical flow of sample processing and extraction for both fresh and dried forage.

Fresh_Forage_Workflow cluster_collection Sample Collection & Transport cluster_processing Immediate Laboratory Processing cluster_analysis Analysis / Storage Harvest Harvest Fresh Forage (20-30 random sites) Ice Place on Ice Immediately Harvest->Ice Transport Transport to Lab (< 1 hour) Ice->Transport Cut Cut into 2.5-7.5 cm lengths Transport->Cut Freeze Freeze with Liquid Nitrogen Cut->Freeze Mill Mill while Frozen Freeze->Mill Mix Mix Homogeneously Mill->Mix Analysis Immediate Extraction & Analysis Mix->Analysis Store Store at -20°C (if immediate analysis is not possible) Mix->Store

Caption: Workflow for fresh forage sample handling.

Dried_Forage_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_analysis Analysis Dry Dry Forage (e.g., hay, straw, freeze-dried) Grind Grind to a Fine Powder Dry->Grind Store Store in a Cool, Dry Place Grind->Store Weigh Weigh 1g of Sample Store->Weigh AddSolvent Add Extraction Solvent (Ammonium Carbonate/Acetonitrile) Weigh->AddSolvent Shake1 Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Salts Shake1->AddSalts Shake2 Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge (3000 rpm, 5 min) Shake2->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge (10,000 rpm, 5 min) dSPE->Centrifuge2 HPLC HPLC-FLD Analysis Centrifuge2->HPLC

Caption: Workflow for dried forage extraction using the QuEChERS method.

Conclusion

When comparing this compound extraction from fresh versus dried forage, the primary differentiating factor is the stability of the analyte.

  • Fresh Forage: Offers the potential to measure the highest, most biologically relevant concentrations of this compound. However, it is highly susceptible to rapid degradation, making immediate processing and analysis imperative for accurate results.[1][2] The extraction efficiency itself may be high, but the final quantified amount is heavily dependent on the speed of sample handling.

  • Dried Forage: Provides a much more stable sample matrix, leading to more consistent and reproducible extraction results, especially in high-throughput laboratory settings.[6][7][8] While the initial drying process may reduce the total this compound content compared to the fresh plant[3][5], the subsequent extraction using methods like QuEChERS is highly efficient and reliable.[6][7][8]

For researchers aiming to determine the absolute peak this compound concentration in a plant at a specific time, analysis of fresh forage with immediate processing is necessary. For routine analysis, comparative studies, and situations where immediate processing is not feasible, using dried forage provides a more stable and practical approach, with well-established and highly efficient extraction protocols available.

References

Navigating the Challenges of Fescue Toxicosis: A Comparative Analysis of Ergovalinine and Its Impact on Animal Health

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fescue toxicosis is paramount. Central to this is the analysis of ergovalinine, a potent ergot alkaloid, and its direct correlation with a spectrum of adverse animal health parameters. This guide provides a comprehensive comparison of analytical methodologies, the physiological effects of this compound, and strategies for mitigation, supported by experimental data and detailed protocols.

This compound, a stereoisomer of ergovaline, is a primary toxin produced by the endophyte Epichloë coenophiala found in tall fescue grass (Lolium arundinaceum). Ingestion of endophyte-infected fescue leads to fescue toxicosis, a condition costing the U.S. livestock industry an estimated $1 billion annually. The toxic effects are largely attributed to the vasoconstrictive properties of ergot alkaloids, with this compound playing a significant, though sometimes less potent, role compared to its isomer.

Quantitative Analysis of this compound and Animal Health Correlation

The concentration of ergovaline and this compound in fescue is a critical determinant of toxicity. The following tables summarize key quantitative data from various studies, highlighting reference points for adverse health effects and the impact on specific animal health parameters.

Animal SpeciesAdverse EffectReference Point (mg Ergovaline/kg Feed DM)Citation
BovinesGeneral Adverse Effects0.1[1]
SheepGeneral Adverse Effects0.2[1]
HorsesGeneral Adverse Effects0.05 - 0.1[1]
SowsGeneral Adverse Effects0.5 (for total ergot alkaloids)[1]
Health ParameterAnimal ModelErgovaline ConcentrationObserved EffectCitation
Body Weight GainSteersHigh Endophyte FescueDecreased[2]
Feed IntakeSteersHigh Endophyte FescueDecreased[2]
Serum ProlactinSteers0.24 - 0.56 mg/kg DMDecreased[3]
Milk ProductionMares, CowsNot SpecifiedDecreased[4][5]
Rectal TemperatureSteersHigh Endophyte FescueElevated[2]
VasoconstrictionBovine Lateral Saphenous Vein1 x 10⁻¹¹ to 1 x 10⁻⁴ MIncreased contractile response[6]
Reproductive FunctionCattleNot SpecifiedDecreased conception rates, altered ovarian function[4]

Comparative Analysis: this compound vs. Alternatives

The primary "alternative" to managing this compound exposure is the replacement of toxic endophyte-infected tall fescue with non-toxic or novel endophyte-infected varieties. These novel endophytes do not produce the harmful ergot alkaloids.[2] Another approach involves diluting toxic pastures with other forage species like legumes.[4] From a research perspective, ergotamine is another ergopeptine alkaloid often used in comparative studies to investigate vasoconstrictive potentials due to its more documented effects.[6]

ApproachDescriptionAdvantagesDisadvantages
This compound-Producing Endophyte Naturally occurring symbiotic fungus in many tall fescue varieties.Provides drought and insect resistance to the host plant.[7]Produces ergot alkaloids causing fescue toxicosis.[5]
Non-Toxic (Endophyte-Free) Fescue Tall fescue varieties where the endophyte has been removed.Eliminates the risk of fescue toxicosis.[2]Reduced plant persistence and vigor, more susceptible to stress.[4]
Novel Endophyte Fescue Tall fescue infected with a strain of endophyte that does not produce harmful ergot alkaloids.Provides the agronomic benefits of the endophyte without the toxicity to livestock.[2][7]Higher seed cost and requires pasture renovation.
Pasture Dilution Interseeding toxic fescue pastures with other forages like legumes.Can reduce the overall intake of ergot alkaloids and improve diet quality.[4]Does not eliminate the presence of the toxin.
Ergotamine (for research) A related ergopeptine alkaloid.Well-documented vasoconstrictive properties, useful as a research comparator.[6]Not a practical on-farm alternative.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for this compound analysis and the study of its physiological effects.

Protocol 1: Analysis of Ergovaline and this compound in Tall Fescue

This protocol is based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a common method for quantifying ergot alkaloids in plant material.[3][8][9]

  • Sample Preparation:

    • Harvest tall fescue samples and immediately place them on ice to prevent degradation.[8]

    • Freeze-dry the samples and grind them to a fine powder.

    • For total ergovaline (ergovaline + this compound) analysis, a known weight of the ground sample is extracted.

  • Extraction:

    • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.[9]

    • The sample is extracted with a solvent such as a mixture of ammonium carbonate and acetonitrile.[9]

    • The mixture is shaken vigorously and then centrifuged to separate the solid material.

  • Cleanup:

    • The supernatant is passed through a solid-phase extraction (SPE) column to remove interfering compounds.

    • The purified extract is then evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • The extract is injected into an HPLC system equipped with a C18 column.[3]

    • A gradient elution with a mobile phase consisting of ammonium acetate and acetonitrile is used to separate ergovaline and this compound.[3]

    • A fluorescence detector is used for sensitive detection and quantification.[3]

Protocol 2: Ex Vivo Vasoconstriction Assay

This protocol describes an experimental setup to measure the direct effect of this compound on blood vessel contractility.[6][10]

  • Tissue Collection and Preparation:

    • Segments of a suitable blood vessel (e.g., bovine lateral saphenous vein) are collected from an animal.[3][6]

    • The vessel is immediately placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[10]

    • The vessel is cleaned of adhering connective tissue and cut into rings of a specific length.

  • Myograph Setup:

    • The vessel rings are mounted in a multi-myograph system containing the oxygenated buffer at 37°C.[10]

    • The rings are attached to force transducers to measure isometric contractions.

  • Experimentation:

    • The tissues are allowed to equilibrate and then tested for viability with a reference vasoconstrictor (e.g., norepinephrine or potassium chloride).[6][10]

    • Increasing concentrations of this compound are added to the bath in a cumulative manner.

    • The contractile response (tension) is recorded at each concentration.

  • Data Analysis:

    • The contractile response is typically normalized as a percentage of the maximum contraction induced by the reference vasoconstrictor.[6]

    • Concentration-response curves are generated to determine the potency and efficacy of this compound.

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing complex biological and experimental workflows.

ergovalinine_signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Binds to Receptor_Alpha1 α1-Adrenergic Receptor This compound->Receptor_Alpha1 Binds to Gq_Protein Gq Protein Receptor_5HT2A->Gq_Protein Activates Receptor_Alpha1->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: this compound-induced vasoconstriction signaling pathway.

ergovalinine_analysis_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample_Collection 1. Collect Fescue Samples (on ice) Freeze_Drying 2. Freeze-Dry and Grind Sample_Collection->Freeze_Drying Extraction 3. Solvent Extraction (e.g., QuEChERS) Freeze_Drying->Extraction Centrifugation 4. Centrifuge Extraction->Centrifugation SPE_Cleanup 5. Solid-Phase Extraction (Cleanup) Centrifugation->SPE_Cleanup HPLC_Injection 6. HPLC Injection SPE_Cleanup->HPLC_Injection Data_Acquisition 7. Fluorescence Detection HPLC_Injection->Data_Acquisition Quantification 8. Data Analysis & Quantification Data_Acquisition->Quantification

Caption: Workflow for HPLC analysis of this compound in fescue.

References

A Comparative Analysis of Ergovaline and Ergovalinine Binding Affinity to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinities of two ergot alkaloids, ergovaline and its epimer ergovalinine, to serotonin (5-HT) receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways to offer an objective resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of ergovaline for key serotonin receptor subtypes. The data is derived from functional assays, such as those measuring vasoconstriction in isolated arteries, and is presented as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible response), pKP (the negative logarithm of the partial agonist dissociation constant), and apparent pA2 (a measure of antagonist potency).

Table 1: Binding Affinity of Ergovaline at Serotonin Receptors

LigandReceptor SubtypePreparationParameterValue (Mean ± SEM)Reference
Ergovaline5-HT2ARat Tail ArterypEC508.86 ± 0.03[1]
Ergovaline5-HT2ARat Tail ArterypKP8.51 ± 0.06[1]
Ergovaline5-HT1B/1DGuinea Pig Iliac ArterypEC507.71 ± 0.10[1]
Ergovaline5-HT1B/1DGuinea Pig Iliac ArteryApparent pA2 (against 5-CT)8.56 ± 0.18[1]

Note on this compound: Despite a comprehensive search of scientific literature, specific quantitative binding affinity data (such as Ki, IC50, or Kd values) for this compound at serotonin receptors could not be located. It is generally understood that the C-8-S epimers of ergot alkaloids, such as this compound, are less biologically active than their R-epimer counterparts (like ergovaline)[2]. However, some studies suggest that S-epimers may not be entirely inactive and can contribute to the overall toxicological profile of ergot alkaloid exposure[2].

Experimental Protocols

The binding affinity of ergot alkaloids to serotonin receptors is typically determined using radioligand binding assays or functional assays such as isolated tissue contractility studies.

Radioligand Binding Assay (Representative Protocol)

This method directly measures the interaction of a ligand with a receptor.

Objective: To determine the binding affinity (Ki) of ergovaline and this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin or another suitable high-affinity ligand.

  • Test compounds: Ergovaline and this compound of high purity.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]ketanserin (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (ergovaline or this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand ([3H]ketanserin) Radioligand->Incubation Test_Compounds Test Compounds (Ergovaline/Ergovalinine) Test_Compounds->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow

Signaling Pathways

Ergovaline primarily exerts its effects through the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/G11 pathway.

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to various cellular responses, including smooth muscle contraction, which is the physiological basis for the vasoconstrictive effects of ergovaline.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ergovaline Ergovaline Receptor 5-HT2A Receptor Ergovaline->Receptor binds G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC co-activates Response Cellular Response (e.g., Vasoconstriction) PKC->Response leads to

5-HT2A Receptor Gq Signaling Pathway

Conclusion

The available data robustly demonstrates that ergovaline is a potent ligand at serotonin receptors, particularly the 5-HT2A and 5-HT1B/1D subtypes, acting as a partial agonist with high affinity. This interaction, especially at the 5-HT2A receptor, is responsible for its pronounced vasoconstrictive effects. The extremely slow dissociation kinetics of ergovaline from the 5-HT2A receptor contribute to its prolonged physiological effects[1].

In contrast, there is a notable absence of direct, quantitative binding affinity data for this compound in the scientific literature. As the C-8 epimer, it is generally presumed to have a significantly lower affinity for these receptors and, consequently, lower biological activity. However, the potential for in vivo epimerization from this compound to the more active ergovaline suggests that its presence should not be entirely disregarded in toxicological assessments.

Future research should aim to quantify the binding affinity of this compound at various serotonin receptor subtypes to provide a more complete understanding of its pharmacological profile and its potential contribution to the overall effects of ergot alkaloid exposure. Such data would be invaluable for a more precise risk assessment and the development of potential therapeutic interventions for fescue toxicosis.

References

assessing the performance of different HPLC column chemistries for ergovalinine separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of ergovaline and its C-8 epimer, ergovalinine, are critical in toxicological studies and drug development due to their differing biological activities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, with the choice of column chemistry playing a pivotal role in achieving the desired resolution and sensitivity. This guide provides a comparative assessment of two commonly employed reversed-phase HPLC column chemistries—C18 (Octadecylsilane) and Phenyl-Hexyl—for the separation of this compound, supported by experimental data and detailed protocols.

Performance Comparison of HPLC Column Chemistries

The selection of an appropriate HPLC column is a critical step in method development for the analysis of ergot alkaloids. The choice between different stationary phases can significantly impact the resolution, retention, and overall efficiency of the separation of ergovaline and its epimer, this compound. Below is a summary of the performance characteristics of C18 and Phenyl-Hexyl columns based on available literature.

Performance MetricC18 (Octadecylsilane)Phenyl-Hexyl
Selectivity Primarily based on hydrophobic (van der Waals) interactions. Shows good separation for many non-polar to moderately polar compounds.Offers alternative selectivity due to π-π interactions between the phenyl ring of the stationary phase and aromatic analytes, in addition to hydrophobic interactions. This can be advantageous for separating aromatic compounds like ergot alkaloids.[1]
Resolution of Epimers Can achieve baseline separation of ergovaline and this compound, but may require careful optimization of mobile phase conditions.Often provides enhanced resolution for aromatic and closely related compounds, potentially offering better separation of the ergovaline/ergovalinine epimeric pair.[1]
Retention Generally provides strong retention for hydrophobic molecules.Retention is a combination of hydrophobic and π-π interactions. May show different retention behavior compared to C18 for aromatic compounds.
Peak Shape Generally produces sharp, symmetrical peaks for a wide range of analytes.Can provide excellent peak shape, particularly for aromatic compounds.
Typical Particle Size Commonly available in 1.7 µm, 1.8 µm, 2.7 µm, 3 µm, and 5 µm.Available in various particle sizes, including sub-2 µm for UHPLC applications.
Common Applications Widely used for the analysis of a broad range of compounds, including ergot alkaloids in various matrices.[2][3][4]Recommended for compounds with aromatic rings where C18 columns may not provide adequate separation.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. The following are representative experimental protocols for the analysis of this compound using C18 and Phenyl-Hexyl column chemistries, based on published methods.

Method 1: C18 Column Chemistry

This method is adapted from a validated UHPLC-MS/MS procedure for the determination of major ergot alkaloids and their epimers in food matrices.

  • Instrumentation: ACQUITY UPLC System coupled to a Xevo TQ-S Mass Spectrometer.[2]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[2]

  • Mobile Phase:

    • A: 3 mM Ammonium Carbonate in Water

    • B: Acetonitrile[2]

  • Gradient Program: A linear gradient is typically employed, starting with a higher percentage of aqueous mobile phase and increasing the organic modifier concentration over the run to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[2]

Method 2: Phenyl-Hexyl Column Chemistry

This protocol is based on a method developed for the analysis of ergot alkaloids in cereal samples, highlighting the utility of a phenyl-based stationary phase.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Gemini 5 µm Phenyl-Hexyl, 150 x 4.6 mm).

  • Mobile Phase:

    • A: Ammonium Carbonate buffer (e.g., 3.03 mM)

    • B: Acetonitrile[5]

  • Elution: A gradient elution is typically used to achieve optimal separation of the various ergot alkaloids and their epimers.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for ergot alkaloids (e.g., Ex: 310 nm, Em: 410 nm).[3]

Visualizing the HPLC Method Development Workflow

The process of developing a robust HPLC method for the separation of this compound involves a series of logical steps. The following diagram, generated using Graphviz, illustrates this workflow.

HPLC_Method_Development A Define Analytical Goal: Separate Ergovaline & this compound B Literature Review & Initial Method Selection A->B C Select Column Chemistry B->C D C18 Column C->D E Phenyl-Hexyl Column C->E F Other Chemistries (e.g., Biphenyl, Chiral) C->F G Optimize Mobile Phase (Solvent, pH, Additives) D->G E->G F->G H Optimize Physical Parameters (Flow Rate, Temperature) G->H I Evaluate Performance: Resolution, Peak Shape, Retention Time H->I L Is Separation Adequate? I->L J Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) K Routine Analysis J->K L->C No L->J Yes

HPLC method development workflow for this compound separation.

Conclusion

Both C18 and Phenyl-Hexyl column chemistries can be effectively utilized for the separation of ergovaline and this compound. The choice between them will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired resolution.

  • C18 columns are a robust and widely applicable choice, often providing satisfactory separations with appropriate mobile phase optimization.

  • Phenyl-Hexyl columns offer an alternative selectivity that can be particularly advantageous for achieving enhanced resolution of the aromatic ergot alkaloid epimers, potentially simplifying method development.[1]

Researchers should consider screening both column chemistries during method development to determine the optimal stationary phase for their specific application. The detailed protocols and workflow provided in this guide serve as a starting point for developing and refining HPLC methods for the accurate analysis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ergovalinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like ergovalinine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon established protocols for highly toxic alkaloids and emphasizing regulatory compliance.

This compound, a prominent ergot alkaloid, is recognized for its toxicity. As such, it is imperative that its disposal is managed with the utmost care, adhering to stringent safety measures to mitigate risks to personnel and the environment. The following procedures are based on best practices for the disposal of hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.

  • Respiratory Protection: If handling the compound in a powdered form or if there is a risk of aerosolization, a properly fitted respirator is advised.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste process. In-laboratory treatment, such as acid-base neutralization, is not recommended for this class of compound due to the potential for unpredictable reactions and the high toxicity of the substance.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be designated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.

    • Ensure the container is kept securely closed except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

    • The storage area should have secondary containment to mitigate the impact of any potential spills.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.

    • Provide the waste disposal company with all necessary information about the waste, including its identity and any other relevant safety data. Disposal of this material should be in accordance with local, state, and federal regulations.[1][2][3][4][5] A common method for the disposal of toxic organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[3]

Summary of this compound Disposal Procedures

For quick reference, the key logistical and safety information for the disposal of this compound is summarized in the table below.

Procedure Key Actions and Considerations
1. Safety First Wear appropriate PPE (gloves, eye protection, lab coat, respirator if needed). Work in a chemical fume hood.
2. Waste Segregation Collect all this compound-contaminated materials separately from other waste streams.
3. Proper Containerization Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
4. Secure Storage Store the waste container in a designated, secure, and well-ventilated area with secondary containment.
5. Professional Disposal Arrange for pickup by a licensed hazardous waste disposal company or your institution's EHS department.
6. Regulatory Compliance Ensure all disposal activities adhere to local, state, and federal environmental regulations.[1][2][3][4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

Ergovalinine_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste ppe->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Secure, Ventilated Area with Secondary Containment container->storage contact_ehs Contact EHS or Licensed Hazardous Waste Company storage->contact_ehs documentation Provide Waste Information and Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end Compliant Disposal (e.g., High-Temperature Incineration) pickup->end

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel, the wider community, and the environment. Always consult your institution's specific safety protocols and a certified waste disposal professional for guidance tailored to your location and circumstances.

References

Essential Safety and Logistical Information for Handling Ergovalinine

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: October 26, 2025

This document provides essential guidance for the safe handling and disposal of ergovalinine in a laboratory setting. This compound, an ergot alkaloid and isomer of ergovaline, is a potent toxin requiring strict adherence to safety protocols to minimize exposure risks for researchers, scientists, and drug development professionals. The information herein is compiled from safety data for closely related ergot alkaloids and general best practices for handling highly toxic substances, in the absence of a specific Safety Data Sheet (SDS) for this compound. All personnel must supplement this guidance with a thorough, substance-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment

This compound is presumed to share the toxicological properties of ergovaline and other ergot alkaloids. A Safety Data Sheet for a related ergot alkaloid classifies the substance as:

  • Toxic if swallowed, in contact with skin, or if inhaled. [1]

  • Suspected of damaging fertility or the unborn child. [1]

Exposure can occur through inhalation of aerosols or fine dust, dermal contact, or ingestion.[2] Symptoms of ergot alkaloid exposure can be severe and may include convulsions, painful spasms, and gangrene.[2]

Occupational Exposure Limits (OELs):

To date, no specific Occupational Exposure Limit (OEL) has been established for this compound or ergovaline by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, due to the high toxicity of ergot alkaloids, exposure should be kept to an absolute minimum. In animal studies, ergovaline concentrations in feed exceeding 200 parts per billion (ppb) are considered toxic.[3]

Quantitative Toxicity Data:

Compound Metric Value Species
ErgovalineToxic Feed Concentration>200 ppbCattle, Horses
SenecionineOral LD5057 mg/kgRat

This table summarizes available toxicity data for ergovaline and a related toxic alkaloid to emphasize the potential hazards.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure. All PPE should be donned before entering the designated work area and doffed in a manner that prevents cross-contamination.

Protection Type Specific Requirements Rationale
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of airborne particles or aerosols.
Hand Protection Two pairs of powder-free nitrile gloves.To prevent dermal absorption. Double-gloving is recommended.[5]
Body Protection Disposable, solid-front laboratory coat with tight-fitting cuffs.To protect skin and personal clothing from contamination.
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles.

Diagram: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Hand Hygiene d2 Inner Gloves d1->d2 d3 Lab Coat d2->d3 d4 Respirator d3->d4 d5 Goggles & Face Shield d4->d5 d6 Outer Gloves d5->d6 f1 Outer Gloves f2 Lab Coat f1->f2 f3 Goggles & Face Shield f2->f3 f4 Respirator f3->f4 f5 Inner Gloves f4->f5 f6 Hand Hygiene f5->f6

Caption: Recommended sequence for donning and doffing Personal Protective Equipment to minimize contamination.

Operational Plan: Handling Procedures

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.

Experimental Protocol for Handling Solid this compound:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before introducing the this compound.

    • Don the required PPE as outlined in the donning sequence diagram.

  • Weighing and Aliquoting:

    • Conduct all manipulations of solid this compound within the fume hood.

    • Use a dedicated, calibrated analytical balance inside the hood.

    • To minimize the generation of dust, handle the compound gently. Avoid scraping or vigorous mixing.

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with this compound. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for deactivating many biological toxins, but its efficacy for this compound should be verified.

    • Wipe down the work surface of the fume hood with an appropriate decontaminating solution.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Follow the PPE doffing sequence carefully to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Diagram: Safe Handling Workflow

Handling_Workflow start Start prep Prepare Work Area (Fume Hood, Bench Paper) start->prep ppe Don PPE prep->ppe handle Handle this compound (Weighing, Aliquoting) ppe->handle decon Decontaminate Equipment and Work Surface handle->decon waste Dispose of Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash end End wash->end

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Includes contaminated gloves, lab coats, bench paper, pipette tips, and any unused solid this compound.

    • Collect in a dedicated, clearly labeled, leak-proof hazardous waste container with a secure lid.

  • Liquid Waste:

    • Includes contaminated solvents and solutions.

    • Collect in a dedicated, clearly labeled, shatter-resistant hazardous waste container with a secure, sealed cap.

    • Do not mix incompatible waste streams.

Disposal Procedure:

  • All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Reproductive Toxin).

  • Store waste containers in a designated, secure secondary containment area away from general laboratory traffic.

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[5][6] Follow all institutional and local regulations for hazardous waste disposal.

Diagram: Chemical Waste Disposal Workflow

Disposal_Workflow start Generate Waste segregate Segregate Solid and Liquid Waste start->segregate label_waste Label Containers Correctly segregate->label_waste store Store in Designated Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Disposed by EHS contact_ehs->end

Caption: Procedural flow for the safe disposal of this compound-contaminated waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。